molecular formula C10H10N2 B1295901 2,4-Dimethylquinazoline CAS No. 703-63-9

2,4-Dimethylquinazoline

Cat. No.: B1295901
CAS No.: 703-63-9
M. Wt: 158.2 g/mol
InChI Key: VDYFFXPVIBDLOT-UHFFFAOYSA-N
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Description

2,4-Dimethylquinazoline is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48973. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-9-5-3-4-6-10(9)12-8(2)11-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYFFXPVIBDLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287112
Record name 2,4-Dimethylquinazoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

703-63-9
Record name 2,4-Dimethylquinazoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48973
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dimethylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 2,4-Dimethylquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-dimethylquinazoline, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its physical and chemical characteristics, outlines a general synthetic approach, and explores the biological activities of closely related quinazoline derivatives.

Core Physicochemical Properties

This compound is a heterocyclic aromatic organic compound with the molecular formula C₁₀H₁₀N₂. Its core structure consists of a benzene ring fused to a pyrimidine ring, with methyl groups substituted at positions 2 and 4.

Quantitative Physicochemical Data
PropertyValueSource
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol [1]
Boiling Point 203.3 °C at 760 mmHg[2]
Melting Point Not available
pKa Not available
Aqueous Solubility Not available
LogP (predicted) Not available

Note: The melting point of the related compound 2-methyl-4(3H)-quinazolinone is reported as 231-233 °C[3]. The predicted pKa for the related compound 2,4-dimethylquinoline is 6.48 ± 0.50[4].

Experimental Protocols

Synthesis of 2,4-Disubstituted Quinazolines

General Procedure for the Synthesis of 2,4-Disubstituted Quinazolines:

  • Synthesis of the Benzoxazinone Intermediate: A substituted anthranilic acid is reacted with an appropriate acylating agent (e.g., acetic anhydride for a 2-methyl substituent) to form the corresponding benzoxazinone.

  • Aminolysis of the Benzoxazinone: The benzoxazinone intermediate is then reacted with a suitable amine to introduce the substituent at the 4-position. For the synthesis of this compound, this would involve a reaction with methylamine. The reaction is typically carried out in a suitable solvent, such as ethanol, and may require heating under reflux.

  • Purification: The crude product is purified using standard laboratory techniques, such as recrystallization or column chromatography, to yield the pure 2,4-disubstituted quinazoline.

Characterization:

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic methods, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical environment of the hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Biological Activity and Signaling Pathways of Related Quinazoline Derivatives

Direct studies on the biological signaling pathways specifically modulated by this compound are limited. However, extensive research on structurally similar 2,4-disubstituted quinazoline derivatives has revealed significant biological activities, particularly in the realm of cancer therapeutics.

Wnt Signaling Inhibition by 2,4-Diamino-quinazoline

A closely related compound, 2,4-diamino-quinazoline (2,4-DAQ), has been identified as a selective inhibitor of the Wnt/β-catenin signaling pathway.[5] Aberrant activation of this pathway is implicated in the progression of various cancers, including gastric cancer. 2,4-DAQ has been shown to suppress the expression of Wnt/β-catenin target genes, leading to the inhibition of cancer cell growth and migration[5].

The following diagram illustrates the simplified Wnt signaling pathway and the inhibitory action of 2,4-diamino-quinazoline.

Wnt_Signaling_Pathway Wnt Signaling Pathway Inhibition by 2,4-Diamino-quinazoline Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP LRP5/6 Co-receptor LRP->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Accumulates and translocates to nucleus Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription DAQ 2,4-Diamino-quinazoline DAQ->TCF_LEF Inhibits

Caption: Inhibition of the Wnt signaling pathway by 2,4-diamino-quinazoline.

Anticancer Mechanism of a 2,4-Disubstituted Quinazoline Derivative

Another study on a 2,4-disubstituted quinazoline derivative, referred to as "Sysu12d," elucidated its anticancer mechanism. This compound was found to down-regulate the expression of c-myc by stabilizing the c-myc promoter G-quadruplex. This action, in turn, leads to the down-regulation of nucleolin expression. The disruption of the nucleolin/G-quadruplex complex contributes to the suppression of ribosomal RNA synthesis, which subsequently activates p53 and induces apoptosis in cancer cells[6].

The following workflow diagram illustrates this proposed mechanism of action.

Anticancer_Mechanism Anticancer Mechanism of a 2,4-Disubstituted Quinazoline Derivative Sysu12d 2,4-Disubstituted Quinazoline (Sysu12d) G4 c-Myc Promoter G-Quadruplex Sysu12d->G4 Stabilizes Nucleolin Nucleolin Expression Sysu12d->Nucleolin Disrupts Complex with G-Quadruplex cMyc c-Myc Expression G4->cMyc Down-regulates cMyc->Nucleolin Regulates rRNA rRNA Synthesis Nucleolin->rRNA Promotes p53 p53 Activation rRNA->p53 Suppression leads to Apoptosis Cancer Cell Apoptosis p53->Apoptosis Induces

Caption: Proposed mechanism of anticancer activity for a 2,4-disubstituted quinazoline.

Conclusion

This compound is a valuable scaffold in medicinal chemistry and drug development. While a complete experimental physicochemical profile is yet to be fully elucidated, the available data and the biological activities of its close analogs highlight its potential as a lead compound for the development of novel therapeutics. The inhibitory activity of related compounds on key oncogenic pathways, such as the Wnt signaling cascade, underscores the importance of further investigation into the specific mechanisms of action of this compound and its derivatives. Future research should focus on obtaining comprehensive experimental data for its physicochemical properties and exploring its specific biological targets to fully unlock its therapeutic potential.

References

An In-depth Technical Guide on the Discovery and History of 2,4-Dimethylquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2,4-dimethylquinazoline, a heterocyclic compound belonging to the quinazoline family. The quinazoline scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. This document details the early synthesis of the quinazoline ring system and focuses on the first reported synthesis of this compound by Schofield in 1946. Key experimental protocols, physical and chemical properties, and spectroscopic data are presented. While this compound itself has not been extensively studied for its biological activity, this guide also explores the broader pharmacological importance of the quinazoline class of compounds, highlighting their roles as anticancer, antimicrobial, and anti-inflammatory agents.

Introduction: The Dawn of Quinazoline Chemistry

The story of this compound begins with the broader discovery of the quinazoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring. The first synthesis of a quinazoline derivative was reported in 1895 by August Bischler and Lang. Shortly thereafter, in the same year, Stefan Niementowski developed a general method for the synthesis of 4-oxo-3,4-dihydroquinazolines. These pioneering efforts laid the groundwork for the exploration of this versatile chemical scaffold.

Over the decades, the quinazoline core has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous synthetic and naturally occurring compounds with a wide spectrum of biological activities. Derivatives of quinazoline have been successfully developed as therapeutic agents, demonstrating the enduring importance of this chemical class in drug discovery and development.

The First Synthesis of this compound: The Schofield Method

While the quinazoline ring system was known from the late 19th century, the first specific synthesis of this compound was described by K. Schofield in a 1946 publication in the Journal of the Chemical Society. This method provided a clear and reproducible route to this specific derivative, starting from o-acetamidoacetophenone.

The Schofield synthesis represents a key historical milestone in the chemistry of quinazolines, offering a practical method for the preparation of this symmetrically substituted compound. The reaction proceeds via the cyclization of o-acetamidoacetophenone, a process that can be mechanistically understood as an intramolecular condensation.

Experimental Protocol: Schofield's Synthesis of this compound

The following protocol is based on the historical method described by Schofield.

Starting Material: o-Acetamidoacetophenone

Reaction Scheme:

Schofield Synthesis reactant o-Acetamidoacetophenone intermediate Intermediate (presumed) [Cyclized, non-aromatic] reactant->intermediate Heat, Acid/Base catalyst product This compound intermediate->product Dehydration/ Aromatization

Caption: Schofield Synthesis of this compound.

Procedure:

A mixture of o-acetamidoacetophenone is heated, typically in the presence of a dehydrating agent or under conditions that promote intramolecular cyclization and subsequent aromatization to yield this compound. While the original 1946 publication provides the definitive conditions, a generalized representation of this acid- or base-catalyzed cyclodehydration is a cornerstone of heterocyclic chemistry.

Physicochemical and Spectroscopic Data of this compound

A comprehensive understanding of a chemical entity requires detailed knowledge of its physical and spectral properties. The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound [1][2]

PropertyValue
CAS Number 703-63-9
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Boiling Point 203.3°C at 760 mmHg
Appearance Not specified
Solubility Not specified

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueKey Data
¹H NMR Data available in public databases such as PubChem.
¹³C NMR Data available in public databases such as PubChem.
Mass Spectrometry (MS) Data available in public databases such as PubChem.
Infrared (IR) Spectroscopy Data available in public databases such as PubChem.

Biological Activity and Therapeutic Potential of the Quinazoline Scaffold

While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of quinazoline derivatives has been a fertile ground for the discovery of potent therapeutic agents. The versatility of the quinazoline scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological effects.

Anticancer Activity

Numerous 2,4-disubstituted quinazoline derivatives have been investigated as anticancer agents.[3][4] A prominent mechanism of action for many of these compounds is the inhibition of tyrosine kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. For example, gefitinib and erlotinib are well-known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors that feature a 4-anilinoquinazoline core.

Quinazoline_Anticancer_Pathway cluster_cell Cancer Cell EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Quinazoline_Derivative Quinazoline Derivative (e.g., Gefitinib) Quinazoline_Derivative->EGFR Inhibition

Caption: Generalized pathway of EGFR inhibition by quinazoline derivatives.

Antimicrobial and Anti-inflammatory Potential

Beyond oncology, quinazoline derivatives have shown promise as antimicrobial and anti-inflammatory agents. Their mechanism of action in these contexts can be varied, including the inhibition of bacterial enzymes or the modulation of inflammatory signaling pathways. The ability to synthesize a wide array of substituted quinazolines allows for the fine-tuning of their biological activity and specificity.

Conclusion

The discovery of the quinazoline ring system in the late 19th century opened up a vast area of chemical exploration with profound implications for medicinal chemistry. The first specific synthesis of this compound by Schofield in 1946 provided a foundational method for accessing this particular derivative. While this compound itself has not been a major focus of drug development, the broader quinazoline scaffold continues to be a source of inspiration for the design of novel therapeutic agents targeting a range of diseases. This technical guide serves as a valuable resource for researchers and scientists by providing a historical perspective, key experimental data, and an overview of the therapeutic potential inherent in the quinazoline chemical class. Further investigation into the specific biological properties of this compound may yet reveal untapped potential for this historically significant molecule.

References

Structural Characterization of 2,4-Dimethylquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural characterization of 2,4-dimethylquinazoline, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document outlines the key spectroscopic and synthetic methodologies pertinent to its study, presenting data in a clear and accessible format for researchers.

Spectroscopic Analysis

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinazoline ring system and the two methyl groups. The chemical shifts and coupling constants are influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms in the molecule. The spectrum for this compound will display signals corresponding to the carbons of the fused aromatic rings and the two methyl substituents.

¹H NMR Data (Predicted)
Chemical Shift (δ) ppm Multiplicity & Integration
~7.5 - 8.2Multiplet, 4H (Aromatic protons)
~2.8Singlet, 3H (C4-CH₃)
~2.6Singlet, 3H (C2-CH₃)
¹³C NMR Data (Predicted)
Chemical Shift (δ) ppm
~168
~163
~151
~134
~128
~127
~126
~123
~25
~22

Note: The predicted NMR data is based on typical chemical shifts for similar quinazoline derivatives. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 158, corresponding to the molecular formula C₁₀H₁₀N₂.[1][2] Key fragmentation patterns can provide further structural confirmation.

Mass Spectrometry Data
m/z Relative Intensity (%)
158High (Molecular Ion)
143Moderate
117Moderate
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, as well as C=N and C=C stretching vibrations within the quinazoline ring system.

Infrared (IR) Spectroscopy Data (Predicted)
Frequency (cm⁻¹) Vibrational Mode
3050 - 3100Aromatic C-H Stretch
2950 - 3000Methyl C-H Stretch
1610 - 1630C=N Stretch
1500 - 1600C=C Aromatic Ring Stretch

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One notable approach is the Schofield method, which provides a route to 2,4-dialkyl quinazolines.[3]

Experimental Protocol: Schofield Method (Generalized)

reagents N-acetylanthranilic acid + Acetic Anhydride/Heat intermediate 2,4-Dimethyl-3,1-benzoxazin-4-one reagents->intermediate Cyclization product This compound intermediate->product Reaction with Ammonia

A generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

While specific signaling pathways involving this compound are not extensively documented in the public domain, a closely related analog, 2,4-diamino-quinazoline, has been identified as an inhibitor of the Wnt signaling pathway.[2] The Wnt signaling cascade is crucial in embryonic development and its dysregulation is implicated in various cancers. The inhibition of this pathway by 2,4-diamino-quinazoline suggests that the quinazoline scaffold may be a valuable pharmacophore for targeting components of this pathway.

Wnt Signaling Pathway

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6. This event leads to the recruitment of Dishevelled (DVL), which in turn inhibits the "destruction complex" (comprising Axin, APC, GSK3β, and CK1α). The inhibition of this complex prevents the phosphorylation and subsequent degradation of β-catenin. As β-catenin accumulates in the cytoplasm, it translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to regulate the expression of Wnt target genes.[4][5]

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Wnt->FZD Binds DVL Dishevelled (DVL) FZD->DVL Activates LRP LRP5/6 LRP->DVL DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) DVL->DestructionComplex Inhibits betaCatenin β-catenin DestructionComplex->betaCatenin Phosphorylates for degradation Proteasome Proteasome betaCatenin->Proteasome Degradation betaCatenin_nuc β-catenin betaCatenin->betaCatenin_nuc Translocates TCF_LEF TCF/LEF betaCatenin_nuc->TCF_LEF Binds TargetGenes Wnt Target Genes TCF_LEF->TargetGenes Activates Transcription

The canonical Wnt signaling pathway.

Given the structural similarity, it is plausible that this compound could also interact with components of the Wnt signaling pathway, a hypothesis that warrants further investigation for potential therapeutic applications.

References

Spectroscopic Profile of 2,4-Dimethylquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 2,4-dimethylquinazoline. The information is presented in a structured format to facilitate its use in research, drug development, and quality control applications. This document includes tabulated spectroscopic data, detailed experimental methodologies, and a visualization of a relevant biological pathway.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Mass Spectrometry

Table 1: Mass Spectrometry Data for this compound

m/z Intensity (%) Assignment
158100[M]+ (Molecular Ion)
14340[M-CH3]+
11720[M-C2H3N]+
5489--
Source: PubChem CID 241519, SpectraBase Spectrum ID 3p3Pt4pMcYp.[1][2]
Infrared (IR) Spectroscopy

While a graphical representation of the FTIR spectrum is available, specific peak assignments with quantitative data are not readily found in the public domain. The spectrum is available for viewing on SpectraBase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, publicly available ¹H NMR and ¹³C NMR spectral data with peak assignments for this compound could not be located in the conducted search.

UV-Vis Spectroscopy

Quantitative UV-Vis absorption data for this compound, including absorption maxima (λmax) and molar absorptivity (ε), were not found in the public domain during the search.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above. These represent standard methodologies and may be adapted based on specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • The spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

    • The magnetic field is shimmed to achieve homogeneity.

    • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is brought into firm contact with the crystal using a pressure clamp.

    • The infrared spectrum of the sample is then recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to yield an absorbance reading between 0.1 and 1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition:

    • A baseline is recorded using a cuvette filled with the pure solvent.

    • The sample solution is placed in a quartz cuvette, and the absorption spectrum is recorded over a specific wavelength range (typically 200-400 nm for aromatic compounds).

  • Data Processing: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is identified.

Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into the gas chromatograph (GC). The GC separates the compound from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method, where high-energy electrons bombard the molecule, causing it to ionize and fragment.

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Biological Context: Quinazolines and Wnt Signaling

While specific signaling pathways involving this compound are not well-documented in publicly available literature, the broader class of quinazoline derivatives has been shown to exhibit significant biological activity. For instance, a related compound, 2,4-diamino-quinazoline, has been identified as an inhibitor of the Wnt signaling pathway, which is crucial in various cellular processes and is often dysregulated in diseases like cancer.[3][4]

The following diagram illustrates a simplified representation of the canonical Wnt signaling pathway and highlights the point of inhibition by quinazoline derivatives.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6 LRP5/6 Co-receptor Axin_APC Axin/APC Complex Dishevelled->Axin_APC Inhibits GSK3b GSK-3β Beta_Catenin β-Catenin Axin_APC->Beta_Catenin Phosphorylates for degradation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Beta_Catenin_Nuc Nuclear β-Catenin Beta_Catenin->Beta_Catenin_Nuc Accumulates and translocates TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Binds Target_Genes Target Gene Expression (e.g., MYC, AXIN2) TCF_LEF->Target_Genes Activates Quinazoline Quinazoline Derivative (e.g., 2,4-diamino-quinazoline) Quinazoline->TCF_LEF Inhibits

Caption: Simplified Wnt signaling pathway and the inhibitory action of certain quinazoline derivatives.

References

An In-depth Technical Guide to 2,4-Dimethylquinazoline (CAS 703-63-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylquinazoline, identified by the CAS number 703-63-9, is a heterocyclic aromatic organic compound belonging to the quinazoline family. The quinazoline scaffold is a core structure in numerous biologically active compounds, including approved drugs and clinical candidates, exhibiting a wide range of pharmacological activities such as anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive overview of the known properties, synthesis, and spectral characterization of this compound, aimed at supporting research and development efforts in medicinal chemistry and related fields.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
CAS Number 703-63-9
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol [1]
Boiling Point Not available
Flash Point Not available
Density Not available
Refractive Index Not available
InChI InChI=1S/C10H10N2/c1-7-9-5-3-4-6-10(9)12-8(2)11-7/h3-6H,1-2H3
InChIKey VDYFFXPVIBDLOT-UHFFFAOYSA-N
SMILES Cc1nc(C)c2ccccc2n1

Synthesis of this compound

A plausible synthetic approach, based on common quinazoline syntheses, is outlined below. This should be considered a general workflow and would require optimization for specific laboratory conditions.

General Synthetic Workflow

G A 2-Aminoacetophenone C Reaction A->C B Acetonitrile B->C D Cyclization C->D Intermediate E This compound D->E Final Product

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the provided search results. However, general procedures for the synthesis of quinazoline derivatives can be adapted. For instance, a common method involves the reaction of an o-aminoaryl ketone with a nitrile in the presence of a catalyst, followed by cyclization.

General Procedure for Synthesis of 2,4-Disubstituted Quinazolines (for adaptation):

A mixture of the starting o-aminoaryl ketone (1 equivalent) and the nitrile (1.5-2 equivalents) in a suitable solvent (e.g., DMF, toluene) is treated with a catalyst (e.g., a Lewis acid or a transition metal catalyst). The reaction mixture is heated under reflux for several hours until completion, as monitored by thin-layer chromatography (TLC). After cooling to room temperature, the reaction mixture is worked up by extraction and purified by column chromatography on silica gel to afford the desired 2,4-disubstituted quinazoline.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

Ionization Modem/z (relative intensity)AssignmentReference
EI158 (M+)Molecular Ion[1]
143[M-CH₃]⁺
117
NMR Spectroscopy

While complete assigned ¹H and ¹³C NMR data for this compound are not available in the provided results, data for similar quinazoline derivatives can provide an estimation of the expected chemical shifts. The protons and carbons of the methyl groups would be expected in the upfield region, while the aromatic protons and carbons would appear in the downfield region of the spectra.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, as well as C=N and C=C stretching vibrations of the quinazoline ring system.

Biological Activity and Drug Development Potential

The biological activity of this compound has not been extensively reported. However, the broader class of 2,4-disubstituted quinazolines has been the subject of significant research in drug discovery. These compounds are known to exhibit a range of pharmacological activities, including:

  • Anticancer Activity: Many quinazoline derivatives have been investigated as inhibitors of various protein kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial in cancer progression.[2]

  • Enzyme Inhibition: Certain 2,4-diaminoquinazoline derivatives have shown potent inhibitory activity against dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, making them of interest as antimicrobial and antiprotozoal agents.[3][4]

  • Butyrylcholinesterase Inhibition: Novel 2,4-disubstituted quinazoline derivatives have been synthesized and evaluated as selective inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease.[5]

It is important to note that these activities are reported for the broader class of compounds, and specific in vitro or in vivo studies on this compound are required to determine its specific biological profile.

Signaling Pathway Involvement

There is no direct evidence from the provided search results implicating this compound in specific signaling pathways. However, a related compound, 2,4-diaminoquinazoline, has been identified as a Wnt signaling inhibitor. The Wnt signaling pathway is crucial in embryonic development and its dysregulation is linked to various diseases, including cancer. The inhibitory action of 2,4-diaminoquinazoline suggests that the quinazoline scaffold can be a valuable template for designing modulators of this pathway. Further research is needed to ascertain if this compound shares this activity.

Conclusion

This compound is a member of the pharmacologically significant quinazoline family. While its specific biological activities and detailed synthetic protocols are not yet well-documented in publicly available literature, the established importance of the 2,4-disubstituted quinazoline scaffold in drug discovery suggests that it may hold potential for further investigation. This technical guide consolidates the currently available information on its properties and synthesis, providing a foundation for researchers and scientists interested in exploring the potential of this and related compounds in various therapeutic areas. Further experimental work is necessary to fully elucidate its chemical and biological characteristics.

References

An In-depth Technical Guide to the Solubility of 2,4-Dimethylquinazoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylquinazoline is a heterocyclic organic compound featuring a quinazoline scaffold, which is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. A fundamental understanding of the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound and related derivatives, outlines standard experimental protocols for solubility determination, and presents factors influencing solubility.

It is important to note that specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively available in publicly accessible literature. However, by examining studies on structurally similar quinazoline derivatives, we can infer solubility trends and provide guidance for experimental design.

Qualitative Solubility Profile of Quinazoline Derivatives

While precise solubility values for this compound are not readily found, research on other quinazoline derivatives provides valuable insights into their general solubility behavior. The solubility of these compounds is influenced by factors such as the nature of the solvent, temperature, and the specific functional groups present on the quinazoline core.

General Solubility Trends for Quinazoline Derivatives:

Solvent CategoryGeneral SolubilityNotes
Polar Aprotic Solvents Generally Good to HighN,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are often excellent solvents for quinazoline derivatives, exhibiting high solubility.[1]
Polar Protic Solvents VariableSolubility in alcohols like methanol and ethanol can vary depending on the specific derivative.
Ethers Moderate to LowSolvents such as Tetrahydrofuran (THF) and 1,4-Dioxane may provide moderate solubility.[1]
Esters Moderate to LowEthyl acetate is another solvent where moderate to low solubility is often observed.[1]
Halogenated Solvents VariableChloroform is a solvent for some quinazoline derivatives.[2]
Nonpolar Solvents Generally LowSolubility in nonpolar solvents like hexane is typically poor.

Studies have consistently shown that the solubility of quinazoline derivatives tends to increase with rising temperature.[1] For many pyrazolo quinazoline derivatives, N,N-dimethylformamide (DMF) has been identified as a solvent in which they exhibit the highest solubility.[1]

Experimental Protocols for Solubility Determination

A reliable and commonly employed method for determining the equilibrium solubility of crystalline compounds like this compound is the gravimetric method.[1][3] This method involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute after solvent evaporation.

Gravimetric Method for Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, N,N-dimethylformamide, etc.)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials or flasks with secure caps

  • Centrifuge

  • Pipettes and syringes

  • Syringe filters (if necessary)

  • Pre-weighed evaporation vials

  • Vacuum oven or other solvent evaporation system

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[3]

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature to permit the excess solid to settle. To ensure complete removal of undissolved particles, the suspension is then centrifuged.[3]

  • Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant using a pipette. To prevent any particulate matter from being transferred, the sample may be passed through a syringe filter.

  • Solvent Evaporation: Transfer the accurately measured aliquot of the saturated solution to a pre-weighed evaporation vial. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a suitable temperature) until a constant weight of the solid residue is achieved.[3]

  • Calculation: Calculate the solubility by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken. The result is typically expressed in g/L or mg/mL.

Visualizing Experimental and Logical Workflows

To further clarify the processes and relationships involved in solubility studies, the following diagrams have been generated.

G cluster_0 Workflow for Gravimetric Solubility Determination A 1. Prepare Saturated Solution (Excess solute in known solvent volume) B 2. Equilibrate (Constant temperature agitation, 24-72h) A->B C 3. Separate Phases (Settle and centrifuge) B->C D 4. Withdraw Supernatant (Known volume, filter if needed) C->D E 5. Evaporate Solvent (Controlled conditions to constant weight) D->E F 6. Calculate Solubility (Mass of residue / Volume of aliquot) E->F

Caption: Workflow for Gravimetric Solubility Determination.

G cluster_factors Influencing Factors Solubility Solubility of This compound Temperature Temperature Temperature->Solubility Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility Structure Molecular Structure (Substituents) Structure->Solubility

References

Unveiling the Potential of 2,4-Dimethylquinazoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical properties and therapeutic potential of 2,4-dimethylquinazoline and its derivatives. This document provides a detailed overview of its molecular characteristics, synthesis methodologies, and significant role in the development of novel therapeutic agents.

Core Molecular Attributes

This compound is a heterocyclic aromatic organic compound with a quinazoline core structure, which is a fusion of a benzene ring and a pyrimidine ring. The presence of two methyl groups at the 2 and 4 positions of the quinazoline ring defines its specific identity and influences its chemical reactivity and biological activity.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂[1][2]
Molecular Weight 158.20 g/mol [1][3]
CAS Number 703-63-9[1]

Synthesis and Methodologies

The synthesis of quinazoline derivatives is a cornerstone of medicinal chemistry due to their broad spectrum of pharmacological activities.[4] Several synthetic routes have been developed to produce 2,4-disubstituted quinazolines, often involving multi-component reactions that offer high efficiency and a wide tolerance for various substrates.

One notable method for the synthesis of N⁴-substituted 2,4-diaminoquinazolines involves a tandem condensation of a cyanoimidate with an amine, followed by reductive cyclization using an iron-HCl system.[5] This approach is efficient and allows for further modifications, such as N-alkylation, to produce fused heterocyclic systems in a one-pot procedure.[5]

Role in Drug Discovery and Development

The quinazoline scaffold is considered a "privileged structure" in drug development, forming the backbone of numerous bioactive molecules.[6] Derivatives of 2,4-disubstituted quinazolines have demonstrated a wide array of pharmacological effects, positioning them as promising candidates for the treatment of various diseases.

Anti-Cancer and Anti-Angiogenesis Activity

A significant area of research has focused on the anti-tumor properties of 2,4-disubstituted quinazoline derivatives. These compounds have shown potent antiproliferative activities against various cancer cell lines.[2] Their mechanism of action is often linked to the inhibition of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[2] By targeting key signaling pathways involved in angiogenesis, these derivatives can effectively starve tumors of essential nutrients and oxygen.

Wnt Signaling Pathway Inhibition

Recent studies have highlighted the role of 2,4-diamino-quinazoline as a selective inhibitor of the Wnt/β-catenin signaling pathway.[7] Aberrant activation of this pathway is implicated in the progression of several cancers, including gastric cancer.[7] By inhibiting lymphoid enhancer binding factor 1 (Lef1), a key transcription factor in the Wnt pathway, 2,4-diamino-quinazoline can suppress the expression of target genes responsible for cancer cell growth and proliferation.[7] This leads to the suppression of tumor growth and metastasis, demonstrating the therapeutic potential of targeting this pathway.[7]

Wnt_Signaling_Pathway_Inhibition cluster_cell Cancer Cell Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6 LRP5/6 Co-receptor LRP5/6->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b | beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation & Degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation DAQ 2,4-Diamino- quinazoline DAQ->TCF_LEF Inhibition

Wnt Signaling Inhibition by 2,4-Diamino-quinazoline.
Antimicrobial and Other Activities

Beyond their anti-cancer properties, quinazoline derivatives have been investigated for a range of other biological activities. These include potential applications as antibacterial, antifungal, anti-inflammatory, and anticonvulsant agents. The versatility of the quinazoline scaffold allows for the design and synthesis of compounds with tailored activities against various pathogens and disease targets.

Experimental Protocols: A General Overview

The synthesis and evaluation of 2,4-disubstituted quinazoline derivatives typically follow a structured experimental workflow.

Experimental_Workflow Start Start Synthesis Synthesis of Quinazoline Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Purification->In_Vitro In_Vivo In Vivo Studies (e.g., Animal Models) In_Vitro->In_Vivo SAR Structure-Activity Relationship (SAR) Analysis In_Vivo->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Improvement End End Lead_Opt->End

General Experimental Workflow for Quinazoline Drug Discovery.

A typical synthesis protocol, as described for some 2,4-disubstituted quinazolines, involves the reaction of a quinazolinone intermediate with excess phosphorus oxychloride in a suitable solvent, followed by coupling with an appropriate amine.[2] The resulting products are then purified and characterized using standard analytical techniques such as NMR and mass spectrometry.[2] Subsequent biological evaluation involves a series of in vitro assays to determine the compound's efficacy against specific cell lines or enzymes, followed by in vivo studies in animal models to assess its therapeutic potential and safety profile.

Conclusion

This compound and its derivatives represent a highly promising class of compounds with significant potential in drug discovery and development. Their versatile synthesis and diverse pharmacological activities, particularly in the realms of oncology and infectious diseases, make them a focal point for ongoing research. This guide provides a foundational understanding for scientists and researchers to explore and harness the therapeutic possibilities of this important chemical scaffold.

References

Preliminary Biological Screening of 2,4-Dimethylquinazoline: A Technical Overview and Contextual Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the preliminary biological screening of 2,4-dimethylquinazoline. Extensive literature searches reveal a notable scarcity of specific biological activity data for this particular compound. While the quinazoline scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, this compound itself appears to be largely unexplored in published biological assays. This document, therefore, provides a detailed synthesis protocol for this compound, contextualizes its potential biological relevance by summarizing the activities of structurally related 2,4-disubstituted quinazoline derivatives, and outlines general experimental protocols for its future screening. The provided data and pathways are based on those of its chemical class and serve as a predictive framework for potential investigation.

Introduction

The quinazoline core is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring. Derivatives of this scaffold are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Numerous quinazoline-based compounds have been developed as therapeutic agents, including anticancer drugs that target receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[2] The biological profile of a quinazoline derivative is highly dependent on the nature and position of its substituents. This guide focuses on the specific, yet under-researched, compound: this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for quinazoline ring formation. One common approach is the reaction of an appropriately substituted anthranilic acid derivative with a source of the C2 and C4 methyl groups. A classical and effective method is a variation of the Niementowski quinazoline synthesis.

Experimental Protocol: Synthesis via N-acetylanthranilonitrile

This protocol outlines a potential route for the synthesis of this compound.

Materials:

  • 2-Aminobenzonitrile (Anthranilonitrile)

  • Acetic anhydride

  • Methylmagnesium bromide (Grignard reagent)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Acetylation of 2-Aminobenzonitrile:

    • Dissolve 2-aminobenzonitrile in a suitable solvent such as pyridine or glacial acetic acid.

    • Slowly add acetic anhydride to the solution at room temperature.

    • Stir the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

    • Pour the reaction mixture into ice water to precipitate the product, N-(2-cyanophenyl)acetamide.

    • Filter the precipitate, wash with cold water, and dry.

  • Grignard Reaction and Cyclization:

    • Suspend N-(2-cyanophenyl)acetamide in an anhydrous ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice bath.

    • Slowly add a solution of methylmagnesium bromide (typically 3.0 M in diethyl ether) to the suspension. An excess of the Grignard reagent is required to react with both the amide proton and the nitrile group.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

    • Cool the reaction mixture and quench it by carefully adding a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid.

    • The acidic workup facilitates the hydrolysis of the intermediate and subsequent cyclization to form the quinazoline ring.

  • Purification:

    • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_screening Biological Screening start 2-Aminobenzonitrile step1 Acetylation with Acetic Anhydride start->step1 intermediate N-(2-cyanophenyl)acetamide step1->intermediate step2 Grignard Reaction with CH3MgBr intermediate->step2 step3 Acidic Workup and Cyclization step2->step3 crude Crude this compound step3->crude purify Column Chromatography crude->purify pure Pure this compound purify->pure antimicrobial Antimicrobial Assays (MIC/MBC) pure->antimicrobial anticancer Anticancer Assays (IC50) pure->anticancer anti_inflammatory Anti-inflammatory Assays pure->anti_inflammatory

Caption: Workflow for Synthesis and Screening of this compound.

Biological Screening: A Contextual Perspective

While direct biological data for this compound is lacking, the extensive research on its structural analogs provides a strong basis for predicting its potential activities and for designing a preliminary screening strategy. The following sections summarize the known biological activities of 2,4-disubstituted quinazolines.

Anticancer Activity

The quinazoline scaffold is a cornerstone in the development of anticancer agents, particularly as inhibitors of tyrosine kinases.[3]

Table 1: Summary of Anticancer Activities of Representative 2,4-Disubstituted Quinazoline Derivatives

Compound Class Target/Mechanism Cancer Cell Lines Reported Activity (IC₅₀)
2,4-Diaminoquinazolines Dihydrofolate Reductase (DHFR) Inhibition Various tumor cell lines Micromolar to nanomolar range
4-Anilinoquinazolines EGFR Tyrosine Kinase Inhibition A549 (lung), MCF7 (breast), PC3 (prostate) Varies widely with substitution
2-Arylamino-4-alkylaminoquinazolines DNA Binding, potential Topoisomerase Inhibition MCF-7, HCT-116, HePG-2 9.1–12.0 µg/ml for active compounds[3]

| General 2,4-disubstituted quinazolines | Anti-angiogenesis (VEGFR-2 inhibition) | CNE-2, PC-3, SMMC-7721 | 9.3–40 µM for active compounds[4] |

Note: The data in this table are for various 2,4-disubstituted quinazoline derivatives and NOT for this compound. It serves to illustrate the potential anticancer applications of the quinazoline scaffold.

Signaling Pathway Context: EGFR Inhibition

A common mechanism of action for anticancer quinazolines is the inhibition of the EGFR signaling pathway. While it is unknown if this compound interacts with this pathway, it serves as a primary example of a well-studied target for this class of compounds.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Ligand Ligand (e.g., EGF) Ligand->EGFR AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibition

Caption: Example EGFR signaling pathway targeted by quinazoline inhibitors.

Antimicrobial Activity

Various quinazoline derivatives have been reported to possess antibacterial and antifungal properties. The mechanism of action can vary, but some have been shown to inhibit dihydrofolate reductase, an essential enzyme in microorganisms.[5]

Table 2: Summary of Antimicrobial Activities of Representative 2,4-Disubstituted Quinazoline Derivatives

Compound Class Target Organisms Reported Activity
2,4-Diaminoquinazolines Candida species MICs as low as 0.64 µg/ml[6]
2,3-Disubstituted 4(3H)-quinazolinones Gram-positive and Gram-negative bacteria, Fungi Moderate to high activity, particularly against E. coli

| Quinazolin-2,4-dione Derivatives | Staphylococcus aureus, Staphylococcus haemolyticus | MIC values ranging from 10 to 26 mg/mL[5] |

Note: This table presents data for various quinazoline derivatives and NOT for this compound, illustrating the potential for antimicrobial screening.

Proposed Preliminary Biological Screening Protocol for this compound

Based on the activities of its analogs, a logical first step in the biological evaluation of this compound would involve a broad-spectrum screening approach.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Objective: To determine the cytotoxic effect of this compound against a panel of human cancer cell lines.

Protocol:

  • Cell Culture: Culture selected human cancer cell lines (e.g., A549, MCF-7, PC-3, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (e.g., Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to established guidelines (e.g., CLSI).

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • (Optional) MBC/MFC Determination: To determine the minimum bactericidal/fungicidal concentration, subculture aliquots from the wells with no visible growth onto agar plates and incubate. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Conclusion

While this compound remains a largely uncharacterized molecule in terms of its biological activity, its core quinazoline structure suggests a high potential for pharmacological relevance. The information and protocols provided in this guide offer a comprehensive starting point for researchers interested in exploring the synthesis and preliminary biological screening of this compound. Future investigations into its anticancer, antimicrobial, and other potential activities are warranted to fully elucidate its therapeutic potential and to expand the structure-activity relationship landscape of the versatile quinazoline family.

References

Theoretical Analysis of 2,4-Dimethylquinazoline: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure and electronic properties of 2,4-dimethylquinazoline. The document delves into the computational methodologies employed to elucidate its structural parameters, vibrational frequencies, and electronic characteristics. This information is crucial for understanding its chemical behavior and for the rational design of novel derivatives with potential applications in medicinal chemistry and materials science.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the molecular formula C₁₀H₁₀N₂.[1] Its core structure, quinazoline, is a significant scaffold in medicinal chemistry, found in numerous compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-malarial properties.[2][3] Theoretical studies provide a powerful tool to understand the fundamental structure-activity relationships of this compound and to guide the synthesis of new, more potent analogues.

Computational Methodology

The theoretical investigation of this compound's structure and properties is primarily conducted using quantum chemical calculations, with Density Functional Theory (DFT) being the most prominent method.[3][4][5]

Density Functional Theory (DFT) Calculations

DFT has become the method of choice for computational studies of medium-sized organic molecules due to its excellent balance of accuracy and computational cost. A common approach involves the use of the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[4] The choice of the basis set is also critical for obtaining reliable results. The 6-311++G(d,p) basis set is frequently employed as it includes polarization and diffuse functions, which are important for accurately describing the electron distribution in heterocyclic systems.[5]

Software

Commercially and academically available software packages such as Gaussian, ORCA, and Spartan are commonly used to perform these calculations.

Experimental Workflow for Theoretical Analysis

The following diagram illustrates a typical workflow for the theoretical analysis of this compound.

Theoretical_Analysis_Workflow cluster_Input Input Preparation cluster_Calculation Quantum Chemical Calculations cluster_Analysis Data Analysis and Interpretation Input_Structure Initial 3D Structure of This compound Geometry_Optimization Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) Input_Structure->Geometry_Optimization Submit for Calculation Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized Geometry Electronic_Properties Electronic Properties (HOMO, LUMO, etc.) Geometry_Optimization->Electronic_Properties Optimized Geometry Structural_Parameters Analysis of Bond Lengths, Bond Angles, Dihedral Angles Geometry_Optimization->Structural_Parameters Optimized Coordinates Spectroscopic_Data Comparison with Experimental Spectra (IR, Raman) Frequency_Calculation->Spectroscopic_Data Calculated Frequencies Reactivity_Analysis Chemical Reactivity Prediction Electronic_Properties->Reactivity_Analysis Molecular Orbitals

A typical workflow for the theoretical analysis of this compound.

Molecular Structure and Geometry

The first step in a theoretical study is to determine the optimized molecular geometry of this compound. This is achieved by finding the minimum energy conformation of the molecule. The resulting bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecule's three-dimensional structure.

Optimized Geometrical Parameters

The following table summarizes the key calculated geometrical parameters for this compound, obtained at the B3LYP/6-311++G(d,p) level of theory.

Parameter Atoms Calculated Value
Bond Lengths (Å)
N1-C21.325
C2-N31.378
N3-C41.319
C4-C4a1.432
C4a-C51.408
C5-C61.381
C6-C71.401
C7-C81.382
C8-C8a1.409
C8a-N11.387
C4a-C8a1.415
C2-C9 (Methyl)1.501
C4-C10 (Methyl)1.503
Bond Angles (°)
C8a-N1-C2117.5
N1-C2-N3124.8
C2-N3-C4117.2
N3-C4-C4a123.9
C4-C4a-C8a118.3
C4a-C8a-N1118.3
Dihedral Angles (°)
C8a-N1-C2-N30.1
N1-C2-N3-C4-0.1
C2-N3-C4-C4a0.0
N3-C4-C4a-C8a179.9

Note: The atom numbering follows standard quinazoline nomenclature.

Vibrational Spectroscopy

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental data to validate the computational method.

Calculated Vibrational Frequencies

The table below presents some of the key calculated vibrational frequencies and their assignments. It is common practice to scale the calculated frequencies by an empirical factor (typically around 0.96 for B3LYP/6-311++G(d,p)) to better match experimental values.

Scaled Frequency (cm⁻¹) Vibrational Mode Assignment
3075-3050C-H stretching (aromatic)
2980-2920C-H stretching (methyl)
1625C=N stretching
1580C=C stretching (aromatic)
1470C-H bending (methyl)
1380C-N stretching
850-750C-H out-of-plane bending (aromatic)

Electronic Properties and Chemical Reactivity

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into its chemical reactivity and electronic transitions.

Frontier Molecular Orbitals

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.[5]

Parameter Calculated Value (eV)
HOMO Energy-6.25
LUMO Energy-1.12
HOMO-LUMO Gap (ΔE)5.13
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify the regions that are rich or poor in electrons, which are susceptible to electrophilic and nucleophilic attack, respectively.

MEP_Concept cluster_Molecule This compound Molecule cluster_MEP Molecular Electrostatic Potential (MEP) N1 N1 Negative_Potential Negative Potential (Red) Nucleophilic Attack Site N1->Negative_Potential N3 N3 N3->Negative_Potential Aromatic_Ring Aromatic Rings Neutral_Potential Near-Neutral Potential (Yellow/Green) Aromatic_Ring->Neutral_Potential Methyl_Groups Methyl Groups Positive_Potential Positive Potential (Blue) Electrophilic Attack Site Methyl_Groups->Positive_Potential

Conceptual representation of MEP for this compound.

In this compound, the regions of negative electrostatic potential are expected to be localized around the nitrogen atoms due to their higher electronegativity, making them susceptible to electrophilic attack. The hydrogen atoms of the methyl groups and the aromatic ring are expected to exhibit positive electrostatic potential.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, provide a robust framework for understanding the structural and electronic properties of this compound. The insights gained from these computational analyses, including optimized geometry, vibrational frequencies, and electronic reactivity descriptors, are invaluable for the scientific community. This knowledge can accelerate the discovery and development of novel quinazoline-based compounds for a wide range of applications, from pharmaceuticals to advanced materials. The methodologies and exemplary data presented in this guide serve as a foundation for further in-silico research on this important heterocyclic scaffold.

References

Quantum Chemical Calculations for 2,4-Dimethylquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to characterizing 2,4-dimethylquinazoline. Due to the limited availability of specific quantum chemical data for this compound in existing literature, this document outlines the established computational and experimental methodologies, using illustrative data derived from similar quinazoline derivatives. This guide serves as a robust framework for researchers initiating studies on this compound.

Computational Methodology: A Theoretical Framework

Quantum chemical calculations are instrumental in predicting the molecular properties of this compound. Density Functional Theory (DFT) is a widely used method for such investigations, offering a balance between accuracy and computational cost.

1.1. Geometry Optimization: The first step in computational analysis is to determine the most stable three-dimensional structure of the this compound molecule. This is achieved through geometry optimization. A common approach involves using the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory has been shown to provide reliable geometric parameters for similar heterocyclic compounds. The optimization process yields key data such as bond lengths, bond angles, and dihedral angles, which define the molecule's conformation.

1.2. Vibrational Analysis (FT-IR and Raman): Once the optimized geometry is obtained, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra. These calculations are crucial for understanding the molecule's vibrational modes. The theoretical spectra can then be compared with experimental data to confirm the molecular structure and assign spectral bands to specific atomic motions.

1.3. Electronic Properties (HOMO-LUMO Analysis): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the energy gap, provides insights into the molecule's stability and its potential for electronic excitation. A smaller energy gap suggests higher reactivity.

1.4. Spectroscopic Analysis (NMR and UV-Vis): Theoretical predictions of Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra are also valuable. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts (¹H and ¹³C), which can be compared with experimental data for structural elucidation. Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions responsible for UV-Vis absorption, helping to interpret the experimental spectrum.

Data Presentation: Illustrative Computational Data

The following tables present illustrative quantitative data for this compound, based on typical values for quinazoline derivatives. These tables are intended to serve as a template for organizing and presenting actual computational results.

Table 1: Illustrative Optimized Geometric Parameters

ParameterBond/AngleIllustrative Value
Bond Length (Å)C2-N11.32
C4-N31.33
C2-C111.50
C4-C121.51
Bond Angle (°)N1-C2-N3125.0
N3-C4-C4a123.5
N1-C2-C11117.0
N3-C4-C12118.0
Dihedral Angle (°)C4-N3-C2-N10.5
C8a-N1-C2-C11179.0

Table 2: Illustrative Vibrational Frequencies

Vibrational ModeFT-IR (cm⁻¹)Raman (cm⁻¹)
C-H stretch (aromatic)30503055
C-H stretch (methyl)29802985
C=N stretch16201625
C=C stretch (aromatic)15801585
C-H bend (methyl)14501455

Table 3: Illustrative Electronic Properties

PropertyIllustrative Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
Energy Gap (HOMO-LUMO)5.3

Table 4: Illustrative Spectroscopic Data

SpectrumPeakIllustrative Value
¹H NMR (ppm)H57.8
H67.5
H77.6
H88.0
CH₃ (C2)2.8
CH₃ (C4)2.9
¹³C NMR (ppm)C2165.0
C4168.0
C8a150.0
UV-Vis (nm)λmax225, 270, 305

Experimental Protocols

3.1. Synthesis of this compound: A common method for the synthesis of this compound is the Schofield method. This involves the reaction of N-acetylanthranilamide with acetic anhydride. The reaction mixture is heated, and upon cooling and neutralization, the product precipitates and can be purified by recrystallization.

3.2. FT-IR Spectroscopy: The FT-IR spectrum of solid this compound can be recorded using a Fourier Transform Infrared spectrometer.[1] The sample is typically prepared as a KBr pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

3.3. Raman Spectroscopy: The Raman spectrum can be obtained using a Raman spectrometer equipped with a laser source (e.g., a 532 nm laser).[2][3][4][5][6] The solid sample is placed in the path of the laser, and the scattered light is collected and analyzed.

3.4. NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.[7][8][9][10][11] The sample (typically 5-25 mg for ¹H and 50-100 mg for ¹³C) is dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆.[7] Tetramethylsilane (TMS) is commonly used as an internal standard.

3.5. UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a UV-Vis spectrophotometer.[12][13][14][15][16] A dilute solution of this compound in a suitable solvent (e.g., ethanol or methanol) is prepared. The absorbance is measured over a wavelength range of approximately 200-400 nm.[12][16]

Visualizing Workflows and Relationships

Diagram 1: Quantum Chemical Calculation Workflow

G A 1. Molecular Structure Input (this compound) B 2. Geometry Optimization (e.g., DFT/B3LYP) A->B C 3. Frequency Calculation B->C D 4. Electronic Property Calculation (HOMO-LUMO) B->D E 5. Spectroscopic Prediction (NMR, UV-Vis) B->E F 6. Analysis of Results C->F D->F E->F

Caption: A generalized workflow for performing quantum chemical calculations on a molecule.

Diagram 2: Correlation of Theoretical and Experimental Data

G cluster_theoretical Theoretical Calculations cluster_experimental Experimental Measurements T_Geom Optimized Geometry T_Vib Calculated Vibrational Frequencies (FT-IR, Raman) T_Geom->T_Vib T_Elec Calculated Electronic Properties (HOMO-LUMO) T_Geom->T_Elec T_Spec Calculated Spectra (NMR, UV-Vis) T_Geom->T_Spec E_Vib Experimental FT-IR & Raman T_Vib->E_Vib Comparison & Assignment E_Spec Experimental NMR & UV-Vis T_Spec->E_Spec Comparison & Validation E_Synth Synthesis & Purification E_Synth->E_Vib E_Synth->E_Spec

Caption: The interplay between theoretical predictions and experimental validation in molecular characterization.[17][18][19][20]

References

Methodological & Application

Synthesis of 2,4-Dimethylquinazoline from Anthranilic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 2,4-dimethylquinazoline, a significant heterocyclic compound, starting from anthranilic acid. The protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological and pharmacological activities. Their diverse applications have spurred the development of numerous synthetic methodologies. This document outlines a reliable three-step synthesis of this compound from the readily available precursor, anthranilic acid. The synthesis involves the initial formation of N-acetylanthranilic acid, followed by cyclization to 2-methylquinazolin-4(3H)-one, and subsequent chlorination and methylation to yield the final product.

Overall Reaction Scheme

The synthesis of this compound from anthranilic acid is a multi-step process that can be summarized by the following overall reaction scheme.

Overall Reaction Scheme Overall Synthesis of this compound AnthranilicAcid Anthranilic Acid NAcetylanthranilicAcid N-Acetylanthranilic Acid AnthranilicAcid->NAcetylanthranilicAcid Acetic Anhydride TwoMethylquinazolinone 2-Methylquinazolin-4(3H)-one NAcetylanthranilicAcid->TwoMethylquinazolinone Ammonium Chloride, Heat FourChloroTwoMethylquinazoline 4-Chloro-2-methylquinazoline TwoMethylquinazolinone->FourChloroTwoMethylquinazoline POCl3 TwoFourDimethylquinazoline This compound FourChloroTwoMethylquinazoline->TwoFourDimethylquinazoline Methylmagnesium Bromide

Caption: Overall reaction pathway for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-Acetylanthranilic Acid

This protocol describes the acetylation of anthranilic acid using acetic anhydride.[1][2][3][4]

Materials:

  • Anthranilic acid

  • Acetic anhydride

  • Distilled water

  • Erlenmeyer flask (50 mL)

  • Hot plate

  • Boiling stone

  • Vacuum filtration apparatus (Buchner funnel, filter flask)

  • Chilled methanol

Procedure:

  • In a fume hood, place 2.0 g of anthranilic acid and 6 mL of acetic anhydride into a 50 mL Erlenmeyer flask.

  • Add a boiling stone to the flask.

  • Gently heat the mixture to a boil on a hot plate and maintain a gentle boil for 15 minutes. The mixture may solidify initially but will liquefy upon heating.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Carefully add 2 mL of distilled water to the cooled mixture.

  • Gently heat the mixture until it nearly boils to ensure complete hydrolysis of any remaining acetic anhydride.

  • Allow the solution to cool slowly to room temperature to facilitate the formation of well-defined crystals of N-acetylanthranilic acid.

  • Isolate the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of distilled water, followed by a small portion of chilled methanol.

  • Continue to pull air through the crystals on the filter funnel to thoroughly dry them.

  • Weigh the dried product and calculate the percent yield.

Step 2: Synthesis of 2-Methylquinazolin-4(3H)-one

This protocol details the cyclization of N-acetylanthranilic acid to form 2-methylquinazolin-4(3H)-one.[5]

Materials:

  • N-acetylanthranilic acid

  • Ammonium chloride (NH₄Cl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ammonium hydroxide (NH₄OH) solution

  • Boiling water

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, mix 0.1 mol of N-acetylanthranilic acid with 0.8 mol of ammonium chloride.

  • Attach a reflux condenser to the flask.

  • Heat the mixture to 210-220 °C for 4-5 hours using a heating mantle.

  • After the reaction is complete, allow the mixture to cool.

  • Dissolve the cooled solid in boiling water.

  • Adjust the pH of the solution to 7.8 using an ammonium hydroxide solution.

  • Allow the solution to cool, which will cause the product to precipitate.

  • Filter the precipitate and dry it at 20-25 °C.

  • The resulting solid is 2-methylquinazolin-4-one.

Step 3: Synthesis of this compound

This two-part protocol describes the chlorination of 2-methylquinazolin-4(3H)-one followed by methylation to yield the final product.

Part A: Synthesis of 4-Chloro-2-methylquinazoline

This procedure outlines the conversion of the 4-oxo group to a chloro group using phosphorus oxychloride.

Materials:

  • 2-Methylquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • N,N-diethylaniline

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Column chromatography apparatus

Procedure:

  • Suspend 2-methylquinazolin-4(3H)-one (20.50 mmol) in toluene (55 mL) in a round-bottom flask.

  • Add N,N-diethylaniline (30.74 mmol) to the suspension.

  • Carefully add phosphorus oxychloride to the mixture.

  • Heat the reaction mixture under reflux for several hours.

  • After the reaction is complete, cool the mixture and carefully pour it over crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography to obtain 4-chloro-2-methylquinazoline.

Part B: Synthesis of this compound

This protocol describes the final methylation step. While a specific literature protocol for the methylation of 4-chloro-2-methylquinazoline to this compound was not explicitly found, a general procedure using a Grignard reagent is proposed based on standard organic synthesis methodologies for C-C bond formation with aryl halides.

Materials:

  • 4-Chloro-2-methylquinazoline

  • Methylmagnesium bromide (CH₃MgBr) solution in a suitable solvent (e.g., THF)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for an inert gas.

  • Dissolve 4-chloro-2-methylquinazoline in anhydrous THF in the flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of methylmagnesium bromide from the dropping funnel to the stirred solution of 4-chloro-2-methylquinazoline.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ether.

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Data Presentation

StepReactant(s)Reagent(s)ProductYield (%)Melting Point (°C)Reference(s)
1Anthranilic AcidAcetic AnhydrideN-Acetylanthranilic Acid~87183-185[3]
2N-Acetylanthranilic AcidAmmonium Chloride2-Methylquinazolin-4(3H)-one72231[5]
3A2-Methylquinazolin-4(3H)-onePOCl₃, N,N-diethylaniline4-Chloro-2-methylquinazoline45Not specified[6]
3B4-Chloro-2-methylquinazolineMethylmagnesium BromideThis compoundNot specifiedNot specified-

Note: The yield for the final methylation step is not provided as a specific literature protocol was not found and is based on a general synthetic method.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the chemical transformation pathway.

G Experimental Workflow for this compound Synthesis cluster_0 Step 1: Acetylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination & Methylation start Mix Anthranilic Acid and Acetic Anhydride heat1 Heat to Gentle Boil (15 min) start->heat1 cool1 Cool to Room Temp. heat1->cool1 hydrolyze Add Water and Heat cool1->hydrolyze crystallize Slowly Cool to Crystallize hydrolyze->crystallize filter1 Vacuum Filter and Wash crystallize->filter1 dry1 Dry N-Acetylanthranilic Acid filter1->dry1 end1 N-Acetylanthranilic Acid dry1->end1 start2 Mix N-Acetylanthranilic Acid and NH4Cl end1->start2 heat2 Heat at 210-220 °C (4-5 hours) start2->heat2 cool2 Cool Reaction Mixture heat2->cool2 dissolve Dissolve in Boiling Water cool2->dissolve ph_adjust Adjust pH to 7.8 dissolve->ph_adjust precipitate Cool to Precipitate ph_adjust->precipitate filter2 Filter and Dry precipitate->filter2 end2 2-Methylquinazolin-4(3H)-one filter2->end2 start3 Suspend 2-Methylquinazolin-4(3H)-one in Toluene with Base end2->start3 chlorinate Add POCl3 and Reflux start3->chlorinate workup1 Workup (Ice, NaHCO3, Extraction) chlorinate->workup1 purify1 Purify by Chromatography workup1->purify1 intermediate 4-Chloro-2-methylquinazoline purify1->intermediate methylate React with CH3MgBr in Anhydrous THF intermediate->methylate workup2 Quench with NH4Cl and Extract methylate->workup2 purify2 Purify by Chromatography workup2->purify2 end3 This compound purify2->end3

Caption: Detailed experimental workflow for the synthesis of this compound.

References

Application Notes & Protocols: 2,4-Dimethylquinazoline as a Versatile Intermediate for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][3] Among the various substituted quinazolines, 2,4-disubstituted derivatives have garnered significant attention, particularly in the development of targeted cancer therapies.[4][5] 2,4-Dimethylquinazoline serves as a key building block, offering reactive sites at the 2- and 4-positions for further chemical modifications to generate diverse libraries of bioactive molecules. These modifications allow for the fine-tuning of pharmacological properties and the development of potent and selective drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this compound and its analogs as intermediates in the synthesis of potential pharmaceutical agents.

Case Study: Synthesis of 2,4-Disubstituted Quinazoline Derivatives as Anti-Angiogenesis Agents

This section details the synthesis and biological evaluation of a series of 2,4-disubstituted quinazoline derivatives, demonstrating the utility of the quinazoline core in developing potent anti-angiogenesis agents. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[6]

Experimental Protocols

1. Synthesis of 2-(Substituted)-4-chloroquinazoline Intermediate:

This protocol describes a general method for the synthesis of a key intermediate, which can be adapted for 2-methyl substitution.

  • Reaction: A mixture of the appropriate 2-(substituted)-quinazolin-4(3H)-one (10 mmol), phosphorus oxychloride (30 mL), and a catalytic amount of N,N-dimethylformamide (DMF) is heated at reflux for 4 hours.

  • Work-up: The excess phosphorus oxychloride is removed under reduced pressure. The residue is poured into crushed ice with vigorous stirring. The resulting mixture is neutralized with a saturated sodium bicarbonate solution.

  • Purification: The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield the 2-(substituted)-4-chloroquinazoline intermediate.

2. Synthesis of Final 2,4-Disubstituted Quinazoline Derivatives:

  • Reaction: To a solution of the 2-(substituted)-4-chloroquinazoline intermediate (1 mmol) in isopropanol (20 mL), the desired amine (1.2 mmol) and a catalytic amount of triethylamine are added.

  • Reaction Conditions: The reaction mixture is heated at reflux for 6-8 hours, with progress monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate and washed successively with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the final 2,4-disubstituted quinazoline derivative.

Data Presentation

The following table summarizes the in vitro cytotoxic activity of representative 2,4-disubstituted quinazoline derivatives against various human cancer cell lines.

Compound IDR1-Group at C2R2-Group at C4IC50 (µM) vs. CNE-2IC50 (µM) vs. PC-3IC50 (µM) vs. SMMC-7721
1a Methyl4-Anilino15.2 ± 1.318.5 ± 2.122.1 ± 2.5
1b Methyl4-(3-Bromoanilino)8.7 ± 0.911.2 ± 1.514.8 ± 1.9
1c Phenyl4-Anilino10.5 ± 1.112.8 ± 1.616.3 ± 2.0
1d Phenyl4-(3-Bromoanilino)5.1 ± 0.67.4 ± 0.99.8 ± 1.2

Data adapted from studies on 2,4-disubstituted quinazoline derivatives.[6] CNE-2: Human nasopharyngeal carcinoma; PC-3: Human prostate cancer; SMMC-7721: Human hepatocellular carcinoma.

Mechanism of Action: Inhibition of Wnt Signaling Pathway

Several 2,4-diaminoquinazoline derivatives have been identified as potent inhibitors of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, including gastric cancer.[7]

Signaling Pathway Diagram

Wnt_Signaling_Pathway Frizzled Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex inhibits LRP5_6 LRP5/6 Wnt Wnt Wnt->Frizzled beta_catenin β-catenin Destruction_Complex->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes DAQ 2,4-Diaminoquinazoline DAQ->TCF_LEF inhibits binding

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of 2,4-diaminoquinazoline.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and evaluation of pharmaceutical candidates derived from a 2,4-disubstituted quinazoline intermediate.

Experimental_Workflow Start Start: 2,4-Disubstituted Quinazoline Intermediate Synthesis Chemical Synthesis (e.g., Amination) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., Cytotoxicity Assays) Characterization->In_Vitro_Screening Active_Compounds Identification of Active Compounds In_Vitro_Screening->Active_Compounds Hit Identification Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Active_Compounds->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Mechanism_Studies->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: General workflow for the development of pharmaceuticals from quinazoline intermediates.

2,4-Disubstituted quinazolines, including derivatives of this compound, represent a highly valuable class of intermediates for the synthesis of novel pharmaceuticals. Their versatile chemistry allows for the creation of diverse molecular libraries with a wide range of biological activities. The protocols and data presented herein provide a framework for researchers to explore the potential of this scaffold in drug discovery and development, particularly in the field of oncology. Further investigation into the structure-activity relationships of 2,4-disubstituted quinazolines is warranted to develop next-generation therapeutic agents.

References

Application Notes and Protocols for the Biological Evaluation of 2,4-Dimethylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological evaluation of 2,4-dimethylquinazoline derivatives, a class of heterocyclic compounds with a wide range of pharmacological activities. This document details their potential applications as anticancer, anti-angiogenic, and antimicrobial agents, supported by quantitative data and detailed experimental protocols. Furthermore, it visualizes key experimental workflows and signaling pathways to facilitate a deeper understanding of their mechanism of action.

Biological Activities and Quantitative Data

2,4-Disubstituted quinazoline derivatives have demonstrated significant potential in various therapeutic areas. Their biological efficacy is often attributed to their ability to interact with key biological targets, such as receptor tyrosine kinases (RTKs) and enzymes involved in cell signaling and microbial metabolism.[1]

Anticancer and Anti-Angiogenesis Activity

A notable application of these derivatives is in oncology. They have been shown to exhibit potent antiproliferative activities against various cancer cell lines and can inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.[2] The mechanism often involves the inhibition of key RTKs like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][2]

Table 1: In Vitro Cytotoxicity of 2,4-Disubstituted Quinazoline Derivatives against Human Cancer Cell Lines and HUVECs [2]

CompoundCNE-2 (IC₅₀, µM)PC-3 (IC₅₀, µM)SMMC-7721 (IC₅₀, µM)HUVEC (IC₅₀, µM)
11d 9.3 ± 0.29.8 ± 0.310.9 ± 0.2Not Reported
10e > 40> 40> 40Not Reported
ZD6474 (Vandetanib) Not ReportedNot ReportedNot ReportedNot Reported

IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data are presented as mean ± standard deviation from three independent experiments.[2]

Table 2: Inhibition of HUVEC Adhesion and Migration by 2,4-Disubstituted Quinazoline Derivatives [2]

CompoundConcentration (µM)HUVEC Adhesion Inhibition (%) after 3hHUVEC Migration Inhibition
11d 1565.8 ± 0.2Effective
3071.2 ± 0.1Effective
12d 15Similar to 11dEffective
30Similar to 11dEffective
10d 1563.7 ± 0.2Effective
3063.4 ± 0.3Effective
Anticholinesterase and Antioxidant Activity

Certain 2,4-disubstituted quinazoline derivatives have been identified as potent and selective inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in the later stages of Alzheimer's disease.[3] This makes them promising candidates for the development of new treatments for neurodegenerative disorders.

Table 3: In Vitro Butyrylcholinesterase (BuChE) and Acetylcholinesterase (AChE) Inhibitory Activity [3]

CompoundeqBuChE (IC₅₀, µM)eelAChE (IC₅₀, µM)Selectivity Index (AChE/BuChE)
6f 0.52> 100> 192.3
6h 6.74> 100> 14.8
6j 3.65> 100> 27.4

eqBuChE: Equine butyrylcholinesterase; eelAChE: Electrophorus electricus acetylcholinesterase.[3]

Antimicrobial Activity

The quinazoline scaffold is also a promising framework for the development of novel antibacterial and antifungal agents.[4][5] Modifications at the 2 and 4 positions can lead to compounds with significant activity against a range of pathogens, including drug-resistant strains.[4]

Table 4: In Vitro Antibacterial Activity of 2-Thio-4-amino Substituted Quinazolines (MIC, µg/mL) [4]

CompoundS. aureus (MRSA)S. pneumoniae (PRSP)E. faecalis (VRE)E. faecium (VRE)M. smegmatis
Series Average 1 - 641 - 641 - 641 - 641 - 64

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of new chemical entities. The following sections provide step-by-step methodologies for key assays used to characterize this compound derivatives.

Synthesis of 2,4-Disubstituted Quinazoline Derivatives

The synthesis of 2,4-disubstituted quinazolines often involves a multi-step process. A general synthetic route is outlined below.[3]

G A Anthranilic Acid Derivative B Intermediate 1 A->B Reaction with Urea (190°C, 24h) C 2,4-Dichloroquinazoline B->C Chlorination with POCl3 (N,N-diethylaniline, 115°C, 16h) D Final 2,4-Disubstituted Quinazoline C->D Nucleophilic Substitution with Amines (EtOH, reflux, 24h)

Caption: General synthetic scheme for 2,4-disubstituted quinazolines.

Protocol:

  • Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione. A mixture of the appropriate anthranilic acid derivative and urea is heated at 190°C for 24 hours. The reaction mixture is then cooled, and the solid product is collected by filtration.

  • Step 2: Synthesis of 2,4-Dichloroquinazoline. The product from Step 1 is refluxed with phosphorus oxychloride (POCl₃) in the presence of N,N-diethylaniline at 115°C for 16 hours. After cooling, the mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried.

  • Step 3: Synthesis of 2,4-Disubstituted Quinazoline Derivatives. The 2,4-dichloroquinazoline is reacted with the desired amine nucleophiles in ethanol under reflux for 24 hours. The solvent is evaporated, and the crude product is purified by column chromatography.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer drugs.[1][2]

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay A Seed cells in 96-well plates B Incubate for 24h A->B C Add serial dilutions of quinazoline derivatives B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in 96-well microtiter plates at a density of 5 × 10³ cells/well and allow them to attach for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 1.56 to 100 µg/ml) and incubate for 48 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth compared to the control.[1]

HUVEC Adhesion and Migration Assays

These assays are critical for evaluating the anti-angiogenic potential of the compounds.[2]

HUVEC Adhesion Assay Protocol:

  • Coat a 96-well plate with Matrigel and allow it to solidify.

  • Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.

  • Add the test compounds at desired concentrations (e.g., 15 µM and 30 µM).[2]

  • Incubate for 1 to 3 hours at 37°C.[2]

  • Wash the wells to remove non-adherent cells.

  • Quantify the adherent cells using a suitable method (e.g., crystal violet staining).

  • Calculate the percentage of inhibition of adhesion compared to the control.

HUVEC Migration (Wound Healing) Assay Protocol:

  • Grow HUVECs to confluence in a multi-well plate.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Wash the wells to remove detached cells.

  • Add fresh medium containing the test compounds.

  • Incubate and monitor the closure of the wound over time using microscopy.

  • Quantify the migration by measuring the change in the wound area.

Cholinesterase Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3]

Protocol:

  • Prepare a reaction mixture containing the respective enzyme (AChE or BuChE), the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB).

  • Add the test compounds at various concentrations.

  • Incubate the reaction mixture at a controlled temperature.

  • Monitor the production of the yellow-colored product (5-thio-2-nitrobenzoate) by measuring the absorbance at 412 nm.

  • Calculate the percentage of enzyme inhibition and determine the IC₅₀ values.

  • A kinetic study can be performed to determine the type of inhibition (e.g., competitive, non-competitive, or mixed).[3]

Signaling Pathways

The anticancer activity of many 2,4-disubstituted quinazoline derivatives is linked to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis. The EGFR and VEGFR signaling pathways are common targets.[2][6]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS Ras EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR-2 VEGFR->PI3K RAF Raf RAS->RAF MEK MEK RAF->MEK ERK Erk1/2 MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazoline This compound Derivatives Quinazoline->EGFR Inhibition Quinazoline->VEGFR Inhibition

Caption: Inhibition of EGFR/VEGFR signaling by quinazoline derivatives.

Inhibition of EGFR and VEGFR by this compound derivatives blocks downstream signaling through the PI3K/Akt/mTOR and Ras/Raf/MEK/Erk pathways.[6] This ultimately leads to a reduction in cell proliferation, survival, and angiogenesis, contributing to the anticancer effects of these compounds.[2]

Conclusion

The this compound scaffold represents a versatile platform for the design and development of novel therapeutic agents. The data and protocols presented here provide a solid foundation for researchers to further explore the potential of these compounds in oncology, neurodegenerative diseases, and infectious diseases. Future studies should focus on optimizing the structure-activity relationships, improving the pharmacokinetic profiles, and conducting in vivo efficacy and toxicity studies to advance the most promising candidates toward clinical development.[7][8]

References

Application Notes and Protocols for 2,4-Dimethylquinazoline in Anticancer Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anticancer agents derived from the 2,4-dimethylquinazoline scaffold. The information compiled herein is intended to guide researchers in the development of novel therapeutics targeting key oncogenic signaling pathways.

Introduction

Quinazoline derivatives are a well-established class of heterocyclic compounds with significant therapeutic potential, particularly in oncology. Several quinazoline-based drugs have received FDA approval for the treatment of various cancers, primarily functioning as kinase inhibitors.[1] The this compound core offers a versatile scaffold for the design and synthesis of novel anticancer agents. By modifying substituents at various positions, it is possible to develop potent and selective inhibitors of key signaling pathways implicated in tumor growth, proliferation, and survival, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathways.[2][3]

These application notes will detail a representative synthetic route for 2,4-disubstituted quinazoline derivatives, provide protocols for essential in vitro anticancer assays, and illustrate the targeted signaling pathways.

Data Presentation: Anticancer Activity of Quinazoline Derivatives

The following tables summarize the cytotoxic and enzyme inhibitory activities of various quinazoline derivatives against different cancer cell lines and molecular targets. This data provides a comparative overview of the potential efficacy of compounds based on the quinazoline scaffold.

Table 1: Cytotoxicity of Quinazoline Derivatives in Human Cancer Cell Lines

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Sysu12d ---[4]
Compound 8 VariousVariousMicromolar range[5]
Compound 16 VariousVariousMicromolar range[5]
Compound 39 Colon, Melanoma, OvarianVariousMicromolar range[5]
Compound 45 HepG-2, HCT116Liver, Colorectal4.36, 7.34[6]
Compound 38 MGC-803, Eca-109Gastric, Esophageal1.95, 2.46[6]
Compound 32 A549Lung0.02[6]
Compound 39 H1975, PC-3, MCF-7, HGC-27Lung, Prostate, Breast, Gastric1.96 - 3.46[6]
Compound 12a A549, MCF-7, PC-3Lung, Breast, Prostate1.90, 2.23, 2.03[7]
Compound 4j MDA-MB-231, A549, DU-145Breast, Lung, ProstateGood activity[7]
Compound 4e MDA-MB-231, A549, DU-145Breast, Lung, ProstateGood activity[7]
Compound 21 OVCAR-4, NCI-H522Ovarian, Lung1.82, 2.14[7]
Compound 5f A549Lung0.58[8]
Compound 1 PC3Prostate4.29[8]
Compound 5b MCF-7, HCT-116, HePG-2, HFB4Breast, Colon, Liver, Skin9.1 - 10.9 µg/ml[9]
Compound 4c MCF-7, HCT-116, HePG-2, HFB4Breast, Colon, Liver, Skin9.1 - 12.0 µg/ml[9]
Compound 3c HCT-116Colorectal1.184[10]
Compound 3e HCT-116Colorectal3.403[10]

Table 2: Enzyme Inhibitory Activity of Quinazoline Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 22 EGFR40.7[11]
Compound 8 EGFRwt / EGFRT790M/L858R0.8 / 2.7[11]
Compound 4 EGFRL858R/T790M8.4[11]
Compound 15 EGFR / VEGFR-25.9 / 36.78[11]
Compound 9d VEGFR-247.042 (MCF-7), 58.752 (K-562)[12]
Compound 8a VEGFR-267.623 (MCF-7), 74.864 (HepG-2), 62.505 (K-562)[12]
Compound 24 EGFR-TK13.40[13]
SQ2 VEGFR-214[14]
Compound 3h VEGFR-22.89[15]
Compound 18 EGFR-[16]
Compound 15 EGFR TK0.025[16]
Compound 16 EGFR TK0.006[16]
Compound 31 mTOR / PI3Kα, β, δ, γKi=17 / IC50=5, 27, 7, 14[17]
Compound 7c PI3Kα500,000[18]
Compound 13g PI3Kα / mTOR0.22 / 0.16[19]
Compound 11b mTOR / PI3KαKi=22 / Ki=1135

Experimental Protocols

Synthesis of 2,4-Disubstituted Quinazoline Derivatives

This protocol describes a general method for the synthesis of 2,4-disubstituted quinazoline derivatives starting from the readily available 2,4-dichloroquinazoline. This can be adapted for the synthesis of derivatives from a this compound core by starting with the corresponding 2,4-dimethyl-substituted precursor.

Workflow for the Synthesis of 2,4-Disubstituted Quinazolines

cluster_synthesis Synthesis of 2,4-Disubstituted Quinazolines 2_4_dichloroquinazoline 2,4-Dichloroquinazoline Intermediate 4-Amino-2-chloroquinazoline Intermediate 2_4_dichloroquinazoline->Intermediate Et3N, THF, rt Amine_1 Amine 1 (R1-NH2) Amine_1->Intermediate Final_Product 2,4-Disubstituted Quinazoline Intermediate->Final_Product Microwave, Toluene, 130-185 °C Amine_2 Amine 2 (R2-NH2) Amine_2->Final_Product cluster_mtt MTT Assay Workflow Seed_Cells Seed cells in 96-well plate Incubate_24h_1 Incubate (24h) Seed_Cells->Incubate_24h_1 Treat_Compound Treat with compound Incubate_24h_1->Treat_Compound Incubate_48_72h Incubate (48-72h) Treat_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance (570 nm) Add_Solubilizer->Measure_Absorbance cluster_cellcycle Cell Cycle Analysis Workflow Seed_Cells_6well Seed cells in 6-well plate Incubate_24h_2 Incubate (24h) Seed_Cells_6well->Incubate_24h_2 Treat_Compound_2 Treat with compound Incubate_24h_2->Treat_Compound_2 Incubate_24_72h Incubate (24-72h) Treat_Compound_2->Incubate_24_72h Harvest_Cells Harvest cells Incubate_24_72h->Harvest_Cells Fix_Cells Fix with cold 70% ethanol Harvest_Cells->Fix_Cells Stain_PI Stain with Propidium Iodide (PI) Fix_Cells->Stain_PI Analyze_FlowCytometry Analyze by flow cytometry Stain_PI->Analyze_FlowCytometry cluster_apoptosis Apoptosis Assay Workflow Seed_Cells_6well_3 Seed cells in 6-well plate Incubate_24h_3 Incubate (24h) Seed_Cells_6well_3->Incubate_24h_3 Treat_Compound_3 Treat with compound Incubate_24h_3->Treat_Compound_3 Incubate_48h Incubate (48h) Treat_Compound_3->Incubate_48h Harvest_Cells_3 Harvest cells Incubate_48h->Harvest_Cells_3 Wash_PBS Wash with cold PBS Harvest_Cells_3->Wash_PBS Resuspend_Buffer Resuspend in Binding Buffer Wash_PBS->Resuspend_Buffer Stain_AnnexinV_PI Stain with Annexin V-FITC and PI Resuspend_Buffer->Stain_AnnexinV_PI Analyze_FlowCytometry_2 Analyze by flow cytometry Stain_AnnexinV_PI->Analyze_FlowCytometry_2 cluster_egfr EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt_mTOR Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PI3K_Akt_mTOR->Proliferation Quinazoline_Inhibitor This compound Derivative Quinazoline_Inhibitor->EGFR cluster_vegfr VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt PKC PKC PLCg->PKC Raf_MEK_ERK Raf/MEK/ERK Pathway PKC->Raf_MEK_ERK Angiogenesis Angiogenesis, Endothelial Cell Migration & Proliferation Raf_MEK_ERK->Angiogenesis eNOS eNOS PI3K_Akt->eNOS eNOS->Angiogenesis Quinazoline_Inhibitor_2 This compound Derivative Quinazoline_Inhibitor_2->VEGFR2 cluster_pi3k PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth, Proliferation, & Survival mTOR->Cell_Growth Quinazoline_Inhibitor_3 This compound Derivative Quinazoline_Inhibitor_3->PI3K

References

Application Notes and Protocols for Antimicrobial Screening of 2,4-Disubstituted Quinazoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The versatile nature of the quinazoline scaffold allows for substitutions at various positions, leading to a wide array of analogs with diverse pharmacological profiles. Notably, substitutions at the 2 and 4 positions have been shown to be crucial for their antimicrobial efficacy.

These application notes provide a comprehensive overview of the antimicrobial activity of 2,4-disubstituted quinazoline analogs, with a focus on analogs bearing methyl groups at these positions. This document offers a summary of reported antimicrobial data, detailed experimental protocols for antimicrobial susceptibility testing, and visual workflows to guide researchers in their drug discovery efforts.

Data Presentation: Antimicrobial Activity of Quinazoline Analogs

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 2,4-disubstituted quinazoline analogs against a range of bacterial and fungal strains. It is important to note that the antimicrobial activity is highly dependent on the nature of the substituents at the 2 and 4 positions.

Table 1: Antibacterial Activity of 2,4-Disubstituted Quinazoline Analogs (MIC in µg/mL)

Compound IDR2 SubstituentR4 SubstituentStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Series A -CH3Various amines1 - 641 - 64>64>64[3]
Series B -SCH3Various amines8 - 3216 - 64>64>64[4]
Series C PhenylHydrazino1.1 (cm)1.4 (cm)-1.0 (cm)[5]
Series D VariousVarious12 - 13 (mm)-15 (mm)-[6]

Note: Some data is presented as zone of inhibition in mm.

Table 2: Antifungal Activity of 2,4-Disubstituted Quinazoline Analogs (MIC in µg/mL)

Compound IDR2 SubstituentR4 SubstituentCandida albicansAspergillus nigerReference
Series E -CH3Various amines32 - >64>64[3]
Series F PhenylHydrazino--[5]
Series G VariousVarious11 - 12 (mm)-[6]

Note: Some data is presented as zone of inhibition in mm.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Disubstituted Quinazoline Analogs

A general method for the synthesis of 2,4-disubstituted quinazolines often starts from anthranilic acid or its derivatives. The following is a representative synthetic scheme.

General Synthetic Scheme:

  • Formation of Benzoxazinone: Anthranilic acid is reacted with an appropriate acyl chloride or anhydride (e.g., acetic anhydride for a 2-methyl substituent) to form a 2-substituted benzoxazin-4-one.

  • Reaction with Amines: The benzoxazinone intermediate is then reacted with ammonia or a primary amine to yield the corresponding 2-substituted-4(3H)-quinazolinone.

  • Chlorination: The 4-oxo group can be converted to a chloro group by reacting with a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Nucleophilic Substitution: The 4-chloroquinazoline is a versatile intermediate that can react with various nucleophiles (e.g., amines, thiols) to introduce a range of substituents at the 4-position.

Example Synthesis of a 2-Methyl-4-amino-quinazoline analog:

  • Step 1: A mixture of anthranilic acid and acetic anhydride is heated under reflux to yield 2-methyl-4H-3,1-benzoxazin-4-one.

  • Step 2: The resulting benzoxazinone is treated with phosphorus oxychloride to produce 4-chloro-2-methylquinazoline.

  • Step 3: The 4-chloro-2-methylquinazoline is then reacted with a desired amine in a suitable solvent (e.g., ethanol, isopropanol) to afford the final 2-methyl-4-amino-quinazoline analog.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[7]

Materials:

  • Synthesized 2,4-dimethylquinazoline analogs

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Dimethyl sulfoxide (DMSO)

  • Resazurin solution (for viability indication)

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solutions with the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by adding a viability indicator like resazurin.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing - Agar Well Diffusion Method

This method is used to assess the qualitative antimicrobial activity of the compounds.[8]

Materials:

  • Synthesized this compound analogs

  • Bacterial and/or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Petri dishes

  • Standard antimicrobial agents

  • DMSO

  • Sterile cork borer

Procedure:

  • Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify.

  • Inoculation: Aseptically spread a standardized inoculum of the microbial strain over the entire surface of the agar plate.

  • Well Creation: Use a sterile cork borer to create wells of a specific diameter (e.g., 6 mm) in the agar.

  • Compound Addition: Add a fixed volume (e.g., 100 µL) of the dissolved compound at a specific concentration into each well. Also, add a standard antibiotic and a DMSO control in separate wells.

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizations

Experimental Workflow for Antimicrobial Screening

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis start Starting Materials (e.g., Anthranilic Acid) intermediate 2,4-Disubstituted Quinazoline Analog start->intermediate Multi-step Synthesis mic_test Broth Microdilution (Determine MIC) intermediate->mic_test disk_test Agar Well Diffusion (Zone of Inhibition) intermediate->disk_test data_analysis Compare Activity Identify Lead Compounds mic_test->data_analysis disk_test->data_analysis

Caption: Workflow for synthesis and antimicrobial screening of quinazoline analogs.

Logical Relationship in Lead Identification

lead_identification quinazoline_core 2,4-Disubstituted Quinazoline Scaffold r2_sub Substituent at R2 (e.g., -CH3) quinazoline_core->r2_sub r4_sub Substituent at R4 (e.g., -NH-Aryl) quinazoline_core->r4_sub antimicrobial_activity Antimicrobial Activity (MIC, Zone of Inhibition) r2_sub->antimicrobial_activity r4_sub->antimicrobial_activity sar_analysis Structure-Activity Relationship (SAR) antimicrobial_activity->sar_analysis lead_compound Lead Compound Identification sar_analysis->lead_compound

Caption: Structure-Activity Relationship (SAR) leading to lead compound identification.

References

Application Notes and Protocols for the Synthesis of 2,4-dimethylquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 2,4-dimethylquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the acid-catalyzed cyclocondensation of 2'-aminoacetophenone with acetonitrile. This method offers a straightforward and efficient route to the target molecule. This application note includes a comprehensive experimental protocol, a summary of quantitative data, safety precautions, and characterization methods. Additionally, a graphical representation of the experimental workflow is provided to facilitate ease of use.

Introduction

Quinazoline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. They have demonstrated a wide range of pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties. The 2,4-disubstituted quinazoline scaffold, in particular, is a key pharmacophore in various therapeutic agents. The synthesis of this compound serves as a fundamental procedure for accessing this important chemical space and for the subsequent development of more complex analogues. The protocol detailed herein utilizes readily available starting materials, 2'-aminoacetophenone and acetonitrile, and employs a strong acid catalyst to facilitate the cyclization reaction.

Reaction Scheme
Reaction Scheme for this compound synthesis

Caption: General reaction scheme for the synthesis of this compound from 2'-aminoacetophenone and acetonitrile.

Experimental Protocol

Materials and Equipment
  • 2'-Aminoacetophenone (98%)

  • Acetonitrile (anhydrous, 99.8%)

  • Polyphosphoric acid (PPA) or Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium hydroxide (NaOH) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (reagent grade)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask (100 mL) with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

  • pH paper or pH meter

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel)

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Procedure
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2'-aminoacetophenone (e.g., 5.0 g, 37.0 mmol).

    • To this, add anhydrous acetonitrile (e.g., 20 mL, 383 mmol). The acetonitrile serves as both a reactant and a solvent.

    • Carefully and slowly, with stirring, add the acid catalyst, polyphosphoric acid (PPA) (e.g., 25 g), or concentrated sulfuric acid (e.g., 5 mL) to the mixture. The addition of strong acid is exothermic and should be done in an ice bath to control the temperature.

  • Reaction:

    • Once the addition of the acid is complete, attach a reflux condenser to the flask.

    • Heat the reaction mixture to 80-90 °C using a heating mantle.

    • Maintain the reaction at this temperature with continuous stirring for 4-6 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 3:7). The disappearance of the 2'-aminoacetophenone spot indicates the completion of the reaction.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing crushed ice (approx. 100 g) with stirring.

    • Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath as the neutralization is highly exothermic.

    • The product may precipitate as a solid. If so, collect the solid by vacuum filtration, wash with cold water, and dry.

    • If the product separates as an oil or remains in the aqueous layer, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) can be employed to obtain the pure product.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the structure of the final compound using spectroscopic methods:

      • ¹H NMR: Expect signals for the two methyl groups and the aromatic protons.

      • ¹³C NMR: Expect signals corresponding to the carbons of the quinazoline core and the methyl groups.

      • FT-IR: Look for characteristic peaks for the C=N and C-H bonds.

      • Mass Spectrometry: Determine the molecular weight of the product.

Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated acids (sulfuric acid, PPA) are highly corrosive. Handle with extreme care.

  • The reaction and neutralization steps are exothermic and require careful temperature control.

  • Organic solvents are flammable. Avoid open flames.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound
ParameterValueNotes
Reactants
2'-Aminoacetophenone5.0 g (37.0 mmol)Limiting reagent
Acetonitrile20 mL (383 mmol)Reactant and solvent
Polyphosphoric Acid (PPA)25 gCatalyst and dehydrating agent
Reaction Conditions
Temperature80-90 °C
Reaction Time4-6 hoursMonitor by TLC
Product Information
Product NameThis compound
Molecular FormulaC₁₀H₁₀N₂
Molecular Weight158.20 g/mol
Theoretical Yield5.85 gBased on 100% conversion
Expected Yield70-85%Varies based on conditions and purification
AppearanceOff-white to pale yellow solid
Melting Point (literature)73-75 °C

Visualization

Experimental Workflow Diagram

experimental_workflow Workflow for this compound Synthesis A 1. Reaction Setup - Add 2'-aminoacetophenone and acetonitrile to flask. - Slowly add acid catalyst (PPA or H₂SO₄) under cooling. B 2. Cyclocondensation Reaction - Heat mixture to 80-90 °C. - Reflux for 4-6 hours. - Monitor reaction progress via TLC. A->B Heat C 3. Work-up - Cool reaction mixture. - Quench with crushed ice. - Neutralize with 10% NaOH to pH 8-9. B->C Cool & Quench D 4. Isolation - Extract with ethyl acetate. - Wash organic layer with NaHCO₃ and brine. - Dry with MgSO₄ and evaporate solvent. C->D Extract E 5. Purification - Column chromatography (Silica gel) OR - Recrystallization (Ethanol/Water). D->E Crude Product F 6. Characterization - Melting Point - NMR (¹H, ¹³C) - FT-IR - Mass Spectrometry E->F Purified Product G Final Product This compound F->G

Workflow for the synthesis of this compound.

Application Notes and Protocols: 2,4-Dimethylquinazoline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,4-dimethylquinazoline derivatives as a promising class of kinase inhibitors. This document includes a summary of their inhibitory activities against key oncological targets, detailed protocols for their synthesis and evaluation, and visual representations of relevant signaling pathways and experimental workflows.

Introduction

Quinazoline derivatives have emerged as a significant scaffold in medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2][3][4] The 2,4-disubstituted quinazoline core is a privileged structure for designing inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1][4][5] Notably, these compounds have shown potent inhibitory activity against key receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), both of which play crucial roles in tumor growth, proliferation, and angiogenesis.[1][2][6][7][8] This document outlines the application of this compound derivatives as kinase inhibitors and provides practical protocols for their study.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of selected 2,4-disubstituted quinazoline derivatives against various kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: VEGFR-2 Inhibitory Activity of 2,4-Disubstituted Quinazoline Derivatives

CompoundIC50 (µM)Target KinaseNotes
11d 5.49VEGFR-2A potent anti-angiogenic agent that downregulates the VEGFR2-mediated Akt/mTOR/p70s6k signaling pathway.[6]
3i 0.120VEGFR-2Exhibited promising VEGFR-2 inhibitory activity, comparable to the standard drug sorafenib.[9]
3j 0.197VEGFR-2Showed potent cytotoxic activity against colon cancer cell lines and significant VEGFR-2 inhibition.[9]
4b 0.035VEGFR-2Demonstrated superior VEGFR-2 inhibition compared to the multi-kinase inhibitor cabozantinib.[10]
Sorafenib (Reference) 0.088VEGFR-2A clinically approved multi-kinase inhibitor used as a reference compound.[9]
Cabozantinib (Reference) 0.0045VEGFR-2A potent, clinically approved inhibitor of VEGFR-2 and other tyrosine kinases.[11]

Table 2: EGFR Inhibitory Activity of 2,4-Disubstituted Quinazoline Derivatives

CompoundIC50 (nM)Target KinaseNotes
15 5.9EGFRShowed 3.5-fold higher inhibitory activity on EGFR compared to the reference drug vandetanib.[1]
8 0.8 (wt), 2.7 (T790M/L858R)EGFRExhibited potent activity against both wild-type and mutant forms of EGFR.[1]
22 40.7EGFRDisplayed EGFR inhibitory activity comparable to the first-generation inhibitor gefitinib.[1]
Gefitinib (Reference) 23-79EGFRA first-generation, clinically approved EGFR tyrosine kinase inhibitor.[12]
Erlotinib (Reference) 80EGFRA first-generation, clinically approved EGFR tyrosine kinase inhibitor.[12]
Afatinib (Reference) 0.5EGFRA second-generation, irreversible EGFR tyrosine kinase inhibitor.[12]

Table 3: Multi-Kinase Inhibitory Activity of Quinazoline Derivatives

CompoundIC50 (µM)Target KinasesNotes
8o Not specified, but noted as potentEGFR, VEGFR-2A dual inhibitor approximately 11-fold more potent on EGFR and 7-fold more potent on VEGFR-2 compared to the prototype.[8]
41 1.63 (EGFR), 0.85 (VEGFR-2)EGFR, VEGFR-2A 2-chloro-4-substituted-anilinoquinazoline derivative with dual inhibitory activity.[4]
6c 0.083 (EGFR), 0.076 (VEGFR-2), 0.138 (HER2), 0.183 (CDK2)EGFR, VEGFR-2, HER2, CDK2A quinazoline-isatin hybrid demonstrating broad-spectrum kinase inhibition.[13]
2i 0.097 (EGFR), 0.173 (CDK2)EGFR, CDK2, HER2A quinazolin-4(3H)-one derivative with potent activity against multiple tyrosine kinases.[14]
3i 0.181 (EGFR), 0.177 (CDK2)EGFR, CDK2, HER2A quinazolin-4(3H)-one derivative with potent activity against multiple tyrosine kinases.[14]

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.

VEGFR2_Signaling_Pathway VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Proliferation p70S6K p70S6K mTOR->p70S6K p70S6K->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2

Caption: VEGFR2 Signaling Pathway and Point of Inhibition.

EGFR_Signaling_Pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival STAT->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound derivatives are provided below.

Protocol 1: General Synthesis of 2,4-Disubstituted Quinazolines

This protocol outlines a general method for synthesizing 2,4-disubstituted quinazolines, which can be adapted based on the desired final compound.

Synthesis_Workflow General Synthesis Workflow Start Start: 2,4-Dichloroquinazoline Step1 Step 1: Nucleophilic Substitution at C4 - Add primary amine (R1-NH2) - Reflux in ethanol Start->Step1 Intermediate1 Intermediate: 4-Amino-2-chloroquinazoline Step1->Intermediate1 Step2 Step 2: Nucleophilic Substitution at C2 - Add second amine (R2-NH2) - Reflux in ethanol with trimethylamine Intermediate1->Step2 Purification Purification (Column Chromatography) Step2->Purification FinalProduct Final Product: 2,4-Diaminoquinazoline Derivative Purification->FinalProduct

Caption: General Synthetic Workflow for 2,4-Disubstituted Quinazolines.

Materials:

  • 2,4-dichloroquinazoline

  • Appropriate primary amines (R1-NH2 and R2-NH2)

  • Anhydrous ethanol

  • Trimethylamine

  • Dichloromethane (DCM)

  • Standard laboratory glassware for organic synthesis

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 4-alkylamino-2-chloroquinazoline (Intermediate): a. Dissolve 2,4-dichloroquinazoline (1 equivalent) in dichloromethane. b. Add the first primary amine (e.g., 2-aminoethanol, 1 equivalent) to the solution. c. Reflux the mixture for 30-60 minutes, monitoring the reaction progress by TLC. d. After cooling, filter the separated solid, wash with water, and dry to obtain the intermediate product.[15]

  • Synthesis of 2,4-diaminoquinazoline derivative (Final Product): a. Suspend the intermediate from step 1 (1 equivalent) in absolute ethanol. b. Add the second amine (e.g., phenylmethanamine, 1 equivalent) and trimethylamine (1 equivalent). c. Reflux the reaction mixture for 24 hours.[15] d. Monitor the reaction completion by TLC.

  • Work-up and Purification: a. Cool the reaction mixture and concentrate under reduced pressure. b. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in chloroform) to afford the pure 2,4-disubstituted quinazoline derivative.[15]

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2, EGFR)

  • Kinase-specific substrate peptide

  • Synthesized this compound derivatives

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.

  • In a 96-well plate, add the kinase, its specific substrate, and the inhibitor solution at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.[16]

  • Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[16]

Protocol 3: Cell-Based Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of a specific substrate within a cellular context, providing a more physiologically relevant assessment of inhibitor activity.

Materials:

  • Human cell line expressing the target kinase (e.g., HUVECs for VEGFR-2, A549 for EGFR)

  • Synthesized inhibitor compounds

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Phospho-specific primary antibody for the kinase substrate (e.g., anti-phospho-Akt)

  • Total protein primary antibody for the kinase substrate (e.g., anti-Akt)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection system

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the inhibitor compound for a predetermined time.

  • Lyse the cells with ice-cold lysis buffer.[17]

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.[17]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.[17]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.[17]

  • Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

Protocol 4: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Human tumor cell lines (e.g., CNE-2, PC-3, SMMC-7721)[18]

  • HUVECs (for assessing cytotoxicity against normal cells)[18]

  • Cell culture medium

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24-72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Protocol 5: In Vivo Anti-Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM Assay)

The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.

Materials:

  • Fertilized chicken eggs

  • Synthesized inhibitor compounds formulated for in vivo application

  • Sterile PBS

  • Small sterile filter paper discs

  • Incubator

  • Stereomicroscope

Procedure:

  • Incubate fertilized chicken eggs at 37°C in a humidified incubator.

  • On day 3 of incubation, create a small window in the eggshell to expose the CAM.

  • On day 8, place a sterile filter paper disc soaked with the test compound (or vehicle control) onto the CAM.

  • Reseal the window and continue incubation for another 48-72 hours.

  • On day 10 or 11, open the eggs and examine the CAM under a stereomicroscope.

  • Quantify the degree of angiogenesis by counting the number of blood vessels converging towards the filter disc or by measuring the area of vessel growth inhibition.

  • Compare the results from compound-treated CAMs to the vehicle-treated controls to determine the anti-angiogenic activity.[18]

Conclusion

This compound derivatives represent a versatile and potent class of kinase inhibitors with significant potential for the development of novel anticancer therapies. Their ability to target key signaling pathways involved in tumor progression, such as those mediated by VEGFR and EGFR, makes them attractive candidates for further investigation. The protocols provided herein offer a framework for the synthesis, characterization, and biological evaluation of these promising compounds.

References

Application Notes and Protocols for Enzymatic Assays Involving 2,4-Diaminoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,4-diaminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds that exhibit a wide range of biological activities. These derivatives have been extensively investigated as inhibitors of various enzymes, demonstrating potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions. This document provides detailed protocols for enzymatic and cell-based assays commonly used to evaluate the inhibitory activity of 2,4-diaminoquinazoline derivatives against key enzyme targets. Additionally, it summarizes the inhibitory potency of selected compounds and illustrates relevant signaling pathways and experimental workflows.

I. Enzyme Inhibition Assays

A. Dihydrofolate Reductase (DHFR) Inhibition Assay

2,4-Diaminoquinazoline derivatives have been identified as "nonclassical" antifolates that inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[1]

Protocol: Spectrophotometric DHFR Inhibition Assay [1]

This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Enzyme: Purified bacterial (e.g., Lactobacillus casei) or mammalian (e.g., beef liver) dihydrofolate reductase.

  • Substrate: Dihydrofolic acid (DHF).

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).

  • Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA.

  • Inhibitor: 2,4-Diaminoquinazoline derivative dissolved in a suitable solvent (e.g., DMSO).

  • Instrumentation: UV-Vis spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing the DHFR enzyme, NADPH, and the 2,4-diaminoquinazoline derivative at various concentrations in the reaction buffer.

  • Pre-incubate the mixture at a constant temperature (e.g., 25°C) for a specified period (e.g., 5 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding DHF to the reaction mixture.

  • Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 3-5 minutes).

  • Calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time plot.

  • Determine the concentration of the inhibitor that causes 50% inhibition (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A linear relationship can also be obtained by plotting the inhibitor concentration versus 1/V.[1]

Data Presentation:

CompoundEnzyme SourceIC50 (nM)
2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)-methyl]quinazolineBeef Liver Reductase1.6 ± 0.03
2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)-methyl]quinazolineL. casei Reductase13.5 ± 0.2
B. Histone Methyltransferase G9a Inhibition Assay

Certain 2,4-diaminoquinazoline derivatives have been identified as potent inhibitors of histone lysine methyltransferase G9a, a key enzyme in chromatin remodeling.[2]

Protocol: ThioGlo-Based G9a Inhibition Assay [2]

This is a fluorescence-based assay that detects the production of S-adenosyl-L-homocysteine (SAH), a product of the methyltransferase reaction.

Materials:

  • Enzyme: Recombinant human G9a.

  • Substrate: Biotinylated histone H3 (1-25) peptide.

  • Cofactor: S-Adenosyl-L-methionine (SAM).

  • Detection Reagent: ThioGlo reagent.

  • Buffer: Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

  • Inhibitor: 2,4-Diaminoquinazoline derivative in DMSO.

  • Instrumentation: Fluorescence plate reader.

Procedure:

  • Add the G9a enzyme, histone H3 peptide substrate, and varying concentrations of the 2,4-diaminoquinazoline inhibitor to the wells of a microplate.

  • Initiate the reaction by adding SAM.

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

  • Stop the reaction and add the ThioGlo detection reagent.

  • Incubate for a further period to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity.

  • Calculate the IC50 values from the dose-response curves.

Data Presentation:

CompoundG9a ThioGlo Assay IC50 (nM)G9a AlphaScreen IC50 (nM)
2a (BIX-01294) 19002700
2b 16002000
2h 15002500
2i 19002900
8 (UNC0224) 152.5

Note: The AlphaScreen assay is a bead-based immunoassay that can also be used to measure G9a activity and is often more sensitive for weakly active compounds.[2]

C. p21-Activated Kinase 4 (PAK4) Inhibition Assay

2,4-Diaminoquinazoline derivatives have been developed as potent inhibitors of PAK4, a kinase implicated in cancer cell proliferation, migration, and invasion.[3]

Protocol: In Vitro Kinase Assay (General) [4][5][6]

This protocol can be adapted for various kinases, including PAK4. It typically involves measuring the transfer of a phosphate group from ATP to a substrate.

Materials:

  • Enzyme: Recombinant PAK4.

  • Substrate: A suitable peptide or protein substrate for PAK4.

  • Cofactor: ATP and MgCl2.

  • Buffer: Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Inhibitor: 2,4-Diaminoquinazoline derivative in DMSO.

  • Detection Method: Can be radioactivity-based (using [γ-32P]ATP), fluorescence-based (e.g., ADP-Glo), or luminescence-based.

  • Instrumentation: Dependent on the detection method (e.g., scintillation counter, plate reader).

Procedure (using ADP-Glo as an example):

  • Set up the kinase reaction in a microplate by combining the PAK4 enzyme, substrate, and different concentrations of the 2,4-diaminoquinazoline inhibitor in the kinase buffer.

  • Initiate the reaction by adding a mixture of ATP and MgCl2.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Determine the IC50 values from the dose-response curves.

Data Presentation:

CompoundPAK4 IC50 (µM)
KY04031 (Reference) 0.790
9d 0.033

II. Cell-Based Assays

A. Antiproliferative Assay (MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.[7][8]

Protocol: MTT Cell Proliferation Assay [7][8]

Materials:

  • Cells: Human cancer cell lines (e.g., A549, MCF-7, HCT-116).[3][7][8]

  • Media: Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.[7][8]

  • Compound: 2,4-Diaminoquinazoline derivative.

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Solvent: DMSO or isopropanol with HCl.

  • Instrumentation: Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 2,4-diaminoquinazoline derivative for a specified period (e.g., 48 or 72 hours).[7][8][9]

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

B. Antiviral Activity Assay

2,4-Diaminoquinazoline derivatives have shown inhibitory activity against various viruses, including Chikungunya virus (CHIKV) and Dengue virus (DENV).[9][10]

Protocol: Cell-Based Virus Inhibition Assay [9]

Materials:

  • Cells: A susceptible cell line (e.g., Vero cells).

  • Virus: Chikungunya virus (CHIKV) or other viruses of interest.

  • Media: Cell culture medium.

  • Compound: 2,4-Diaminoquinazoline derivative.

  • Control: A known antiviral drug (e.g., ribavirin).[9]

  • Method of Quantification: Plaque reduction assay, cytopathic effect (CPE) inhibition assay, or immunofluorescence.

Procedure (CPE Inhibition):

  • Seed Vero cells in a 96-well plate and grow to confluence.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • After a 2-hour adsorption period, add different concentrations of the 2,4-diaminoquinazoline derivative.

  • Incubate the plates for 72 hours.

  • Assess the cytopathic effect visually or quantify cell viability using an MTT assay.

  • Determine the effective concentration (EC50) of the compound.

III. Signaling Pathways and Workflows

A. PAK4-LIMK1 Signaling Pathway

Inhibition of PAK4 by 2,4-diaminoquinazoline derivatives can modulate downstream signaling, affecting cell migration and invasion.[3]

PAK4_LIMK1_Pathway PAK4 PAK4 LIMK1 LIMK1 PAK4->LIMK1 Phosphorylation Cofilin Cofilin LIMK1->Cofilin Phosphorylation (Inactivation) Actin Actin Dynamics Cofilin->Actin Inhibits Depolymerization Migration Cell Migration & Invasion Actin->Migration Inhibitor 2,4-Diaminoquinazoline Derivative (e.g., 9d) Inhibitor->PAK4 Inhibition

Caption: PAK4-LIMK1 signaling pathway and its inhibition.

B. General Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for determining the IC50 of an inhibitor.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, Cofactor, and Inhibitor dilutions Incubate Incubate Enzyme with Inhibitor Reagents->Incubate React Initiate Reaction with Substrate Incubate->React Detect Detect Signal (e.g., Absorbance, Fluorescence) React->Detect Calculate Calculate % Inhibition Detect->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: General experimental workflow for IC50 determination.

C. Workflow for Cell-Based Antiproliferative Assay

This diagram outlines the steps involved in an MTT-based cell proliferation assay.

MTT_Workflow Seed Seed Cells in 96-well Plate Adhere Allow Cells to Adhere (Overnight) Seed->Adhere Treat Treat with 2,4-Diaminoquinazoline Derivatives Adhere->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate to form Formazan Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Read Absorbance Solubilize->Read Analyze Analyze Data and Calculate IC50 Read->Analyze

Caption: Workflow for an MTT-based cell proliferation assay.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 2,4-Dimethylquinazoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro cytotoxicity assays for 2,4-dimethylquinazoline compounds. This document includes detailed experimental protocols for commonly used assays, a summary of cytotoxic activities of related compounds, and diagrams of relevant signaling pathways and experimental workflows.

Introduction

Quinazoline derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including potent anticancer effects. The 2,4-disubstituted quinazoline scaffold, in particular, has been a focus of drug discovery efforts. Evaluating the in vitro cytotoxicity of novel compounds such as this compound is a critical first step in the drug development pipeline. This document outlines standardized protocols for the MTT, and LDH cytotoxicity assays to ensure reproducible and reliable data generation for the assessment of these compounds.

Data Presentation: In Vitro Cytotoxicity of 2,4-Disubstituted Quinazoline Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various 2,4-disubstituted quinazoline derivatives against a panel of human cancer cell lines. This data provides a comparative overview of the cytotoxic potential of compounds with a similar structural scaffold to this compound.

Compound/DerivativeCell LineIC50 (µM)Reference
2,4-Disubstituted Quinazoline Derivatives
11dCNE-2 (Nasopharyngeal)9.3 ± 0.2[1]
PC-3 (Prostate)9.8 ± 0.3[1]
SMMC-7721 (Liver)10.9 ± 0.2[1]
10dHUVEC (Normal)> 40[1]
Quinazolinone-Thiazol Hybrids
A3PC3 (Prostate)10[2]
MCF-7 (Breast)10[2]
HT-29 (Colon)12[2]
Quinazoline-oxymethyltriazole Derivatives
8a (72h)HCT-116 (Colon)5.33[3]
HepG2 (Liver)7.94[3]
MCF-7 (Breast)12.96[3]
8k (72h)MCF-7 (Breast)11.32[3]
Quinazoline-2,4,6-triamine Derivatives
3eHCT-15 (Colon)4.5 - 15.5[4]
SKOV-3 (Ovarian)4.5 - 15.5[4]
MDA-MB-231 (Breast)4.5 - 15.5[4]
3fHCT-15 (Colon)4.5 - 15.5[4]
SKOV-3 (Ovarian)4.5 - 15.5[4]
MDA-MB-231 (Breast)4.5 - 15.5[4]
Novel 2,4-disubstituted quinazolines
3bMDA-MB-231 (Breast)10.1 ± 0.51[5]
Quinazolin-4(3H)-one Hydrazides
3jMCF-7 (Breast)0.20 ± 0.02[6]

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are designed to be followed by researchers with standard cell culture and laboratory experience.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • This compound compound

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat with this compound (serial dilutions) incubation1->compound_treatment incubation2 Incubate 24-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 formazan_solubilization Add solubilization solution (DMSO) incubation3->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate % viability and IC50 absorbance_reading->data_analysis end End data_analysis->end LDH_Assay_Workflow cluster_workflow LDH Assay Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat with this compound and controls incubation1->compound_treatment incubation2 Incubate 24-72h compound_treatment->incubation2 centrifugation Centrifuge plate incubation2->centrifugation supernatant_transfer Transfer supernatant to new plate centrifugation->supernatant_transfer ldh_reaction Add LDH reaction mix supernatant_transfer->ldh_reaction incubation3 Incubate 30 min ldh_reaction->incubation3 stop_reaction Add stop solution incubation3->stop_reaction absorbance_reading Read absorbance at 490 nm stop_reaction->absorbance_reading data_analysis Calculate % cytotoxicity absorbance_reading->data_analysis end End data_analysis->end Apoptosis_Pathway cluster_pathway Intrinsic Apoptosis Pathway compound This compound bcl2 Bcl-2 (anti-apoptotic) compound->bcl2 Inhibits bax Bax (pro-apoptotic) compound->bax Activates mitochondria Mitochondria bcl2->mitochondria bax->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 (initiator) apaf1->caspase9 Activates caspase3 Caspase-3 (executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Wnt_Pathway cluster_pathway Wnt/β-catenin Signaling Pathway Inhibition wnt Wnt Ligand fzd Frizzled Receptor wnt->fzd destruction_complex Destruction Complex (APC, Axin, GSK3β) fzd->destruction_complex Inhibits beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylates for degradation tcf_lef TCF/LEF beta_catenin->tcf_lef Activates target_genes Target Gene Expression (e.g., c-Myc, Cyclin D1) tcf_lef->target_genes proliferation Cell Proliferation target_genes->proliferation compound This compound (Analog) compound->tcf_lef Inhibits EGFR_PI3K_Akt_Pathway cluster_pathway EGFR/PI3K/Akt Signaling Pathway Inhibition egf EGF egfr EGFR egf->egfr pi3k PI3K egfr->pi3k Activates pip3 PIP3 pi3k->pip3 pip2 PIP2 akt Akt pip3->akt Activates bad Bad (pro-apoptotic) akt->bad Inhibits proliferation Cell Proliferation & Survival akt->proliferation apoptosis Apoptosis bad->apoptosis compound This compound (Analog) compound->egfr Inhibits

References

Application Notes and Protocols for the Development of Novel Therapeutics from the 2,4-Dimethylquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of the 2,4-dimethylquinazoline scaffold, detailing its synthesis, biological activities, and associated signaling pathways. The included protocols offer step-by-step guidance for the synthesis and evaluation of novel quinazoline derivatives.

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Derivatives of the 2,4-disubstituted quinazoline scaffold, in particular, have demonstrated a wide spectrum of pharmacological activities, making them attractive candidates for drug discovery and development in various therapeutic areas.[3][4] These compounds have shown promise as anti-cancer, anti-angiogenesis, neuroprotective, antimicrobial, and anti-inflammatory agents.[1][3][5] This document outlines the key characteristics of this scaffold and provides practical guidance for researchers aiming to develop novel therapeutics based on this versatile chemical entity.

Therapeutic Potential and Biological Targets

Derivatives of the this compound scaffold have been shown to modulate the activity of several key biological targets implicated in a range of diseases.

Anti-Cancer Activity: A significant area of investigation for 2,4-disubstituted quinazolines is in oncology. These compounds have been shown to inhibit receptor tyrosine kinases (RTKs) such as VEGFR-2, EGFR, and RET, which are crucial for tumor growth, proliferation, and angiogenesis.[5][6] For instance, the clinically approved drug Vandetanib (ZD6474) is an anilinoquinazoline derivative that potently inhibits VEGFR-2 and EGFR.[5] Furthermore, some derivatives have been identified as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.[7] Another important anti-cancer mechanism involves the inhibition of the Wnt/β-catenin signaling pathway.[8][9] Specifically, 2,4-diamino-quinazoline (2,4-DAQ) has been shown to selectively inhibit lymphoid enhancer binding factor 1 (Lef1), leading to the suppression of Wnt/β-catenin target genes and subsequent inhibition of gastric cancer cell growth and metastasis.[9]

Neuroprotective Activity: The quinazoline scaffold is also being explored for the treatment of neurodegenerative diseases like Alzheimer's disease. Certain 2,4-disubstituted quinazoline derivatives have been found to act as multi-target-directed ligands, exhibiting dual inhibitory activity against both cholinesterases (AChE and BuChE) and the aggregation of amyloid-beta (Aβ) peptides.[1][10]

Other Therapeutic Areas: Beyond cancer and neurodegeneration, 2,4-disubstituted quinazolines have demonstrated a broad range of other biological activities, including:

  • Antiviral: Activity against the influenza virus has been reported.[3]

  • Antibacterial and Antifungal: Efficacy against various bacterial and fungal strains, including Candida species, has been observed.[11]

  • Anti-inflammatory: Certain derivatives have shown potent anti-inflammatory effects.[3]

  • Anticonvulsant: Some compounds have been identified as potential anticonvulsant agents.[12]

Data Presentation: Biological Activity of 2,4-Disubstituted Quinazoline Derivatives

The following tables summarize the quantitative data for representative 2,4-disubstituted quinazoline derivatives, highlighting their therapeutic potential.

Table 1: Anti-Cancer Activity of Selected 2,4-Disubstituted Quinazoline Derivatives

CompoundTarget(s)Cell Line(s)IC50 (µM)Reference
11d AngiogenesisHUVEC (migration)Not specified[5]
Vandetanib (ZD6474) VEGFR-2, EGFR, RETVariousNot specified[5]
Compound 5b Not specifiedMCF-7, HCT-116, HePG-2, HFB49.1 - 10.9[6]
Compound 4c Not specifiedMCF-7, HCT-116, HePG-2, HFB4Similar to 5b[6]
2-amino-4-methylquinazoline derivatives (e.g., 19, 20, 37, 43) Class I PI3KsVariousNanomolar range[7]
B10 Wnt/β-catenin pathwayA5491.28[8]
2,4-diamino-quinazoline (2,4-DAQ) Lef1 (Wnt/β-catenin pathway)Gastric cancer cellsNot specified[9]

Table 2: Neuroprotective and Other Activities of 2,4-Disubstituted Quinazoline Derivatives

CompoundTarget(s)ActivityIC50/EC50 (µM)Reference
N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine (5) AChE, BuChE, Aβ40 aggregationAnti-Alzheimer'shAChE: 2.1, hBuChE: 8.3, Aβ40: 2.3[1]
2-(2-(dimethylamino) quinazolin-4-yloxy)-N-phenylacetamide Influenza virusAntiviral< 10[3]
N-(2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yloxy)ethyl)benzamide Influenza virusAntiviral< 10[3]
DAQ 1A Not specifiedAntifungal (Candida sp.)Geometric Mean MIC: 0.64 µg/ml[11]
DAQ 2A Not specifiedAntifungal (Candida sp.)Geometric Mean MIC: 1.39 µg/ml[11]
N-(4-fluorophenyl)quinazolin-4-amine Not specifiedAnti-inflammatoryNot specified[3]
Amide derivative 9c Not specifiedAnticonvulsant (s.c. PTZ)PD50: 200.53 µmol/kg[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2,4-disubstituted quinazoline derivatives and key biological assays for their evaluation.

Protocol 1: General Synthesis of 2,4-Disubstituted Quinazoline Derivatives

This protocol is a generalized procedure based on methods described in the literature for the synthesis of various 2,4-disubstituted quinazoline analogs.[5][13]

Materials:

  • 2-Nitrobenzoyl chloride

  • Anthranilamide

  • Trichloromethane

  • Phosphorus oxychloride

  • Toluene

  • N,N-diethylaniline

  • Substituted amines (e.g., 3-(dimethylamino)-1-propylamine)

  • Tetrahydrofuran (THF)

  • Hydrazine hydrate (80%)

  • 10% Palladium on carbon (Pd/C)

  • Isopropanol

  • Acyl chlorides

  • Potassium carbonate

  • Dichloromethane

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Chloroform/Methanol mixtures)

Procedure:

  • Synthesis of the Quinazolinone Intermediate (3): a. Amidate 2-nitrobenzoyl chloride with anthranilamide in trichloromethane to obtain the uncyclized amide intermediate (2). b. Perform an oxidative ring closure of substrate 2 under basic conditions to form the heterocyclic skeleton of quinazolinone (3).

  • Chlorination of the Quinazolinone (4): a. Treat the quinazolinone (3) with excess phosphorus oxychloride in refluxing toluene in the presence of N,N-diethylaniline to yield the 4-chloroquinazoline intermediate (4).

  • Introduction of the C4-Substituent (5): a. Couple the 4-chloroquinazoline intermediate (4) with a desired amine (e.g., 3-(dimethylamino)-1-propylamine) in THF at 66 °C to afford the 4-amino-substituted quinazoline (5).

  • Reduction of the Nitro Group (6): a. Prepare the amine-substituted compound (6) by treating the nitro-substituted compound (5) with 80% hydrazine hydrate and 10% Pd/C in isopropanol.

  • Acylation of the Amino Group (7-9): a. Treat the amine-substituted compound (6) with various acyl chlorides and potassium carbonate in dichloromethane to yield the final acylated products (7-9).

  • Purification: a. Purify the final compounds by column chromatography on silica gel using an appropriate eluent system (e.g., CHCl3/CH3OH). b. Characterize the purified compounds using techniques such as NMR and mass spectrometry.[5]

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxic effects of the synthesized quinazoline derivatives on cancer cell lines.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HePG-2, HFB4)

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized quinazoline compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture the cancer cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. b. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of the synthesized quinazoline compounds in culture medium. b. Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil). c. Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: a. After the incubation period, add MTT solution to each well and incubate for an additional 4 hours. b. Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the development of therapeutics from the this compound scaffold.

G cluster_0 Wnt/β-catenin Signaling Pathway Inhibition by 2,4-DAQ Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation (Degradation) Axin Axin Axin->beta_catenin APC APC APC->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription DAQ 2,4-Diamino-quinazoline (2,4-DAQ) DAQ->TCF_LEF Inhibition G cluster_1 Experimental Workflow for Synthesis and Evaluation Start Starting Materials (e.g., 2-Nitrobenzoyl chloride) Synthesis Chemical Synthesis (Multi-step) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_Vitro In Vitro Screening (e.g., MTT Assay) Characterization->In_Vitro Lead_ID Lead Identification In_Vitro->Lead_ID Optimization Lead Optimization (SAR Studies) Lead_ID->Optimization In_Vivo In Vivo Studies (Animal Models) Lead_ID->In_Vivo Optimization->Synthesis Iterative Process Candidate Preclinical Candidate In_Vivo->Candidate G cluster_2 Logical Relationships of 2,4-Disubstituted Quinazoline Biological Activities Scaffold 2,4-Disubstituted Quinazoline Scaffold Anticancer Anti-Cancer Scaffold->Anticancer Neuroprotective Neuroprotective Scaffold->Neuroprotective Antimicrobial Antimicrobial Scaffold->Antimicrobial Antiinflammatory Anti-inflammatory Scaffold->Antiinflammatory Antiviral Antiviral Scaffold->Antiviral Anticonvulsant Anticonvulsant Scaffold->Anticonvulsant RTK RTK Inhibition (VEGFR, EGFR) Anticancer->RTK PI3K PI3K Pathway Inhibition Anticancer->PI3K Wnt Wnt/β-catenin Pathway Inhibition Anticancer->Wnt ChE Cholinesterase Inhibition Neuroprotective->ChE Abeta Aβ Aggregation Inhibition Neuroprotective->Abeta

References

The Quinazoline Scaffold: A Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

While direct applications of 2,4-dimethylquinazoline as a primary starting material in the synthesis of commercialized agrochemicals are not extensively documented in readily available scientific literature, the broader quinazoline and quinazolinone structural motifs are of significant importance in the development of a variety of agrochemicals, including herbicides, fungicides, and insecticides. This document provides detailed application notes and protocols for the synthesis and biological evaluation of agrochemicals based on the versatile quinazoline scaffold, which can be conceptually extended from precursors like this compound.

Application Notes:

The quinazoline core, a bicyclic aromatic heterocycle, offers a rigid and adaptable framework for the design of biologically active molecules. Its derivatives have been successfully developed to target key enzymes and receptors in plants, fungi, and insects, leading to potent agrochemical agents.

1. Herbicides: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Quinazoline-2,4-diones have emerged as a prominent class of herbicides that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is crucial in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone and tocopherols in plants.[3][4] Inhibition of HPPD leads to a depletion of these vital compounds, resulting in the bleaching of chlorophyll and eventual plant death.[4][5]

Derivatives incorporating a triketone moiety attached to the quinazoline-2,4-dione scaffold have shown particularly high efficacy, with some compounds exhibiting broader weed control spectra and better crop selectivity than commercial standards like mesotrione.[1][6][7]

2. Fungicides: Disruption of Fungal Cell Integrity

Various quinazolinone derivatives have demonstrated significant antifungal activity against a range of phytopathogenic fungi.[8][9] The proposed mechanism of action for some of these compounds involves the disruption of the fungal cell membrane's integrity.[10][11] This leads to increased permeability, leakage of cellular contents, and ultimately, cell death. Studies have shown that certain quinazolinone derivatives can cause abnormal mycelial morphology and damage to organelles within the fungal cells.[11][12]

3. Insecticides: Inhibition of Mitochondrial Respiration

Substituted quinazolines, such as the commercial acaricide Fenazaquin, are potent inhibitors of the mitochondrial electron transport chain in insects and mites.[13][14] Specifically, they target Complex I (NADH:ubiquinone oxidoreductase), disrupting cellular respiration and leading to a rapid cessation of metabolic activity and insect mortality.[14][15] The development of photoaffinity probes based on the quinazoline scaffold has been instrumental in studying the binding sites and mechanism of action of these insecticides.[15]

Quantitative Data

The biological activity of quinazoline-based agrochemicals is quantified using various metrics such as the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the inhibition constant (Ki). The following tables summarize representative quantitative data for different classes of quinazoline agrochemicals.

Table 1: Herbicidal Activity of Triketone-Containing Quinazoline-2,4-diones (HPPD Inhibitors)

Compound IDTarget EnzymeKi (μM)Post-emergent Herbicidal Activity (g AI/ha)Crop SafetyReference
11hArabidopsis thaliana HPPD0.005Strong and broad-spectrum at 37.5Safe for maize at 150[1]
11dArabidopsis thaliana HPPDNot ReportedStrong and broad-spectrum at 37.5Safe for maize and wheat at 150[1]
Mesotrione (Commercial Standard)Arabidopsis thaliana HPPD0.013Effective at 150-[1]

Table 2: Fungicidal Activity of Quinazolinone Derivatives

Compound IDFungal SpeciesActivity MetricValue (μg/mL)In vivo Efficacy (at 100 μg/mL)Reference
6cSclerotinia sclerotiorumIC502.4687.3% (curative), 90.7% (protective)[11][12]
6cPellicularia sasakiiIC502.94Not Reported[11][12]
6cFusarium graminearumIC506.03Not Reported[11][12]
4yRhizoctonia solaniEC500.4282.3% (protective at 200 µg/mL)[10]
Carbendazim (Commercial Standard)Rhizoctonia solaniEC500.5369.8% (protective at 200 µg/mL)[10]
Chlorothalonil (Commercial Standard)Rhizoctonia solaniEC501.2048.9% (protective at 200 µg/mL)[10]

Table 3: Insecticidal Activity of Quinazoline Derivatives (Mitochondrial Complex I Inhibitors)

CompoundTargetActivity MetricValue (nM)Reference
(Trifluoromethyl)diazirinyl analog of fenazaquinNADH:ubiquinone oxidoreductaseIC503-4
Azidoundecylamino compoundNADH:ubiquinone oxidoreductaseIC503-4
Rotenone (Natural Insecticide)NADH:ubiquinone oxidoreductaseIC503-4

Experimental Protocols

Protocol 1: General Synthesis of Triketone-Containing Quinazoline-2,4-dione HPPD Inhibitors

This protocol is a generalized procedure based on the synthesis of novel triketone-quinoline and quinoxaline hybrids.

Step 1: Synthesis of the Quinazoline-2,4-dione Core A common method for the synthesis of the quinazoline-2,4-dione core is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides at high temperatures.[16] Microwave-assisted synthesis can also be employed to reduce reaction times and improve yields.[16]

Step 2: Functionalization of the Quinazoline-2,4-dione Core The core structure can be further modified, for example, by N-alkylation at the N-1 position using an appropriate alkyl halide in the presence of a base like potassium carbonate.

Step 3: Coupling with the Triketone Moiety The functionalized quinazoline-2,4-dione is then coupled with a suitable triketone precursor. For instance, a substituted phenylboronic acid can be reacted with an intermediate containing the quinazoline-2,4-dione and a leaving group (e.g., a halogen) in a Suzuki coupling reaction using a palladium catalyst (e.g., Pd(OAc)2) and a base (e.g., K3PO4·3H2O) in a solvent mixture like DMF and water, followed by heating to reflux.

Step 4: Purification The final product is purified by filtration, extraction with an organic solvent (e.g., ethyl acetate), and column chromatography.

Protocol 2: General Synthesis of Fungicidal Quinazolinone Derivatives

This protocol is a generalized procedure based on the synthesis of various bioactive quinazolinone derivatives.[12][17]

Step 1: One-Pot Synthesis of the Quinazolinone Core A mixture of an appropriate anthranilamide and an aldehyde or ketone is heated in the presence of a catalyst. For example, an aqueous methylamine solution can be used to catalyze the intramolecular cyclization and dehydration to form the quinazolinone ring.[17]

Step 2: Introduction of Substituents Further functionalization can be achieved by reacting the quinazolinone core with various electrophiles or through coupling reactions to introduce desired substituents at different positions of the quinazoline ring, which has been shown to modulate the antifungal activity.

Step 3: Purification The reaction mixture is cooled, and the resulting solid is filtered, washed with appropriate solvents (e.g., acetic acid and ethanol), and dried under vacuum.[18] Further purification can be achieved by recrystallization or column chromatography.

Protocol 3: General Synthesis of Quinazoline-based Insecticides (Fenazaquin Analogs)

This protocol outlines a general synthetic route for Fenazaquin.[13]

Step 1: Preparation of the Side Chain The synthesis begins with the preparation of the (4-tert-butylphenyl)ethoxy side chain. This can be achieved by reacting 4-tert-butylbenzene ethanol with a brominating agent like N-bromosuccinimide (NBS) in a solvent such as dichloromethane.[13]

Step 2: Coupling with the Quinazoline Moiety The resulting (4-tert-butylphenyl) bromoethane is then reacted with 4-hydroxyquinazoline in an organic solvent. The reaction is typically carried out at temperatures ranging from 0 to 100 °C.[13]

Step 3: Purification The final product is obtained after processing the reaction mixture, which may involve solvent removal, washing, and recrystallization to yield the purified Fenazaquin.[13]

Visualizations

Herbicidal_Mode_of_Action Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plant_Death Bleaching & Plant Death Quinazoline_Herbicide Quinazoline-2,4-dione (HPPD Inhibitor) Quinazoline_Herbicide->HPPD Inhibits Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols Homogentisate->Tocopherols Carotenoid_Biosynthesis Carotenoid Biosynthesis Plastoquinone->Carotenoid_Biosynthesis Chlorophyll_Protection Chlorophyll Protection Carotenoid_Biosynthesis->Chlorophyll_Protection Chlorophyll_Protection->Plant_Death Absence leads to

Caption: Mode of Action of HPPD-Inhibiting Herbicides.

Fungicidal_Mode_of_Action Quinazolinone Quinazolinone Fungicide Fungal_Cell_Membrane Fungal Cell Membrane Quinazolinone->Fungal_Cell_Membrane Disrupts Integrity Organelle_Damage Organelle Damage Quinazolinone->Organelle_Damage Mycelial_Distortion Abnormal Mycelial Growth Quinazolinone->Mycelial_Distortion Increased_Permeability Increased Membrane Permeability Fungal_Cell_Membrane->Increased_Permeability Content_Leakage Leakage of Cellular Contents Increased_Permeability->Content_Leakage Fungal_Cell_Death Fungal Cell Death Content_Leakage->Fungal_Cell_Death Organelle_Damage->Fungal_Cell_Death Mycelial_Distortion->Fungal_Cell_Death

Caption: Mechanism of Action of Quinazolinone Fungicides.

Insecticidal_Mode_of_Action cluster_0 Mitochondrion Quinazoline_Insecticide Quinazoline Insecticide (e.g., Fenazaquin) Complex_I Complex I (NADH:ubiquinone oxidoreductase) Quinazoline_Insecticide->Complex_I Inhibits Mitochondrion Insect Mitochondrion ETC Electron Transport Chain ATP_Production ATP Production Complex_I->ATP_Production Blocks Electron Flow Cellular_Respiration Cellular Respiration ATP_Production->Cellular_Respiration Essential for Insect_Death Insect Death Cellular_Respiration->Insect_Death Cessation leads to

Caption: Mode of Action of Quinazoline Insecticides.

Synthesis_Workflow cluster_herbicides Herbicides (HPPD Inhibitors) cluster_fungicides Fungicides cluster_insecticides Insecticides H_Start Anthranilic Acid + Amide H_Core Quinazoline-2,4-dione Core Synthesis H_Start->H_Core H_Func N-Alkylation H_Core->H_Func H_Couple Suzuki Coupling with Triketone Moiety H_Func->H_Couple H_Product Triketone-Quinazolinone Herbicide H_Couple->H_Product F_Start Anthranilamide + Aldehyde/Ketone F_Core One-Pot Quinazolinone Core Synthesis F_Start->F_Core F_Func Substituent Introduction F_Core->F_Func F_Product Fungicidal Quinazolinone Derivative F_Func->F_Product I_Start1 4-tert-butylbenzene ethanol I_Sidechain Side Chain Synthesis I_Start1->I_Sidechain I_Couple Coupling Reaction I_Sidechain->I_Couple I_Start2 4-Hydroxyquinazoline I_Start2->I_Couple I_Product Quinazoline Insecticide (e.g., Fenazaquin) I_Couple->I_Product

Caption: General Synthetic Workflows for Quinazoline-Based Agrochemicals.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,4-Dimethylquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-dimethylquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and optimize reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

1. Low or No Product Yield

Question: I am observing a very low yield or no formation of this compound. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product yield is a common challenge that can arise from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Possible Causes & Solutions:

  • Purity of Starting Materials: Impurities in your starting materials, such as 2-aminoacetophenone, acetic anhydride, or ammonium acetate, can lead to side reactions and significantly lower the yield of the desired product.

    • Troubleshooting:

      • Verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking the melting point.

      • If necessary, purify the starting materials before use. For example, liquid aldehydes can be distilled under reduced pressure, and solid starting materials can be recrystallized from an appropriate solvent.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters that can dramatically influence the reaction outcome.

    • Troubleshooting:

      • Temperature: The optimal temperature can vary depending on the specific synthetic route. It is advisable to perform small-scale screening experiments at different temperatures (e.g., 80 °C, 100 °C, 120 °C) to determine the ideal condition for your reaction.

      • Reaction Time: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to establish the optimal reaction time. Prolonged reaction times can sometimes lead to product degradation or the formation of byproducts.

      • Solvent: The polarity and boiling point of the solvent can affect reactant solubility and reaction rates. Common solvents for quinazoline synthesis include ethanol, toluene, and DMF. A solvent screen with various polar and non-polar solvents can help identify the best medium for your synthesis. In some cases, solvent-free conditions might provide excellent yields.

  • Inefficient Catalyst Activity: For catalyzed reactions, the choice of catalyst, its loading, and the presence of any potential inhibitors are crucial for achieving a high yield.

    • Troubleshooting:

      • Ensure the catalyst is fresh and has not been deactivated by exposure to air or moisture.

      • Optimize the catalyst loading by running the reaction with varying amounts of the catalyst (e.g., 1 mol%, 5 mol%, 10 mol%) to find the most effective concentration.

  • Moisture in the Reaction: The presence of water can interfere with the reaction, particularly if moisture-sensitive reagents or intermediates are involved.

    • Troubleshooting:

      • Use anhydrous solvents and dry glassware.

      • Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the ingress of atmospheric moisture.

2. Formation of Side Products

Question: My reaction is producing significant amounts of side products, complicating purification and reducing the yield of this compound. What are these byproducts and how can I minimize their formation?

Answer: The formation of side products is a common issue. Identifying these impurities is the first step toward optimizing your reaction to favor the desired product.

Potential Side Products & Mitigation Strategies:

  • Unreacted Starting Materials: Incomplete conversion is a frequent reason for the presence of starting materials in the final product mixture.

    • Mitigation:

      • Optimize reaction time and temperature as described above.

      • Consider using a slight excess of one of the reagents to drive the reaction to completion.

  • Acetylated Intermediates: In syntheses involving acetic anhydride, incomplete cyclization can lead to the presence of N-(2-acetylphenyl)acetamide.

    • Mitigation:

      • Ensure sufficient reaction time and temperature to promote the cyclization step.

      • The choice of catalyst can also influence the rate of cyclization.

  • Polymeric Materials: Under certain conditions, starting materials or intermediates can polymerize, leading to the formation of intractable tars.

    • Mitigation:

      • Adjusting the reaction concentration (using more solvent) can sometimes reduce polymerization.

      • Careful control of the reaction temperature is also critical.

3. Purification Challenges

Question: I am having difficulty purifying the crude this compound. What are the recommended purification methods?

Answer: Effective purification is essential to obtain a high-purity product. The choice of method will depend on the nature of the impurities.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid products.

    • Protocol: Select a solvent or a solvent mixture in which the this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the product from impurities.

    • Protocol: A silica gel column is commonly used. The choice of eluent will depend on the polarity of the product and impurities. A typical eluent system for this compound could be a gradient of ethyl acetate in hexanes.

  • Extraction: A liquid-liquid extraction can be used during the work-up to remove certain impurities.

    • Protocol: Optimize the pH of the aqueous layer during the work-up to ensure that the this compound, which is basic, is in its neutral, less water-soluble form for efficient extraction into an organic solvent like ethyl acetate or dichloromethane.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of different reaction parameters on the yield of this compound, based on common synthetic routes.

Table 1: Effect of Solvent on the Yield of this compound

SolventTemperature (°C)Reaction Time (h)Yield (%)
EthanolReflux6Moderate
TolueneReflux8Good
DMF1204High
Acetic AcidReflux5Good
Solvent-free1002High

Table 2: Effect of Catalyst on the Yield of this compound

Catalyst (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
NoneAcetic AcidReflux8Moderate
p-TSA (10)TolueneReflux6High
ZnCl₂ (15)Solvent-free1003High
FeCl₃ (10)EthanolReflux5Good

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Aminoacetophenone and Acetic Anhydride

This protocol describes a common and effective method for the synthesis of this compound.

Materials:

  • 2-Aminoacetophenone

  • Acetic Anhydride

  • Ammonium Acetate

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate Solution (saturated)

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminoacetophenone (1.0 eq), ammonium acetate (3.0 eq), and glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 120 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water.

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and troubleshooting of this compound.

reaction_pathway 2-Aminoacetophenone 2-Aminoacetophenone Intermediate N-(2-acetylphenyl)acetamide (Intermediate) 2-Aminoacetophenone->Intermediate + Acetic Anhydride Acetic_Anhydride Acetic Anhydride Ammonium_Acetate Ammonium Acetate Product This compound Intermediate->Product + Ammonium Acetate (Cyclization)

Caption: Reaction pathway for the synthesis of this compound.

experimental_workflow Start Start Reaction_Setup 1. Mix Reactants: 2-Aminoacetophenone, Acetic Anhydride, Ammonium Acetate Start->Reaction_Setup Heating 2. Heat to Reflux Reaction_Setup->Heating Monitoring 3. Monitor by TLC/LC-MS Heating->Monitoring Workup 4. Quench, Neutralize, and Extract Monitoring->Workup Purification 5. Recrystallization or Column Chromatography Workup->Purification Analysis 6. Characterize Product (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for this compound synthesis.

troubleshooting_guide Problem Low Yield or No Product Check_Purity Check Starting Material Purity Problem->Check_Purity Optimize_Conditions Optimize Reaction Conditions Problem->Optimize_Conditions Check_Catalyst Check Catalyst Activity Problem->Check_Catalyst Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants Impure Screen_Temp Screen Temperature & Time Optimize_Conditions->Screen_Temp Screen_Solvent Screen Solvents Optimize_Conditions->Screen_Solvent Optimize_Loading Optimize Catalyst Loading Check_Catalyst->Optimize_Loading Inactive

Caption: Troubleshooting decision tree for low yield issues.

Technical Support Center: Purification of 2,4-Dimethylquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of 2,4-dimethylquinazoline by column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound in a direct question-and-answer format.

Problem Possible Cause Suggested Solution
Compound is not eluting from the column, or the Rf value is too low. The mobile phase (eluent) is not polar enough to move the compound.[1]Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[1] If necessary, a small amount of a more polar solvent like methanol can be added.[2]
The compound elutes too quickly (Rf value is too high), co-eluting with non-polar impurities. The mobile phase is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[1]
Poor separation of this compound from a close-running impurity. The chosen solvent system does not provide adequate selectivity. The column may be overloaded.- Optimize the solvent system using Thin-Layer Chromatography (TLC) to maximize the difference in Rf values (ΔRf).[2] - Try a different solvent system (e.g., dichloromethane/methanol). - Use a shallower solvent gradient during elution.[1] - Ensure the ratio of silica gel to the crude sample is appropriate (typically ranging from 20:1 to 100:1 by weight).[1][3]
The compound appears to be degrading on the column. This compound, while generally stable, may be sensitive to the acidic nature of standard silica gel.[2][4]- Perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation occurs.[4] - If instability is confirmed, consider using deactivated (neutralized) silica gel, or an alternative stationary phase like alumina or florisil.[4]
The crude sample is poorly soluble in the mobile phase for loading. The polarity of the mobile phase is too low to dissolve the sample effectively.- Dissolve the sample in a minimum amount of a slightly more polar solvent (like dichloromethane or 100% ethyl acetate) than the eluent for loading.[5] - Alternatively, use the "dry loading" method: dissolve the sample, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[5]
The silica gel bed cracks or channels form during the run. The column may have run dry, or the packing was not uniform.[1]- Ensure the column is packed uniformly without air bubbles.[1] - Always maintain the solvent level above the top of the stationary phase to prevent it from drying out.[5] If cracking occurs, the separation will be compromised and the column may need to be repacked.
Fractions appear clean by TLC, but yield a mixture after solvent evaporation. Co-elution of impurities that are not visible on the TLC plate under the visualization conditions used (e.g., no UV chromophore).- Use a variety of visualization techniques for TLC analysis (e.g., UV light at 254 nm and 365 nm, iodine tank, permanganate stain) to ensure all components are detected.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound? A1: Silica gel (230-400 mesh) is the most common and effective stationary phase for the column chromatography of quinazoline derivatives.[1][3] It is widely available and provides good separation for moderately polar compounds like this compound.

Q2: How do I determine the best mobile phase (eluent) for my column? A2: The optimal mobile phase is determined by running preliminary analyses on Thin-Layer Chromatography (TLC) plates using the same stationary phase (silica gel).[2] A common starting point for quinazoline derivatives is a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate.[2] The ratio is adjusted until the desired compound has an Rf value between 0.2 and 0.4, which typically provides the best separation.[2]

Q3: What is an ideal Rf value I should aim for during TLC optimization? A3: An ideal retention factor (Rf) value for the target compound, this compound, is typically between 0.2 and 0.4.[2] This range allows for sufficient interaction with the stationary phase, enabling a good separation from both less polar and more polar impurities.

Q4: What are some common impurities I might encounter in crude this compound? A4: Common impurities often originate from the synthesis and may include unreacted starting materials or by-products from the cyclization reaction.[1] Depending on the synthetic route, these could be derivatives of anthranilic acid or related precursors.

Q5: Is this compound stable on silica gel? A5: Quinazolines are generally stable compounds. However, silica gel is slightly acidic and can sometimes cause degradation of sensitive molecules.[2][4] It is always recommended to check the stability of your compound by spotting it on a TLC plate and letting it stand for a period before development to see if any new spots appear.[4] If degradation is observed, using a neutralized silica gel or a different stationary phase like alumina is advisable.[4]

Experimental Protocol: Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound. It should be optimized based on preliminary TLC analysis of the crude product.

1. TLC Analysis:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 7:3, 1:1).[2]

  • Visualize the spots under UV light (254 nm).

  • The optimal solvent system is the one that gives an Rf value of approximately 0.2-0.4 for this compound and provides the best separation from all impurities.[2]

2. Column Preparation:

  • Select a glass column of appropriate size for the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica gel to sample by weight).[3]

  • Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.[5]

  • Pre-elute the column with the mobile phase until the silica bed is stable and completely wetted. Do not let the solvent level drop below the top of the sand.

3. Sample Loading:

  • Dissolve the crude product in the minimum amount of the mobile phase or a slightly more polar solvent if necessary (e.g., dichloromethane).[5]

  • Using a pipette, carefully apply the sample solution to the top of the silica gel bed.

  • Allow the sample to absorb completely into the silica gel.

  • Carefully add a small amount of fresh mobile phase and allow it to absorb into the silica gel. Repeat this step twice to ensure the entire sample is loaded in a narrow band.[5]

4. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Begin eluting the column, collecting the eluent in fractions (e.g., test tubes or flasks). Maintain a constant flow rate.

  • For flash chromatography, gentle pressure can be applied to the top of the column using a pump or inert gas.

5. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify which ones contain the pure this compound.[2]

  • Spot every few fractions on a single TLC plate and develop it with the optimized mobile phase.

  • Fractions containing only the spot corresponding to the pure product should be combined.

6. Solvent Removal:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator under reduced pressure to obtain the purified this compound.[2]

Experimental Workflow

Purification_Workflow Crude Crude this compound TLC_Analysis TLC Analysis for Solvent Optimization Crude->TLC_Analysis Determine Eluent Sample_Loading Sample Loading Crude->Sample_Loading Load Crude Column_Prep Column Packing (Silica Gel Slurry) TLC_Analysis->Column_Prep Column_Prep->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis Fraction Analysis by TLC Elution->Fraction_Analysis Fraction_Analysis->Elution Continue Elution Combine Combine Pure Fractions & Evaporate Solvent Fraction_Analysis->Combine Pool Pure Fractions Pure_Product Purified this compound Combine->Pure_Product

References

troubleshooting low yield in quinazoline ring formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields and other common issues encountered during the synthesis of quinazoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common classical methods for synthesizing the quinazoline core, and what are their known challenges?

The most common classical methods for synthesizing the quinazoline core are the Niementowski, Friedländer, and Bischler syntheses.[1]

  • Niementowski Reaction: This method involves the condensation of anthranilic acids with amides.[1] A primary challenge is that it often requires high reaction temperatures (exceeding 130°C), which can lead to the decomposition of starting materials or the formation of byproducts.[1][2] Yields can be variable depending on the specific substrates used.[2]

  • Friedländer Synthesis: This synthesis utilizes 2-aminobenzaldehydes or ketones and a compound with an active methylene group.[1] A common issue is the formation of quinoline derivatives if the reaction conditions are not carefully controlled.[1]

  • Bischler Synthesis: This traditional method often requires harsh reaction conditions, such as high temperatures (above 120°C) and high pressure, for extended periods.[1][2]

Q2: My Niementowski reaction is resulting in a low yield. What are the potential causes?

Low yields in the Niementowski synthesis can stem from several factors. High reaction temperatures can cause decomposition of starting materials or promote the formation of undesired byproducts.[1] The reaction is also sensitive to the specific substituents on the anthranilic acid and the amide. In some cases, the cyclization of the intermediate o-amidobenzamide may be inefficient.[1] The use of microwave irradiation has been shown to be an effective alternative to conventional heating, often leading to shorter reaction times and higher yields under milder conditions.[2][3]

Q3: I am observing an unexpected byproduct in my Friedländer synthesis. What could it be?

A common byproduct in the Friedländer synthesis is a quinoline derivative, which can form if the reaction conditions are not carefully controlled due to the similarity of the starting materials to those used in quinoline synthesis.[1] Additionally, side reactions involving the active methylene compound can lead to self-condensation products or other impurities.[1]

Q4: Can the choice of solvent significantly impact the yield of my quinazoline synthesis?

Yes, the solvent plays a critical role in quinazoline synthesis. The solvent can influence reactant solubility, reaction rate, and the stability of intermediates.[4] For example, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to provide excellent yields (85-91%), while ethanol and non-polar solvents like toluene and THF are ineffective.[4][5] In some cases, solvent-free conditions, especially under microwave irradiation, can lead to higher yields.[2]

Troubleshooting Guide: Low or No Product Yield

This guide addresses the common issue of obtaining a low yield or no desired quinazoline product. A systematic evaluation of your experimental setup is key to identifying the root cause.

Issue 1: Low or No Product Formation

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Poor Quality of Starting Materials Verify the purity of your starting materials (e.g., 2-aminobenzylamine, aldehyde) by NMR, GC-MS, or melting point. Purify starting materials if necessary.[4]Increased yield and reduced side product formation.
Suboptimal Reaction Temperature Optimize the reaction temperature by screening a range of temperatures (e.g., room temperature, 50°C, 80°C, 120°C) and monitoring the progress by TLC or LC-MS.[2][4]Identification of the optimal temperature for maximum conversion.
Incorrect Solvent Screen a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to find the one that gives the best yield.[4]Enhanced reaction rate and improved yield due to better solubility and interaction of reactants.[1]
Inactive Catalyst For catalyzed reactions, use a fresh batch of catalyst. Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. Optimize catalyst loading.[4]Restoration of catalytic activity leading to a higher reaction rate and yield.[1]
Insufficient Reaction Time Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to ensure the starting material is consumed.[2]Increased conversion of starting materials to the desired product.[1]
Moisture Sensitivity Use anhydrous solvents and reagents. Dry all glassware in an oven and cool under a stream of inert gas.[4]Minimized hydrolysis of reactants and intermediates, leading to a higher yield.
Issue 2: Formation of Byproducts

Possible Causes & Solutions

Byproduct Type Possible Cause Troubleshooting Step Expected Outcome
Quinazolinone The C4 position of the quinazoline ring is susceptible to oxidation.[1] In Niementowski reactions, this can be a major side product.[6]Run the reaction under an inert atmosphere.[1] In Niementowski reactions, using an excess of formamide can favor the formation of the desired quinazoline.[6]Reduced formation of the quinazolinone byproduct.[1]
Dimers or Polymers High concentration of reactants or the presence of bifunctional starting materials.[1]Perform the reaction at a lower concentration by increasing the solvent volume.[1] Ensure the purity of your starting materials to avoid bifunctional impurities.[1]Reduced probability of intermolecular reactions leading to dimerization or polymerization.[1]
N-oxide Oxidation of the quinazoline nitrogen by atmospheric oxygen or an oxidizing agent.Conduct the reaction under an inert atmosphere (nitrogen or argon).[1] If an oxidant is necessary, use a stoichiometric amount and consider a milder oxidant.[1]Prevention of the formation of N-oxide byproducts.[1]
Issue 3: Product Loss During Workup and Purification

Possible Causes & Solutions

Issue Possible Cause Troubleshooting Step Expected Outcome
Product Precipitation/Crystallization Issues Incorrect solvent or solvent mixture for recrystallization.Test the solubility of the crude product in various solvents at different temperatures to find a suitable recrystallization solvent (high solubility at high temperature, low solubility at low temperature).[4]Formation of pure crystals and improved recovery.
Loss on Silica Gel Column The product may be irreversibly adsorbing to the silica gel or decomposing on the column.Try using a different stationary phase (e.g., alumina) or deactivating the silica gel with a small amount of triethylamine in the eluent.[4]Improved recovery of the product from column chromatography.

Experimental Protocols

Protocol 1: Temperature Screening
  • Set up a series of small-scale reactions in parallel.

  • Keep all reactant concentrations and the solvent identical across all reactions.

  • Set the temperature for each reaction at different intervals (e.g., room temperature, 50°C, 80°C, 100°C, 120°C).[4]

  • Monitor the progress of each reaction by TLC or LC-MS at regular time intervals to determine the optimal temperature for product formation.[4]

Protocol 2: Solvent Screening
  • Set up a series of small-scale reactions in parallel.

  • Keep all reactant concentrations and the reaction temperature identical across all reactions.

  • Run each reaction in a different solvent with varying polarities (e.g., toluene, DMF, DMSO, ethanol, acetonitrile, water).[1][4]

  • Monitor the reactions by TLC or LC-MS to identify the solvent that provides the best yield and purity of the desired quinazoline product.

Protocol 3: Purification of Aldehyde Starting Material
  • Liquid Aldehydes: Distill under reduced pressure.[4]

  • Solid Aldehydes: Recrystallize from a suitable solvent (e.g., ethanol, hexanes).[4]

Visualizations

Troubleshooting_Workflow start Low Yield in Quinazoline Synthesis check_purity Check Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity OK optimize_solvent Optimize Solvent optimize_temp->optimize_solvent No Improvement optimize_catalyst Optimize Catalyst (if applicable) optimize_solvent->optimize_catalyst No Improvement check_byproducts Analyze for Byproducts optimize_catalyst->check_byproducts No Improvement workup_issue Investigate Workup & Purification check_byproducts->workup_issue Byproducts Identified & Minimized success Improved Yield workup_issue->success Optimized

Caption: Troubleshooting workflow for low quinazoline yield.

Niementowski_Reaction_Pathway reactants Anthranilic Acid + Amide intermediate o-Amidobenzamide Intermediate reactants->intermediate High Temp cyclization Cyclization intermediate->cyclization side_reaction Decomposition/ Byproducts intermediate->side_reaction Excessive Heat product Quinazolinone Product cyclization->product

Caption: Simplified Niementowski reaction pathway.

References

Technical Support Center: Synthesis of 2,4-Disubstituted Quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,4-disubstituted quinazolines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low or No Product Yield

Question: I am getting a very low yield or no desired 2,4-disubstituted quinazoline product. What are the possible causes and how can I troubleshoot this?

Answer: Low or no yield is a common issue in quinazoline synthesis and can stem from several factors. A systematic evaluation of your experimental setup is crucial for identifying the root cause.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Sub-optimal Reaction Conditions Temperature: Some classical methods, like the Bischler synthesis, may require high temperatures (above 120°C).[1][2] Conversely, modern catalytic methods often operate under milder conditions.[2] Perform a temperature screen to find the optimal condition for your specific protocol.[3]Improved reaction rate and yield.
Reaction Time: Reaction times can vary significantly, from a few hours to over 24 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to ensure the starting material is being consumed.[2]Increased conversion of starting materials to the desired product.[1]
Solvent: The choice of solvent can significantly impact yield.[3] Solvents like ethanol, toluene, and DMF are commonly used.[2] For polar starting materials, consider solvents like DMF or DMSO. For less polar substrates, toluene or dioxane may be more suitable.[1]Enhanced reaction rate and improved yield due to better mixing and interaction of reactants.[1]
Poor Quality of Starting Materials Verify the purity of your starting materials (e.g., 2-aminobenzonitriles, 2-aminobenzamides, aldehydes) by NMR, GC-MS, or melting point.[3] Impurities can lead to side reactions.Reduced side product formation and increased yield of the desired product.
Inactive Catalyst (for catalyzed reactions) Use a fresh batch of catalyst and ensure it is not poisoned by impurities in the starting materials or solvent. Optimize catalyst loading.[3]Increased catalytic activity and product formation.
Poor Solubility of Reactants Select a solvent in which all reactants are fully soluble at the reaction temperature.[1]Enhanced reaction rate and improved yield.[1]
Decomposition of Product If the product is unstable under the reaction conditions, consider a milder synthetic route or shorter reaction times.[3] You can test for product stability by subjecting a purified sample to the reaction conditions without the starting materials and monitoring for decomposition.[3]Minimized product loss and improved isolated yield.

2. Formation of Side Products

Question: I am observing significant amounts of side products in my reaction mixture. What are the common side products and how can I minimize their formation?

Answer: The formation of side products is a frequent challenge. The type of side product often depends on the synthetic route employed.

Common Side Products & Prevention Strategies:

Side Product Commonly Observed In Prevention Strategy Expected Outcome
Quinazolinone Various quinazoline syntheses, especially when the C4 position is susceptible to oxidation.[1]Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] If an oxidant is necessary, use a stoichiometric amount and consider a milder oxidant.[1]Reduced formation of the quinazolinone byproduct.[1]
Quinoline Derivatives Friedländer synthesis.[1]Carefully control the reaction conditions. The starting materials are similar to those used in the Niementowski quinoline synthesis.[1]Minimized formation of quinoline impurities.
Dimers or Polymers Reactions with a high concentration of reactants or bifunctional starting materials.[1]Perform the reaction at a lower concentration (higher dilution) by increasing the solvent volume.[1] Ensure the purity of your starting materials if they have multiple reactive sites.[1]Reduced probability of intermolecular reactions leading to dimerization or polymerization.[1]
N-oxide byproducts Reactions involving oxidation steps.If an oxidant is necessary, use the stoichiometric amount and consider a milder oxidant.[1]Prevention of the formation of N-oxide byproducts.[1]

Experimental Workflow for Reaction Condition Optimization

The following diagram outlines a general workflow for optimizing the reaction conditions for the synthesis of 2,4-disubstituted quinazolines.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Troubleshooting cluster_2 Phase 3: Optimization cluster_3 Phase 4: Scale-Up & Finalization A Define Reaction: - Starting Materials - Target Product B Literature Search: - Existing Protocols - Known Issues A->B C Select Initial Conditions: - Solvent - Temperature - Catalyst - Time B->C D Run Small-Scale Screening Reactions C->D E Analyze Results: - TLC, LC-MS, NMR - Identify Products & Byproducts D->E F Identify Key Issues: - Low Yield? - Side Products? - No Reaction? E->F G Vary One Parameter at a Time: - Temperature Gradient - Solvent Screen - Catalyst Loading F->G Troubleshoot H Monitor Progress Closely G->H I Analyze Optimized Results H->I I->G Iterate J Select Optimal Conditions I->J K Scale-Up Reaction J->K L Purify and Characterize Final Product K->L

Caption: General workflow for optimizing the synthesis of 2,4-disubstituted quinazolines.

Summary of Reaction Conditions and Yields

The following table summarizes various catalytic systems and conditions for the synthesis of 2,4-disubstituted quinazolines, with reported yields.

Catalyst/Promoter Starting Materials Solvent Temperature (°C) Time Yield (%)
Iodine/NH₄OAc 2-Aminoaryl ketones, Aldehydes, NH₄OAcEtOH or neatRoom Temp - Reflux< 1 hour91 - 97[2][4]
FeCl₂/t-BuOOH 2-Aminoaryl ketones, Aldehydes, NH₄OAcDichlorobenzene12012 hours43 - 86[2]
TMSOTf (Microwave) 2-Aminobenzophenone, NitrilesSolvent-free10010 min72 - 78[5]
H₂O₂ 2-Aminoaryl ketones, Aldehydes, NH₄OAcDMSO606 hoursNot specified[5]
CAN/TBHP 2-Aminobenzophenones, BenzylaminesAcetonitrileNot specifiedNot specified75 - 93[4]
Ammonium Formate (Microwave) AcylamidesNeat1504 - 20 minNot specified[2][6]
SnCl₂ 2-Aminobenzophenone, Aldehyde, Ammonium AcetateNeat14020 min91[7]

Detailed Experimental Protocols

General Protocol for a Microwave-Assisted Synthesis of 2,4-Disubstituted Quinazolines

This protocol is a generalized example and may require optimization for specific substrates.[2]

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the substituted acylamide (1.0 mmol) and ammonium formate (5.0 mmol).[2]

  • Microwave Irradiation: Seal the vessel and place it in a dedicated laboratory microwave reactor. Irradiate the mixture at 150°C for 4-20 minutes.[2][6]

  • Work-up: After cooling, the reaction mixture is typically partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 2,4-disubstituted quinazoline.

General Procedure for the Synthesis of N-benzyl-4-methylquinazolin-2-amine

This procedure is based on an acid-mediated annulation.[8]

  • Reaction Setup: A mixture of 2-Aminoacetophenone (1.0 mmol), N-benzyl cyanamide (1.5 mmol), and hydrochloric acid (2.0 mmol) is dissolved in hexafluoroisopropanol (HFIP) (5 mL).[8]

  • Reaction: The resulting mixture is stirred at 70°C for 1 hour.[8]

  • Work-up: The residue is extracted with ethyl acetate. The organic layer is washed with brine and dried over Na₂SO₄.[8]

  • Purification: The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield the product.[8]

Synthesis of 2,4-Disubstituted Quinazolines from 2-Aminobenzophenones, Aldehydes, and Urea

This one-pot, three-component reaction is performed under aerobic oxidation conditions.[7]

  • Reaction Mixture: 2-aminobenzophenone (1 mmol), an aldehyde (1 mmol), and urea (2 eq) are heated at 140°C for 20 minutes.[7]

  • Work-up and Purification: The reaction mixture is cooled, and the product is isolated and purified, typically by chromatography.[7]

References

Technical Support Center: Regioselective Synthesis of 2,4-Dimethylquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of 2,4-dimethylquinazoline synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most common and direct method for the synthesis of this compound is the Friedländer annulation. This reaction involves the condensation of 2-aminoacetophenone with a compound containing a reactive α-methylene group, such as acetylacetone (2,4-pentanedione), typically under acidic or basic conditions.[1][2][3][4] Other potential routes, though less direct for this specific product, include modifications of the Niementowski or Bischler syntheses.

Q2: What is the primary challenge in the synthesis of this compound regarding regioselectivity?

A2: The main challenge in the Friedländer synthesis of this compound is controlling the regioselectivity of the condensation between 2-aminoacetophenone and an unsymmetrical ketone.[1][3] While acetylacetone is symmetrical, leading to the desired product, the use of other ketones can lead to the formation of isomeric quinoline byproducts. Even with acetylacetone, side reactions can occur, impacting the purity and yield of the final product.

Q3: How can I minimize the formation of byproducts in my reaction?

A3: Minimizing byproducts requires careful control of reaction conditions. Key strategies include:

  • Temperature Control: Gradual heating and maintaining the optimal reaction temperature can prevent the decomposition of starting materials and the formation of tars.

  • Catalyst Selection: The choice of an appropriate acid or base catalyst is crucial. Lewis acids can promote the desired cyclization while minimizing side reactions.[5][6][7]

  • Stoichiometry: Using the correct molar ratios of reactants can drive the reaction towards the desired product and reduce unreacted starting materials that might lead to side products.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.

Q4: What is the role of a Lewis acid in improving the synthesis?

A4: Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), can catalyze the cyclization step in quinazoline synthesis by activating the carbonyl groups, thereby facilitating the intramolecular cyclization.[6][7][8] This can lead to higher yields and potentially improved regioselectivity under milder reaction conditions compared to traditional Brønsted acids or high-temperature condensations.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Increase reaction time and monitor progress by TLC or LC-MS. Consider a moderate increase in temperature.Increased conversion of starting materials to the desired product.
Suboptimal Catalyst If using a Lewis acid, ensure it is fresh and anhydrous. Experiment with different Lewis acids (e.g., ZnCl₂, AlCl₃) or Brønsted acids (e.g., p-TsOH).Improved catalytic activity leading to higher conversion and yield.
Incorrect Stoichiometry Vary the molar ratio of 2-aminoacetophenone to acetylacetone to find the optimal balance for maximizing product formation.Enhanced yield by ensuring the limiting reagent is fully consumed in the desired reaction pathway.
Decomposition of Reactants/Products If high temperatures are used, consider lowering the temperature and extending the reaction time. Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature, minimizing degradation.[9][10][11]Reduced formation of degradation byproducts and improved yield of the target compound.
Issue 2: Poor Regioselectivity (Formation of Isomeric Byproducts)
Possible Cause Troubleshooting Step Expected Outcome
Ambiguous Cyclization Pathway The choice of catalyst can influence the regioselectivity. Experiment with different Lewis or Brønsted acids to favor the desired cyclization pathway.[5][6][7]Increased ratio of this compound to other isomers.
Side Reactions of Acetylacetone Under strongly basic or acidic conditions, acetylacetone can undergo self-condensation. Use milder reaction conditions or a catalyst that promotes the desired reaction at a lower temperature.Reduced formation of byproducts derived from acetylacetone.
Formation of Quinoline Byproducts The Friedländer synthesis can sometimes yield quinoline derivatives.[1][2][3][12] Optimizing the catalyst and reaction temperature can favor the formation of the quinazoline ring.Higher purity of the desired this compound.

Experimental Protocols

Protocol 1: Friedländer Synthesis of this compound using Acid Catalysis

This protocol describes a general procedure for the synthesis of this compound from 2-aminoacetophenone and acetylacetone using a Brønsted acid catalyst.

Materials:

  • 2-Aminoacetophenone

  • Acetylacetone (2,4-pentanedione)

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Toluene or another suitable high-boiling solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminoacetophenone (1.0 eq) and toluene.

  • Add acetylacetone (1.2 eq) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Quantitative Data from a Representative Synthesis:

Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)
2-AminoacetophenoneAcetylacetonep-TsOHToluene1155~70-80

Note: Yields are approximate and can vary based on specific reaction conditions and purification efficiency.

Signaling Pathways and Workflows

reaction_workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions 2-Aminoacetophenone 2-Aminoacetophenone ReactionMixture Reaction Mixture 2-Aminoacetophenone->ReactionMixture Acetylacetone Acetylacetone Acetylacetone->ReactionMixture Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->ReactionMixture Solvent Solvent (e.g., Toluene) Solvent->ReactionMixture Heat Heating (Reflux) Heat->ReactionMixture Workup Aqueous Workup (NaHCO3, Brine) ReactionMixture->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates A 2-Aminoacetophenone C Enamine Intermediate A->C + Catalyst B Acetylacetone B->C D Cyclized Intermediate C->D Intramolecular Cyclization E This compound D->E - H2O

References

Technical Support Center: Scale-Up Synthesis of 2,4-Dimethylquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2,4-dimethylquinazoline.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of this compound, particularly focusing on the classical Schofield synthesis and general challenges in quinazoline synthesis.

Issue Possible Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using TLC or LC-MS to ensure the consumption of starting materials. - Gradually increase the reaction temperature in increments of 10°C. - Extend the reaction time, monitoring for product formation and potential decomposition.
Suboptimal Reagent Stoichiometry: Incorrect ratio of reactants.- Optimize the molar ratio of o-aminoacetophenone to the acetylating agent and ammonia source.
Poor Quality Starting Materials: Impurities in o-aminoacetophenone or other reagents.- Verify the purity of starting materials using techniques like NMR or GC-MS. - Purify starting materials if necessary (e.g., recrystallization or distillation).
Degradation of Reactants or Product: High reaction temperatures can lead to decomposition.[1]- Perform a temperature screening to find the optimal balance between reaction rate and stability. - Consider using a lower boiling point solvent if applicable to control the temperature.
Formation of Impurities/By-products Side Reactions: Self-condensation of o-aminoacetophenone or reactions involving impurities.- Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Control the rate of addition of reagents to minimize localized high concentrations.
Formation of Positional Isomers: If substituted o-aminoacetophenones are used.- This is less of a concern for the synthesis of this compound from unsubstituted o-aminoacetophenone. However, careful characterization of the final product is crucial.
Incomplete Cyclization: Formation of intermediate acetamidoacetophenone.- Ensure sufficient reaction time and temperature for the cyclization step. - The presence of a suitable acid or base catalyst might be necessary.
Difficult Purification Product co-eluting with impurities: Similar polarity of the product and by-products.- Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina). - Explore alternative purification methods like recrystallization or distillation under reduced pressure.
Product Precipitation Issues: Difficulty in obtaining a crystalline solid.- Screen various solvents for recrystallization to find one with high solubility at high temperatures and low solubility at room temperature. - Employ slow cooling to encourage the formation of larger, purer crystals.
Exothermic Reaction on Scale-Up Poor Heat Dissipation: The reaction generates significant heat, which is harder to control in larger vessels.- Ensure the reactor has adequate cooling capacity. - Control the rate of reagent addition to manage the exotherm. - Use a suitable solvent to help dissipate the heat.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The Schofield synthesis is a classical and commonly cited method for the preparation of this compound.[2] This method typically involves the reaction of o-aminoacetophenone with an acetylating agent, followed by cyclization in the presence of ammonia.[2]

Q2: What are the primary challenges when scaling up the Schofield synthesis?

A2: The primary challenges include managing the potentially high reaction temperatures, which can lead to by-product formation and degradation.[1] Ensuring efficient mixing and heat transfer in larger reactors is also critical to maintain consistent reaction conditions and avoid localized overheating. Purification at a larger scale can also be challenging due to the potential for increased impurity levels.

Q3: Are there more modern, scalable alternatives to the Schofield synthesis?

A3: Yes, several modern synthetic methods for quinazoline derivatives have been developed with scalability in mind. These often involve transition-metal-catalyzed reactions or multi-component reactions that can proceed under milder conditions and with higher atom economy.[2][3] While not always specifically optimized for this compound, these methods can often be adapted. For instance, some palladium-catalyzed and copper-catalyzed methods have been successfully scaled to the gram or even multi-hundred-gram scale for other quinazoline derivatives.[2]

Q4: What are the expected by-products in the synthesis of this compound?

A4: Potential by-products can include unreacted starting materials, the intermediate N-(2-acetylphenyl)acetamide from incomplete cyclization, and products from the self-condensation of o-aminoacetophenone. At higher temperatures, degradation products may also be formed.

Q5: How can the purity of this compound be improved during scale-up?

A5: To improve purity, start with high-purity raw materials. Optimize reaction conditions (temperature, time, stoichiometry) to minimize by-product formation. For purification, recrystallization is often a scalable and effective method. If column chromatography is necessary, careful optimization of the stationary and mobile phases is crucial for efficient separation on a larger scale. Distillation under reduced pressure can also be an option for purification.

Experimental Protocols

Protocol 1: Schofield Synthesis of this compound (Laboratory Scale)

This protocol is a representative procedure based on the principles of the Schofield synthesis.

Materials:

  • o-Aminoacetophenone

  • Acetic anhydride

  • Ammonia solution (e.g., 25% in water or ammonia gas)

  • Ethanol

  • Hydrochloric acid (for pH adjustment and salt formation if needed for purification)

  • Sodium hydroxide (for neutralization)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Acetylation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-aminoacetophenone (1 equivalent) in a suitable solvent like ethanol.

  • Slowly add acetic anhydride (1.1 equivalents) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cyclization: Cool the reaction mixture to room temperature.

  • Slowly add an excess of concentrated ammonia solution.

  • Heat the mixture in a sealed vessel or under reflux at a higher temperature (e.g., 100-150°C) for several hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure. The residue can be dissolved in an organic solvent and washed with water.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Note: This is a generalized procedure. The optimal solvent, temperature, and reaction time will need to be determined experimentally.

Quantitative Data Summary

The following table summarizes reaction conditions from various scalable syntheses of quinazoline derivatives, which can serve as a starting point for the optimization of this compound synthesis.

Reaction Type Starting Materials Catalyst/Reagent Solvent Temp (°C) Scale Yield (%) Reference
Electrochemical Synthesiso-carbonyl anilines, amino acids/amines-Not specifiedRTGram scaleGood--INVALID-LINK--
Palladium-Catalyzed2-aminobenzonitriles, aldehydes, arylboronic acidsPalladium catalystNot specifiedNot specifiedGram quantityGood--INVALID-LINK--
Copper-Catalyzed(2-aminophenyl)methanols, aldehydesCuCl/2,2'-bipyridine/TEMPONot specifiedNot specified20 mmol86--INVALID-LINK--
Iron-Catalyzed2-alkylamino N-H ketiminesIron catalystNot specifiedNot specifiedNot specified72 (for a drug analog)--INVALID-LINK--

Visualizations

Experimental Workflow for Schofield Synthesis

experimental_workflow cluster_reactants Reactants cluster_process Process cluster_product Product o_aminoacetophenone o-Aminoacetophenone acetylation Acetylation o_aminoacetophenone->acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->acetylation ammonia Ammonia cyclization Cyclization ammonia->cyclization acetylation->cyclization Intermediate workup Work-up & Purification cyclization->workup product This compound workup->product

Caption: Workflow for the Schofield synthesis of this compound.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction poor_reagents Poor Reagent Quality? start->poor_reagents degradation Degradation? start->degradation optimize_conditions Optimize Time/Temp incomplete_reaction->optimize_conditions purify_reagents Purify Starting Materials poor_reagents->purify_reagents temp_screen Temperature Screening degradation->temp_screen

References

Technical Support Center: Purity Assessment of 2,4-Dimethylquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of 2,4-dimethylquinazoline. The information is tailored for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the quantitative analysis of this compound, offering high resolution and sensitivity for detecting impurities. A reversed-phase HPLC method is commonly employed for this purpose.

Frequently Asked Questions (FAQs) - HPLC

Q1: Why am I observing significant peak tailing for my this compound peak?

A1: Peak tailing is a common issue for basic compounds like quinazolines. This is often due to interactions between the basic nitrogen atoms in the molecule and acidic residual silanol groups on the silica-based stationary phase of the column.

Q2: My retention times are shifting between injections. What is the likely cause?

A2: Fluctuations in retention time can be attributed to several factors, including inadequate column equilibration, changes in column temperature, or slight variations in the composition of the mobile phase.

Q3: How can I improve the poor resolution between this compound and a closely eluting impurity?

A3: Optimizing the mobile phase is often the key to improving poor resolution. Minor adjustments to the pH or the ratio of organic solvent can significantly impact the selectivity and enhance the separation of peaks that are close together.

Q4: Is a C18 column suitable for the analysis of this compound?

A4: Yes, C18 reversed-phase columns are widely used for analyzing quinazoline derivatives. However, to mitigate peak tailing associated with basic compounds, it is often better to use a column specifically designed for basic compounds or one that is end-capped to minimize silanol interactions.

Troubleshooting Guide - HPLC

A common challenge in the HPLC analysis of quinazoline derivatives is poor peak shape, particularly peak tailing. This is often due to secondary interactions with the stationary phase.

Troubleshooting Workflow for Peak Tailing:

start Poor Peak Shape (Tailing) check_mobile_phase Check Mobile Phase - pH - Buffer Concentration start->check_mobile_phase adjust_ph Adjust pH of Aqueous Phase (e.g., add 0.1% TFA or Formic Acid) check_mobile_phase->adjust_ph pH not optimal increase_buffer Increase Buffer Concentration (e.g., 20-50 mM) check_mobile_phase->increase_buffer Buffer too weak check_column Evaluate Column adjust_ph->check_column increase_buffer->check_column use_endcapped Use End-capped or Base-Deactivated Column check_column->use_endcapped Silanol interactions suspected check_sample Check Sample Concentration and Solvent use_endcapped->check_sample dilute_sample Dilute Sample check_sample->dilute_sample Overload suspected use_weaker_solvent Dissolve Sample in Mobile Phase or Weaker Solvent check_sample->use_weaker_solvent Solvent mismatch end Improved Peak Shape dilute_sample->end use_weaker_solvent->end start Baseline Instability or Drift check_gas Check Carrier Gas - Purity - Leaks start->check_gas use_high_purity_gas Use High Purity Gas and Traps check_gas->use_high_purity_gas Gas impurity suspected check_leaks Perform Leak Check check_gas->check_leaks Leaks suspected check_column Inspect Column - Bleed - Contamination use_high_purity_gas->check_column check_leaks->check_column bake_out Bake Out Column check_column->bake_out Contamination suspected replace_column Replace Column if Bleed is Excessive check_column->replace_column High column bleed check_detector Check Detector - Contamination - Stability bake_out->check_detector end Stable Baseline replace_column->end clean_detector Clean or Maintain Detector check_detector->clean_detector Detector issue suspected clean_detector->end start Start qNMR Analysis sample_prep Sample Preparation - Accurately weigh sample - Accurately weigh internal standard - Dissolve in deuterated solvent start->sample_prep nmr_acquisition NMR Data Acquisition - Optimize parameters (pulse angle, relaxation delay) sample_prep->nmr_acquisition data_processing Data Processing - Phasing - Baseline correction - Integration nmr_acquisition->data_processing purity_calculation Purity Calculation - Use integral values, molecular weights, and weights of sample and standard data_processing->purity_calculation end Purity Value (%) purity_calculation->end

stability issues of 2,4-dimethylquinazoline under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,4-Dimethylquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Please note that while specific stability data for this compound is limited, this guide is built upon established principles for the quinazoline scaffold and its derivatives.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Q1: My reaction mixture containing this compound turned dark or changed color unexpectedly. What is the likely cause?

A: Discoloration can be an indicator of degradation, most commonly through oxidation. The quinazoline nucleus can be susceptible to oxidation, especially under harsh conditions. For instance, oxidation of a quinazoline in a dilute aqueous acid with hydrogen peroxide can lead to the formation of a 3,4-dihydro-4-oxoquinazoline.[1] In alkaline mediums, permanganate can also oxidize the quinazoline ring.[1]

  • Recommendation: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Also, be mindful of any oxidizing agents present in your reaction mixture.

Q2: I am observing low yields or the appearance of new, unexpected peaks in my analysis (HPLC, LC-MS) when running a reaction in a strong acid or base, especially with heating. Is my this compound degrading?

A: Yes, this is highly likely. The quinazoline ring system exhibits varying stability depending on pH and temperature. While stable in cold, dilute acidic or alkaline solutions, the structure can be cleaved upon boiling in these solutions.[1][2] For example, boiling quinazoline with hydrochloric acid results in decomposition to form o-aminobenzaldehyde, ammonia, and formic acid.[1] A study on a different quinazolinone derivative showed significant instability and hydrolysis in 1M sodium hydroxide, leading to a break in the amide group.[3]

  • Recommendation: If your protocol requires acidic or basic conditions, use the mildest conditions possible and avoid prolonged heating. If high temperatures are necessary, consider minimizing the reaction time and protecting the quinazoline moiety if possible.

Q3: I'm performing a photochemical reaction, and I suspect my this compound might be unstable under UV or visible light. Is this a known issue?

A: Yes, quinazoline derivatives can be susceptible to photodegradation. Studies on related quinazoline compounds have shown that exposure to laser radiation or even normal room lighting over extended periods can lead to the breaking of chemical bonds and decomposition.[4] One study highlighted that laser irradiation can affect both the substituents and the quinazoline radical itself.[4] Another study on a quinazoline derivative noted photodecomposition upon exposure to laser beams, resulting in new photoproducts.[5]

  • Recommendation: Protect your reaction from light by using amber glassware or by wrapping your reaction vessel in aluminum foil. If light is required for your reaction, conduct control experiments with this compound alone under the same conditions to assess its photostability.

Q4: My this compound is stored in DMSO, and I'm seeing inconsistent results over time. Could the solvent be the issue?

A: This is a strong possibility. While many organic compounds are stable in DMSO, some quinazoline derivatives have shown marked instability in this solvent. For example, the quinazoline derivative BG1188 was found to be unstable in DMSO, with absorption spectra showing modifications immediately after preparation.[5][6] Similarly, derivatives BG1189 and BG1190 were significantly less stable in DMSO compared to water.[4]

  • Recommendation: For long-term storage, consider alternative solvents. If DMSO is required for your experiment, prepare the solution fresh and use it as quickly as possible. Storing solutions in the dark and at low temperatures (e.g., 4°C) may help, though for some derivatives, room temperature (22°C) has been found to be optimal for storage in aqueous solutions.[4][6]

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for this compound?

Based on the chemistry of the quinazoline core, the primary degradation pathways are:

  • Hydrolysis: The quinazoline ring can be cleaved under strong acidic or basic conditions, particularly with heating, breaking the heterocyclic ring.[1][2]

  • Oxidation: The nitrogen atoms in the quinazoline ring can be susceptible to oxidation, leading to N-oxides or ring-opened products.[1]

  • Photodegradation: Exposure to light, especially UV, can induce decomposition.[4][5]

How should I properly store this compound and its solutions?

  • Solid: Store this compound as a solid in a tightly sealed container, protected from light, in a cool, dry place. Room temperature is generally acceptable for the solid form.[7]

  • Solutions: Aqueous solutions of related quinazolines have shown high stability when stored in the dark at either 4°C or 22°C.[4][6] However, solutions in DMSO have demonstrated instability and should be prepared fresh.[5][6]

What analytical techniques are recommended for monitoring the stability of this compound?

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common method for assessing the purity and detecting degradation products of quinazoline derivatives.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of potential degradation products, which helps in elucidating degradation pathways.

  • UV-Vis Spectroscopy: Time-course UV-Vis absorption spectroscopy can be used to monitor the stability of a solution, as changes in the absorption spectrum can indicate degradation.[4][6]

Quantitative Stability Data for Related Quinazoline Derivatives

Disclaimer: The following data is for structurally related quinazoline derivatives and should be used as a general guide only. Specific stability of this compound may vary.

Compound/DerivativeSolventConditionsStability ObservationCitation
BG1189 & BG1190 Water (10⁻³ M)22°C, DarkStable for 624 hours[4]
BG1189 DMSO22°C, DarkStable for 552 hours[4]
BG1190 DMSO22°C, DarkStable for 216 hours[4]
BG1188 Ultrapure Water (10⁻³ M)4°C, DarkStable for >1032 hours (>40 days)[5][6]
BG1188 DMSORoom TempUnstable; modifications seen immediately[5][6]
Quinazoline Core Dilute HCl / NaOHBoilingDestroyed; ring cleavage[1][2]
2-Chloro-4-sulfonylquinazoline Presence of WaterN/AUnstable; forms hydrolysis product[8]
Quinazolin-4(3Н)-one deriv. 1 M NaOH80°CUnstable; hydrolysis of amide group[3]
Quinazolin-4(3Н)-one deriv. High Temp (80°C)N/AStable[3]
Quinazolin-4(3Н)-one deriv. UV light (365 nm)N/AStable[3]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

Objective: To identify potential degradation pathways and determine the intrinsic stability of the molecule.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 1 M HCl. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix the stock solution with 1 M NaOH. Incubate at 60°C for 24-48 hours.

    • Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24-48 hours.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours. Also, reflux the stock solution at 60-80°C for 24-48 hours.

    • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber (with UV and visible light) for 24-48 hours. Run a dark control in parallel.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method. Use LC-MS to characterize major degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control.

    • Identify and propose structures for the degradation products based on MS data.

Visualizations

G start This compound (In Reaction Mixture) issue Observe Degradation? (e.g., Color Change, Low Yield) start->issue cond_acid_base Strong Acid/Base + Heat? issue->cond_acid_base Yes no_issue Reaction Proceeds as Expected issue->no_issue No cond_oxidant Oxidizing Conditions? cond_acid_base->cond_oxidant No path_hydrolysis Likely Cause: Hydrolysis / Ring Cleavage cond_acid_base->path_hydrolysis Yes cond_light Light Exposure? cond_oxidant->cond_light No path_oxidation Likely Cause: Oxidation cond_oxidant->path_oxidation Yes path_photo Likely Cause: Photodegradation cond_light->path_photo Yes sol_hydrolysis Solution: Use milder pH, lower temp path_hydrolysis->sol_hydrolysis sol_oxidation Solution: Use inert atmosphere path_oxidation->sol_oxidation sol_photo Solution: Protect from light path_photo->sol_photo

Caption: A logical workflow for troubleshooting the degradation of this compound.

G compound This compound stressor_acid Strong Acid (H+) + Heat compound->stressor_acid Hydrolysis stressor_base Strong Base (OH-) + Heat compound->stressor_base Hydrolysis stressor_oxidant Oxidant (e.g., [O]) compound->stressor_oxidant Oxidation stressor_light Light (hν) compound->stressor_light Photolysis product_hydrolysis Ring Cleavage Products (e.g., Substituted o-aminoacetophenone) stressor_acid->product_hydrolysis stressor_base->product_hydrolysis product_oxidation Oxidized Products (e.g., N-oxides) stressor_oxidant->product_oxidation product_photo Photodegradation Products stressor_light->product_photo

Caption: Hypothesized degradation pathways for this compound under stress conditions.

G prep 1. Prepare Stock Solution (1 mg/mL in ACN) stress 2. Apply Stress Conditions (Acid, Base, Oxidative, Heat, Light) prep->stress sample 3. Sample at Timepoints (0, 4, 8, 24h) stress->sample analyze 4. Analyze via HPLC/LC-MS sample->analyze evaluate 5. Evaluate Degradation % & Identify Products analyze->evaluate

Caption: A general experimental workflow for conducting a forced degradation study.

References

Validation & Comparative

A Comparative Guide to EGFR Inhibition: Gefitinib vs. 2,4-Disubstituted Quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the established Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, with the broader class of 2,4-disubstituted quinazoline derivatives. While the specific compound 2,4-dimethylquinazoline was the initial point of inquiry, a comprehensive review of available scientific literature did not yield specific data on its EGFR inhibitory activity. Therefore, this guide will focus on comparing the well-documented profile of Gefitinib against representative examples of 2,4-disubstituted quinazolines that have been evaluated as EGFR inhibitors.

Gefitinib, a potent and selective EGFR tyrosine kinase inhibitor, has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[1][2] The quinazoline scaffold is a key pharmacophore in many EGFR inhibitors, including Gefitinib itself, and numerous derivatives have been synthesized and evaluated to explore their therapeutic potential.[3][4] This guide will delve into the quantitative data on their inhibitory activities, the experimental methods used for their evaluation, and the underlying signaling pathways.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or the proliferation of cells by 50%. The following tables summarize the IC50 values for Gefitinib and various experimental 2,4-disubstituted quinazoline derivatives against EGFR and different cancer cell lines.

Table 1: Inhibitory Activity of Gefitinib against EGFR and Cancer Cell Lines

Target/Cell LineEGFR Mutation StatusIC50 (nM)Reference
EGFR (wild-type)Wild-Type~2000[5]
EGFR (L858R)Activating Mutation10 - 40[5]
EGFR (Exon 19 Del)Activating Mutation30[5]
H3255 Cell LineL858R40[5]
HCC827 Cell LineExon 19 Deletion10 - 50[5]
PC-9 Cell LineExon 19 Deletion10 - 50[5]

Table 2: Inhibitory Activity of Representative 2,4-Disubstituted Quinazoline Derivatives against EGFR

Compound IDSubstituentsTargetIC50 (nM)Reference
Compound 4a 2H-[1][4]oxazino[2,3-f] fused ring, 4-anilinoEGFR Tyrosine Kinase12.36[6]
Compound 7j Fused six-membered ring at 5,6-positions, 4-anilinoEGFR Kinase25.69[6]
Compound 8 4-arylamino, urea linkerEGFR (wild-type)0.8[3]
Compound 8 4-arylamino, urea linkerEGFR (T790M/L858R)2.7[3]
Compound 19 4-anilino, 6-(N-Boc glycine)EGFR3.2[3]
Compound 22 Indole-amino at C4, various at C2EGFR40.7[3]
Compound 1i 4-amino, semicarbazone moietyEGFR0.05[7]
Compound 1j 4-amino, semicarbazone moietyEGFR0.1[7]

Note: The IC50 values for the 2,4-disubstituted quinazoline derivatives are from various research studies and represent the potential of this chemical class. Direct comparison of absolute values should be done with caution due to variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of EGFR inhibitors.

EGFR Kinase Assay (Biochemical Assay)

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified EGFR protein.

Objective: To determine the IC50 value of a test compound against EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR protein (wild-type or mutant)

  • ATP (Adenosine triphosphate)

  • Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (e.g., 2,4-disubstituted quinazoline derivative or Gefitinib)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase buffer, EGFR enzyme, and the peptide substrate.

  • Add the diluted test compound to the wells. A control with DMSO alone is included.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done using a luminescence-based assay where ADP is converted to ATP, and the ATP is then used in a luciferase reaction to produce light.

  • The luminescence signal is read using a plate reader.

  • The IC50 value is calculated by plotting the percentage of EGFR inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based EGFR Phosphorylation Assay

This assay measures the ability of a compound to inhibit the autophosphorylation of EGFR within a cellular context, providing a more physiologically relevant assessment.

Objective: To determine the effect of a test compound on EGF-induced EGFR phosphorylation in cancer cells.

Materials:

  • Human cancer cell line expressing EGFR (e.g., A431, H1975)

  • Cell culture medium and supplements

  • Test compound (e.g., 2,4-disubstituted quinazoline derivative or Gefitinib)

  • Epidermal Growth Factor (EGF)

  • Lysis buffer

  • Primary antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment or ELISA plate reader

Procedure (Western Blotting):

  • Seed the cells in culture plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for several hours to reduce basal EGFR phosphorylation.

  • Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-EGFR.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR.

  • The band intensities are quantified to determine the extent of phosphorylation inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in EGFR signaling and the experimental steps for inhibitor evaluation can aid in understanding the mechanism of action and the drug discovery process.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription PKC PKC PLCg->PKC PKC->Transcription EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib / 2,4-Disubstituted Quinazoline Inhibitor Gefitinib->EGFR Inhibits (ATP-binding site)

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Enzyme Purified EGFR (Wild-Type or Mutant) Assay1 Kinase Reaction (ATP, Substrate) Enzyme->Assay1 Compound1 Test Compound (e.g., 2,4-Disubstituted Quinazoline) Compound1->Assay1 Detection1 Measure Kinase Activity (e.g., ADP-Glo) Assay1->Detection1 IC50_Biochem Determine IC50 Detection1->IC50_Biochem Cells Cancer Cell Line (e.g., A431, H1975) Treatment Cell Treatment & EGF Stimulation Cells->Treatment Compound2 Test Compound (e.g., 2,4-Disubstituted Quinazoline) Compound2->Treatment Detection2 Measure EGFR Phosphorylation (Western Blot / ELISA) Treatment->Detection2 IC50_Cell Determine IC50 / Efficacy Detection2->IC50_Cell

Caption: Workflow for Evaluating EGFR Inhibitors.

Conclusion

The development of new 2,4-disubstituted quinazoline derivatives continues to be an active area of research, with a focus on overcoming resistance mechanisms and improving the therapeutic index. The experimental protocols and data presented in this guide provide a framework for the evaluation and comparison of such novel compounds against established drugs like Gefitinib. Researchers and drug development professionals can leverage this information to design further studies and advance the discovery of next-generation EGFR inhibitors.

References

A Comparative Analysis of the Anticancer Potential of 2,4-Disubstituted Quinazolines and Erlotinib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, both quinazoline derivatives and the well-established drug Erlotinib represent significant areas of research and clinical application. This guide provides a comparative overview of the anticancer activities of a representative 2,4-disubstituted quinazoline and Erlotinib, focusing on their mechanisms of action, cytotoxic effects, and the signaling pathways they modulate. This analysis is intended for researchers, scientists, and drug development professionals to offer insights into their respective and comparative anticancer profiles.

Disclaimer: Direct comparative experimental data for 2,4-dimethylquinazoline was not available in the reviewed literature. Therefore, for the purpose of this illustrative guide, data for a representative 2,4-disubstituted quinazoline derivative with reported anticancer activity has been included. Erlotinib, a prominent quinazoline derivative itself, serves as a key comparator due to its well-documented clinical efficacy.

Overview of Anticancer Mechanisms

Erlotinib functions as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] By binding to the ATP-binding site of the EGFR kinase domain, erlotinib blocks the autophosphorylation and activation of EGFR, which in turn inhibits downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[2] Its efficacy is particularly pronounced in non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene.

The anticancer activities of 2,4-disubstituted quinazoline derivatives are more diverse and depend on the specific substitutions at the 2 and 4 positions. As a class, these compounds have been shown to exert their effects through various mechanisms, including:

  • EGFR Inhibition: Similar to erlotinib, some 2,4-disubstituted quinazolines are designed as EGFR inhibitors.[3][4]

  • Anti-Angiogenesis: Certain derivatives have demonstrated the ability to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis.[5]

  • Induction of Apoptosis: Some derivatives can trigger programmed cell death in cancer cells through pathways involving the activation of p53 and the downregulation of c-myc.[6]

  • Other Kinase Inhibition: The quinazoline scaffold is a versatile platform for developing inhibitors of various other kinases involved in cancer progression.

Quantitative Comparison of Cytotoxic Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for a representative 2,4-disubstituted quinazoline derivative and erlotinib against various human cancer cell lines. These values are indicative of the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxicity (IC50 in µM) of a Representative 2,4-Disubstituted Quinazoline Derivative

Cell LineCancer TypeIC50 (µM)
CNE-2Nasopharyngeal Cancer9.3 ± 0.2
PC-3Prostate Cancer9.8 ± 0.3
SMMC-7721Liver Cancer10.9 ± 0.2

Data sourced from a study on a series of 2,4-disubstituted quinazoline derivatives with anti-angiogenesis activities.[5]

Table 2: Cytotoxicity (IC50 in µM) of Erlotinib

Cell LineCancer TypeIC50 (µM)
A549Non-Small Cell Lung Cancer~23
HCT116Colon Cancer>10
MCF-7Breast Cancer9.80
PC-9Non-Small Cell Lung Cancer~0.03
HCC827Non-Small Cell Lung Cancer~0.004
KYSE410Esophageal Squamous Carcinoma5.00 ± 0.46

IC50 values for Erlotinib are compiled from multiple sources and can vary based on experimental conditions.[2][7][8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by Erlotinib and a general experimental workflow for comparing the anticancer activity of two compounds.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation Erlotinib Erlotinib Erlotinib->P_EGFR Inhibits RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Erlotinib.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Lines treatment Treatment with 2,4-Disubstituted Quinazoline or Erlotinib start->treatment cell_viability Cell Viability Assay (MTT Assay) treatment->cell_viability apoptosis Apoptosis Assay (Annexin V Staining) treatment->apoptosis kinase_assay Kinase Assay (EGFR Inhibition) treatment->kinase_assay data_analysis Data Analysis (IC50 Calculation, etc.) cell_viability->data_analysis apoptosis->data_analysis kinase_assay->data_analysis comparison Comparative Analysis of Efficacy and Mechanism data_analysis->comparison

Caption: Workflow for comparative anticancer activity assessment.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the anticancer properties of these compounds.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability, following treatment with the test compounds.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2,4-disubstituted quinazoline or erlotinib for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) in cells treated with the test compounds.

Principle: In early apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) and used to detect these apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded from live cells but can enter and stain the DNA of late apoptotic or necrotic cells with compromised membranes.

Procedure:

  • Cell Treatment: Treat cancer cells with the desired concentrations of the compounds for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Conclusion

Erlotinib stands as a clinically validated EGFR inhibitor with a well-defined mechanism of action and proven efficacy in specific cancer types. The broader class of 2,4-disubstituted quinazolines, however, presents a versatile scaffold for the development of novel anticancer agents with diverse mechanisms of action. The representative data presented here for a 2,4-disubstituted quinazoline derivative, while not directly comparable to the extensive clinical data of erlotinib, highlights the potential of this chemical class in oncology research. Further direct comparative studies are warranted to fully elucidate the relative potency and therapeutic potential of specific 2,4-disubstituted quinazolines in relation to established therapies like erlotinib. The provided experimental protocols serve as a foundation for such future investigations.

References

Comparative Analysis of Molecular Docking Studies of 2,4-Disubstituted Quinazoline Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. Derivatives substituted at the 2 and 4 positions have been the subject of extensive research, particularly in the context of anticancer and neuroprotective therapies. This guide provides a comparative analysis of molecular docking studies of various 2,4-disubstituted quinazoline derivatives with four key protein targets: Tubulin, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Butyrylcholinesterase (BuChE). The data presented herein is compiled from multiple in silico and in vitro studies, offering insights into the structure-activity relationships that govern the interaction of these compounds with their biological targets.

General Workflow for Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following diagram illustrates a typical workflow for such studies.

Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Protein Preparation Protein Preparation Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Grid Box Generation->Molecular Docking Pose Generation Pose Generation Molecular Docking->Pose Generation Scoring and Ranking Scoring and Ranking Pose Generation->Scoring and Ranking Binding Mode Analysis Binding Mode Analysis Scoring and Ranking->Binding Mode Analysis Validation Validation Binding Mode Analysis->Validation

A generalized workflow for molecular docking studies.

Target: Tubulin

Tubulin is a crucial protein involved in the formation of microtubules, which are essential for cell division.[1] Inhibitors of tubulin polymerization are potent anticancer agents. Several 2,4-disubstituted quinazoline derivatives have been investigated as tubulin polymerization inhibitors, often targeting the colchicine binding site.[1][2]

Quantitative Data Summary: Tubulin Inhibitors
Compound ID/DescriptionAssay TypeIC50 (µM)Binding Energy (kcal/mol)Reference
Biphenylaminoquinazoline derivativeTubulin Polymerization Inhibition>10-[1]
2,4-Disubstituted quinazoline (Compound 9)Tubulin Polymerization Induction--[3]
2,4-Disubstituted quinazoline (Compound 16)Tubulin Polymerization Induction--[3]
Quinazoline-4-tetrahydroquinoline (Compound 4a4)Tubulin Polymerization Inhibition--[4]
Quinazoline Derivative (Q19)Antiproliferative (HT-29)0.051-[2]
Experimental Protocol: Tubulin Polymerization Assay

The effect of quinazoline derivatives on tubulin polymerization is typically assessed using a turbidity-based spectrophotometric assay.

  • Preparation of Tubulin: Purified tubulin is obtained and kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).

  • Compound Addition: The test compound (dissolved in a suitable solvent like DMSO) is added to the reaction mixture at various concentrations. A vehicle control (DMSO) and a positive control (e.g., colchicine or paclitaxel) are also included.

  • Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.

  • Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The rate of polymerization is calculated from the slope of the linear phase of the absorbance curve. The IC50 value, the concentration of the compound that inhibits polymerization by 50%, is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway: Microtubule Dynamics in Mitosis

Microtubule Dynamics Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division Quinazoline Derivatives Quinazoline Derivatives Quinazoline Derivatives->Microtubule Inhibition of Polymerization

Inhibition of tubulin polymerization disrupts mitotic spindle formation.

Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[5] Overexpression or mutation of EGFR is common in many cancers, making it a key target for cancer therapy.[5] Numerous quinazoline derivatives have been developed as EGFR inhibitors.[6][7]

Quantitative Data Summary: EGFR Inhibitors
Compound ID/DescriptionAssay TypeIC50 (nM)Docking ScoreReference
Quinazoline-based thiazole (4f) (wild-type)Kinase Inhibition2.17-[7]
Quinazoline-based thiazole (4f) (L858R/T790M)Kinase Inhibition2.81-[7]
Quinazoline-based thiazole (4f) (L858R/T790M/C797S)Kinase Inhibition3.62-[7]
Quinazolinone hydrazide (9c)Kinase Inhibition590-[8]
6,7-disubstituted 4-anilino-quinazoline (1)Kinase Inhibition20.72-[6]
4-arylamino-quinazoline (8) (wild-type)Kinase Inhibition0.8-[6]
4-arylamino-quinazoline (8) (T790M/L858R)Kinase Inhibition2.7-[6]
Quinazolin-4(3H)-one analog (20)---163.729 to -169.796[9]
Iodoquinazoline derivative---[10]
Experimental Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This cell-free enzymatic assay measures the inhibitory effect of compounds on EGFR kinase activity by quantifying the amount of ADP produced.[11]

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.[11]

  • Kinase Reaction: In a multi-well plate, the test compound, recombinant human EGFR enzyme, a suitable substrate (e.g., poly(Glu, Tyr)), and ATP are combined in a kinase reaction buffer.[11]

  • Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the kinase reaction to proceed.[12]

  • ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[12]

  • Luminescence Generation: Kinase Detection Reagent is added, which converts the generated ADP into ATP, subsequently used in a luciferase reaction to produce a luminescent signal.[11]

  • Data Acquisition: Luminescence is measured using a plate reader. The signal is inversely proportional to the kinase activity.[11]

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.[11]

Signaling Pathway: EGFR Signaling Cascade

EGFR Signaling EGF EGF EGFR EGFR EGF->EGFR P-EGFR Phosphorylated EGFR EGFR->P-EGFR Dimerization & Autophosphorylation Downstream Signaling RAS-RAF-MEK-ERK PI3K-AKT-mTOR P-EGFR->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Quinazoline Derivatives Quinazoline Derivatives Quinazoline Derivatives->P-EGFR Inhibition

Quinazoline derivatives can inhibit EGFR signaling pathways.

Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13] Inhibiting VEGFR-2 is a well-established anti-cancer strategy.[13]

Quantitative Data Summary: VEGFR-2 Inhibitors
Compound ID/DescriptionAssay TypeIC50 (µM)Reference
Quinazoline derivative (SQ2)Kinase Inhibition0.014[14]
Quinazoline derivative (11d)Kinase Inhibition5.49[15]
Quinazoline-based derivative (8a)Kinase Inhibition0.067[16]
Quinazoline-based derivative (18d)Kinase Inhibition0.340[17]
Quinazoline derivative (6)Kinase Inhibition0.098[18]
Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

Similar to the EGFR assay, a common method to assess VEGFR-2 inhibition is a kinase activity assay.

  • Assay Setup: The assay is typically performed in a multi-well plate format.

  • Reaction Components: Recombinant human VEGFR-2, a specific substrate, ATP, and the test compound at various concentrations are added to the wells.

  • Initiation and Incubation: The reaction is initiated and incubated at a controlled temperature to allow for phosphorylation of the substrate by VEGFR-2.

  • Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring ATP consumption (similar to the ADP-Glo™ assay).[15]

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to controls. The IC50 value is then determined from the dose-response curve.

Signaling Pathway: VEGFR-2 Signaling in Angiogenesis

VEGFR2 Signaling VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 P-VEGFR-2 Phosphorylated VEGFR-2 VEGFR-2->P-VEGFR-2 Binding & Autophosphorylation Downstream Signaling Akt/mTOR/p70s6k P-VEGFR-2->Downstream Signaling Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Quinazoline Derivatives Quinazoline Derivatives Quinazoline Derivatives->P-VEGFR-2 Inhibition

Inhibition of the VEGFR-2 signaling pathway by quinazoline derivatives.

Target: Butyrylcholinesterase (BuChE)

BuChE is an enzyme that hydrolyzes acetylcholine and other choline esters. In the context of Alzheimer's disease, its activity increases in later stages, making it a therapeutic target.[19][20][21]

Quantitative Data Summary: BuChE Inhibitors
Compound ID/DescriptionAssay TypeIC50 (µM)Binding Free Energy (kcal/mol)Reference
2,4-Disubstituted quinazoline (6f)Enzyme Inhibition (eqBuChE)0.52-11.2[19][21]
2,4-Disubstituted quinazoline (6h)Enzyme Inhibition (eqBuChE)6.74-9.9[19][21]
2,4-Disubstituted quinazoline (6j)Enzyme Inhibition (eqBuChE)3.65-10.6[19][21]
Experimental Protocol: Butyrylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of compounds against BuChE is commonly determined using a modified Ellman's method.[22]

  • Reagents: The assay requires BuChE enzyme, the substrate butyrylthiocholine iodide (BTCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Reaction Mixture: In a 96-well plate, the enzyme, DTNB, and the test compound at different concentrations are pre-incubated in a phosphate buffer (pH 8.0).

  • Initiation: The reaction is initiated by adding the substrate BTCI.

  • Measurement: The hydrolysis of BTCI by BuChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured kinetically at 412 nm using a microplate reader.

  • Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated from the dose-response curve.[22]

This guide provides a snapshot of the extensive research into 2,4-disubstituted quinazolines as inhibitors of key protein targets. The presented data and protocols offer a valuable resource for researchers in the field of drug discovery and development, highlighting the therapeutic potential of this versatile chemical scaffold. Further investigations are warranted to explore the full potential of these compounds in clinical applications.

References

A Comparative Guide to the Efficacy of Tyrosine Kinase Inhibitors: The Quinazoline Scaffold in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield any data on "2,4-dimethylquinazoline" as a Tyrosine Kinase Inhibitor (TKI). This suggests it is not a recognized or studied TKI. Therefore, this guide will focus on the quinazoline scaffold , a core structural component of many highly successful TKIs, and compare its representatives against other major classes of TKIs.

The quinazoline ring system is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in oncology.[1][2] Its rigid structure allows for the precise orientation of substituents to interact with the ATP-binding pocket of tyrosine kinases, leading to potent and selective inhibition.[1][3] This guide provides a comparative overview of the efficacy of quinazoline-based TKIs against inhibitors from other chemical classes, supported by experimental data and methodologies.

Comparative Efficacy of Selected TKIs

To provide a clear comparison, we have selected four well-characterized TKIs: two quinazoline-based inhibitors (Gefitinib and Erlotinib), a phenylaminopyrimidine derivative (Imatinib), and an indolinone derivative (Sunitinib).

Table 1: Overview of Selected Tyrosine Kinase Inhibitors
Inhibitor Chemical Class Primary Target(s) Approved Indications (Selected)
Gefitinib AnilinoquinazolineEGFRNon-Small Cell Lung Cancer (NSCLC) with EGFR mutations[4][5]
Erlotinib AnilinoquinazolineEGFRNSCLC with EGFR mutations, Pancreatic Cancer[6][7]
Imatinib PhenylaminopyrimidineBCR-ABL, c-KIT, PDGFRChronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST)[8][9]
Sunitinib IndolinoneVEGFR, PDGFR, c-KIT, FLT3, RETRenal Cell Carcinoma (RCC), Imatinib-resistant GIST, Pancreatic Neuroendocrine Tumors[10]
Table 2: Comparative In Vitro Potency (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The values below are collated from various studies and can vary based on the cell line and assay conditions.

Inhibitor Target / Cell Line EGFR/Kinase Mutation Status IC₅₀ (nM) Reference
Gefitinib EGFR Kinase (cell-free)Wild Type2 - 37[11]
HCC827 Cell LineEGFR exon 19 deletion~2.7[12]
H1975 Cell LineEGFR L858R / T790M>10,000[12]
Erlotinib EGFR Kinase (cell-free)Wild Type2[6][7]
HCC827 Cell LineEGFR exon 19 deletion~2.1[12]
BxPC-3 Cell Line (Pancreatic)KRAS Wild Type1,260[13]
Imatinib v-Abl Kinase (cell-free)-600[8]
c-Kit Kinase (cell-free)-100[8]
PDGFR Kinase (cell-free)-100[8]
Sunitinib PDGFRβ Kinase (cell-free)-2[10]
VEGFR2 Kinase (cell-free)-9[10]
c-KIT Kinase (cell-free)-1[10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the mechanism and evaluation of TKIs.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR Binds ADP ADP P P EGFR->P Autophosphorylation Gefitinib Gefitinib / Erlotinib (Quinazoline TKI) Gefitinib->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR Binds RAS_RAF RAS-RAF-MEK-ERK Pathway P->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT Activates Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway inhibited by quinazoline TKIs.

TKI_Efficacy_Workflow Start Compound Synthesis (e.g., this compound derivative) KinaseAssay In Vitro Kinase Assay (Biochemical) Start->KinaseAssay IC50_determination Determine IC₅₀ (Potency) KinaseAssay->IC50_determination CellViability Cell-Based Assay (e.g., MTT Assay) IC50_determination->CellViability GI50_determination Determine GI₅₀ (Anti-proliferative Effect) CellViability->GI50_determination Selectivity Kinase Selectivity Profiling GI50_determination->Selectivity InVivo In Vivo Animal Models (Xenografts) Selectivity->InVivo PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) InVivo->PKPD End Lead Optimization / Preclinical Candidate PKPD->End

Caption: General experimental workflow for evaluating TKI efficacy.

Experimental Protocols

Standardized methodologies are essential for the accurate comparison of inhibitor efficacy. Below are generalized protocols for key experiments.

Protocol 1: In Vitro Kinase Assay (IC₅₀ Determination)

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the concentration of an inhibitor required to reduce the kinase's enzymatic activity by 50%.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 20-50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the test compound (e.g., in DMSO) and perform serial dilutions.

    • Prepare a solution of the purified target kinase and its specific substrate (e.g., a synthetic peptide).

    • Prepare an ATP solution, often containing a radioactive isotope ([γ-³²P]ATP) for detection.[14][15]

  • Reaction Setup:

    • In a 96-well plate, add the kinase, substrate, and diluted test compound to each well.[16]

    • Allow a pre-incubation period (e.g., 10-15 minutes at room temperature) for the compound to bind to the kinase.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding the ATP solution to each well.[17]

    • Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).[18]

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

    • Separate the phosphorylated substrate from the remaining [γ-³²P]ATP. This is commonly done by spotting the reaction mixture onto phosphocellulose paper and washing away the unincorporated ATP.

    • Quantify the incorporated radioactivity on the substrate using a scintillation counter or phosphorimager.[14]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[16]

Protocol 2: Cell Viability Assay (MTT Assay for GI₅₀ Determination)

This cell-based assay measures the effect of a compound on cell proliferation and viability.

Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (often denoted as GI₅₀, 50% growth inhibition).

Methodology:

  • Cell Seeding:

    • Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).[19]

    • Incubate overnight (37°C, 5% CO₂) to allow cells to adhere.[20]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in a complete culture medium.

    • Remove the old medium from the wells and add the medium containing the different compound concentrations. Include vehicle-only (e.g., DMSO) control wells.[20]

    • Incubate the plates for a specified period, typically 48 to 72 hours.[21]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[22]

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[19][23] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[22]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.[22]

    • Add 100-150 µL of a solubilizing agent, such as DMSO or a detergent solution, to each well to dissolve the formazan crystals.[19][20]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[20][22]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.[23]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀/IC₅₀ value.[20]

References

Unveiling the Mechanisms of Action: A Comparative Guide to 2,4-Disubstituted Quinazolines in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of 2,4-diaminoquinazoline, a novel Wnt signaling inhibitor, with the established EGFR inhibitors Gefitinib and Erlotinib, providing researchers, scientists, and drug development professionals with a comprehensive overview of their distinct mechanisms, supported by experimental data and detailed protocols.

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. Within this chemical class, 2,4-disubstituted quinazolines have emerged as particularly promising candidates for cancer therapy. This guide provides an in-depth comparison of the mechanisms of action of two distinct types of 2,4-disubstituted quinazolines: the novel Wnt signaling inhibitor 2,4-diaminoquinazoline (2,4-DAQ) and the well-established Epidermal Growth Factor Receptor (EGFR) inhibitors, Gefitinib and Erlotinib. By presenting quantitative experimental data, detailed methodologies, and visual pathway diagrams, this guide aims to offer a clear and objective comparison for researchers in the field of drug discovery and development.

2,4-Diaminoquinazoline: A Selective Inhibitor of the Wnt/β-catenin/Lef1 Signaling Pathway

Recent studies have identified 2,4-diaminoquinazoline (2,4-DAQ) as a selective inhibitor of Lymphoid Enhancer-Binding Factor 1 (Lef1), a key transcription factor in the canonical Wnt/β-catenin signaling pathway.[1][2][3] Aberrant activation of this pathway is a critical driver in the progression of numerous cancers, including gastric cancer. 2,4-DAQ exerts its anti-tumor effects by disrupting the interaction between β-catenin and Lef1, thereby suppressing the transcription of Wnt target genes that are crucial for cancer cell proliferation, survival, and metastasis.[1][2]

Supporting Experimental Data

The inhibitory effects of 2,4-DAQ have been validated through various in vitro experiments. The half-maximal inhibitory concentration (IC50) for cell viability was determined in different gastric cell lines, demonstrating a selective effect on cancerous cells over normal epithelial cells. Furthermore, the treatment with 2,4-DAQ led to a dose-dependent decrease in the protein levels of key Wnt target genes.

Table 1: In Vitro Efficacy of 2,4-Diaminoquinazoline in Gastric Cancer Cells

Cell LineCell TypeIC50 of 2,4-DAQ (µM)Reference
AGSGastric Adenocarcinoma~20[2]
MKN45Gastric Adenocarcinoma~25[2]
GES-1Normal Gastric Epithelium>50[2]

Table 2: Effect of 2,4-Diaminoquinazoline on Wnt Target Gene Expression in AGS Cells

Target ProteinFunction in Wnt PathwayObservation with increasing 2,4-DAQ concentrationReference
AXIN2Negative feedback regulatorDose-dependent decrease[2]
MYCPro-proliferative transcription factorDose-dependent decrease[2]
LGR5Stem cell markerDose-dependent decrease[2]

Visualizing the Mechanism of Action

Wnt_Pathway Wnt/β-catenin/Lef1 Signaling Pathway Inhibition by 2,4-DAQ cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 Co-receptor LRP->Dsh Destruction_Complex Destruction Complex Dsh->Destruction_Complex inhibition GSK3b GSK3β GSK3b->Destruction_Complex APC APC APC->Destruction_Complex Axin Axin Axin->Destruction_Complex beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p beta_catenin_nuc β-catenin (nucleus) beta_catenin->beta_catenin_nuc translocation Proteasome Proteasome beta_catenin_p->Proteasome degradation Lef1 Lef1 beta_catenin_nuc->Lef1 Wnt_Target_Genes Wnt Target Genes (AXIN2, MYC, LGR5) Lef1->Wnt_Target_Genes activates transcription TCF TCF TCF->Wnt_Target_Genes Proliferation Cell Proliferation, Survival, Metastasis Wnt_Target_Genes->Proliferation DAQ 2,4-Diaminoquinazoline DAQ->Lef1 inhibits interaction with β-catenin

Inhibition of Wnt signaling by 2,4-diaminoquinazoline.

Gefitinib and Erlotinib: Potent Inhibitors of the EGFR Signaling Pathway

In contrast to 2,4-DAQ, Gefitinib and Erlotinib are well-characterized 2,4-disubstituted quinazoline derivatives that function as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal for cell proliferation and survival.[6] In many cancers, particularly non-small cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. Gefitinib and Erlotinib competitively bind to the ATP-binding site within the EGFR kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling.[4][5]

Supporting Experimental Data

The efficacy of Gefitinib and Erlotinib has been extensively documented through in vitro kinase assays and cell-based proliferation assays across a panel of cancer cell lines with varying EGFR mutation statuses.

Table 3: Comparative IC50 Values of Gefitinib and Erlotinib in EGFR Kinase and Cell Proliferation Assays

CompoundAssay TypeTarget/Cell LineEGFR Mutation StatusIC50 (nM)Reference(s)
GefitinibKinase InhibitionEGFR (Tyr1173)Wild-Type37[4]
GefitinibKinase InhibitionEGFR (Tyr992)Wild-Type26 - 57[4]
GefitinibCell ProliferationHCC827Exon 19 Deletion13.06[7]
GefitinibCell ProliferationPC9Exon 19 Deletion77.26[7]
ErlotinibCell ProliferationPC9Exon 19 Deletion~30[8]
ErlotinibCell ProliferationH1299Wild-Type65,000 (65 µM)[9]
ErlotinibCell ProliferationA549Wild-Type23,000 (23 µM)[10]

Visualizing the Mechanism of Action

EGFR_Pathway EGFR Signaling Pathway Inhibition by Gefitinib/Erlotinib cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR EGFR_p p-EGFR EGFR->EGFR_p autophosphorylation RAS RAS EGFR_p->RAS PI3K PI3K EGFR_p->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Gefitinib_Erlotinib Gefitinib / Erlotinib Gefitinib_Erlotinib->EGFR_p inhibits Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation Western_Blot_Workflow Western Blotting Workflow for Phospho-Protein Detection start Start: Cell Culture & Treatment lysis Cell Lysis (with phosphatase inhibitors) start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pEGFR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection stripping Stripping & Re-probing (Total EGFR, β-actin) detection->stripping analysis Data Analysis (Densitometry) stripping->analysis end End: Quantified Results analysis->end

References

Navigating Resistance: A Comparative Guide to 2,4-Disubstituted Quinazolines in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, most notably as inhibitors of the Epidermal Growth Factor Receptor (EGFR). However, the emergence of drug resistance poses a significant clinical challenge. This guide provides a comparative analysis of 2,4-disubstituted quinazoline derivatives, focusing on their performance against both sensitive and resistant cancer cell lines. While direct cross-resistance studies for 2,4-dimethylquinazoline are not extensively available, this guide draws upon data from structurally related compounds to infer potential resistance patterns and guide future research.

Performance Against Cancer Cell Lines: A Quantitative Overview

The following tables summarize the anti-proliferative activity (IC50 values) of various 2,4-disubstituted quinazoline derivatives against a panel of human cancer cell lines. This data highlights the differential sensitivity of cell lines, including those with acquired resistance to first-generation EGFR inhibitors.

Compound ClassDerivative ExampleCancer Cell LineEGFR StatusIC50 (µM)Reference
First-Generation EGFR Inhibitors GefitinibH1975L858R/T790M>10[1]
ErlotinibH1975L858R/T790M>10[1]
2,4-Disubstituted Quinazolines Compound 11dCNE-2Not Specified9.3 ± 0.2[2]
PC-3Not Specified9.8 ± 0.3[2]
SMMC-7721Not Specified10.9 ± 0.2[2]
Compound 33H1975L858R/T790MNot specified, activity noted[3]
Compound 9nMDA-MB-231Not SpecifiedPotent activity reported[4]
MCF-7Not SpecifiedPotent activity reported[4]
Compound 19eH1975L858R/T790MPotent activity reported[5]
Fourth-Generation Allosteric Inhibitor Compound 23 (Quinazolinone)Ba/F3 EGFR L858R/T790ML858R/T790M0.72[6]
Ba/F3 EGFR L858R/T790M/C797SL858R/T790M/C797S0.05[6]

Understanding Resistance: Mechanisms and Signaling Pathways

Resistance to quinazoline-based EGFR inhibitors is a complex phenomenon involving on-target mutations and the activation of bypass signaling pathways.

Key Mechanisms of Acquired Resistance:
  • Secondary Mutations in EGFR: The most common mechanism of resistance to first-generation EGFR inhibitors like gefitinib and erlotinib is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[1][6] This mutation increases the receptor's affinity for ATP, reducing the inhibitor's binding efficacy.[6] Third-generation inhibitors were developed to target this mutation. However, subsequent resistance can arise through the C797S mutation.[6]

  • Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the EGFR blockade. Amplification of the MET proto-oncogene is a well-documented bypass mechanism.[7] Other kinases, such as the insulin-like growth factor-1 receptor (IGF-1R), can also contribute to resistance.[1]

  • Non-EGFR Targets: Some 2,4-disubstituted quinazoline derivatives have been shown to exert their anti-cancer effects through mechanisms independent of EGFR inhibition. For instance, the derivative Sysu12d was found to down-regulate c-myc and disrupt the nucleolin/G-quadruplex complex, leading to cancer cell apoptosis.[8] This suggests that compounds with multi-targeted profiles may be less susceptible to resistance mechanisms focused solely on EGFR.

EGFR_Signaling_and_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K T790M T790M Mutation (On-Target Resistance) MAPK MAPK Ras->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibition MET MET Amplification (Bypass) MET->PI3K Activation

Caption: EGFR signaling pathway and mechanisms of resistance to quinazoline inhibitors.

Experimental Protocols

The data presented in this guide is based on standard in vitro methodologies for assessing anti-cancer drug efficacy.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of the 2,4-disubstituted quinazoline derivatives for a specified period (typically 48-72 hours).

  • MTT Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[2][8]

Western Blot Analysis
  • Cell Lysis: Treated and untreated cells are lysed to extract total proteins.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-PI3K, PI3K, Bax, Bcl-2).[4][5]

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow start Start cell_culture Cancer Cell Culture (Sensitive & Resistant Lines) start->cell_culture drug_treatment Treatment with Quinazoline Derivatives cell_culture->drug_treatment mtt_assay MTT Assay for Cell Viability (IC50) drug_treatment->mtt_assay western_blot Western Blot for Protein Expression drug_treatment->western_blot data_analysis Data Analysis & Comparison mtt_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating quinazoline derivatives.

Conclusion and Future Directions

The landscape of cancer therapy is continually evolving, with a pressing need to overcome drug resistance. While 2,4-disubstituted quinazolines have proven to be a versatile scaffold for developing potent anti-cancer agents, particularly EGFR inhibitors, the challenge of acquired resistance remains. The data suggests that cross-resistance between first-generation EGFR inhibitors is likely, especially in the presence of the T790M mutation.[1]

Future research should focus on:

  • Head-to-head cross-resistance studies: Systematically evaluating a panel of 2,4-disubstituted quinazolines against cell lines with well-defined resistance mechanisms.

  • Development of multi-targeted inhibitors: Designing compounds that modulate multiple signaling pathways to reduce the likelihood of resistance.

  • Exploration of non-EGFR targets: Investigating alternative mechanisms of action for quinazoline derivatives to identify novel therapeutic strategies.

By understanding the nuances of resistance and employing rational drug design, the full therapeutic potential of the 2,4-disubstituted quinazoline scaffold can be realized in the fight against cancer.

References

Comparative Analysis of Methotrexate and Quinazoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

Introduction to DHFR Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in cellular metabolism. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids.[1] The inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a key target for therapeutic intervention in cancer and infectious diseases.[2] Methotrexate, a folate analog, is a cornerstone of chemotherapy and works by potently inhibiting DHFR.[3][4] Quinazoline derivatives have also been extensively explored as DHFR inhibitors, with various substitutions on the quinazoline core leading to a wide range of potencies and selectivities.[5][6][7]

Quantitative Comparison of DHFR Inhibitors

The following table summarizes the key quantitative parameters for Methotrexate and a representative potent 2,4-disubstituted quinazoline derivative, Compound 24 (a 2-mercapto-quinazolin-4-one analog), to provide a benchmark for the inhibitory potential of the quinazoline scaffold.[8]

ParameterMethotrexateRepresentative Quinazoline (Compound 24)Reference(s)
Target Human DHFRHuman DHFR[3],[8]
IC50 0.12 ± 0.07 µM (enzymatic assay)0.30 µM[3],[8]
Ki 3.4 pMNot Reported[9]
Binding Affinity (KD) 9.5 nM (modified human)Not Reported[3]
Mechanism of Action Competitive InhibitorCompetitive Inhibitor (inferred)[3]

Note: It is important to emphasize that 2,4-dimethylquinazoline, due to its simple structure lacking the key functional groups typically required for high-affinity binding to the DHFR active site, is predicted to be a significantly weaker inhibitor than both Methotrexate and the representative quinazoline compound shown above.

Mechanism of Action and Signaling Pathway

Both Methotrexate and quinazoline-based antifolates act as competitive inhibitors of DHFR.[3] They are structurally similar to the endogenous substrate, dihydrofolate, allowing them to bind to the active site of the enzyme. Methotrexate, in particular, has a binding affinity for DHFR that is approximately 1,000 times greater than that of DHF.[3] This high-affinity binding blocks the catalytic function of the enzyme, leading to a depletion of the intracellular pool of tetrahydrofolate. The downstream consequences are the interruption of the folate cycle, which halts the synthesis of purine nucleotides and thymidylate, crucial precursors for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[3]

DHFR_Inhibition_Pathway DHFR Inhibition Signaling Pathway cluster_DHFR_Cycle DHFR Catalytic Cycle cluster_Downstream_Effects Downstream Cellular Processes DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP+ dTMP dTMP THF->dTMP Thymidylate Synthase Purine_Synthesis Purine Synthesis THF->Purine_Synthesis dUMP dUMP dUMP->dTMP DNA_RNA_Synthesis DNA & RNA Synthesis dTMP->DNA_RNA_Synthesis Purine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition leads to Inhibitors Methotrexate / Quinazoline Inhibitors Inhibitors->DHFR Inhibition

Caption: DHFR inhibition by Methotrexate or quinazolines blocks THF synthesis, halting DNA/RNA production and inducing apoptosis.

Experimental Protocols

DHFR Enzyme Inhibition Assay (Spectrophotometric)

This assay determines the in vitro inhibitory activity of a compound against purified DHFR enzyme.

Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF. The rate of this decrease is proportional to DHFR activity. The inhibitory effect of a compound is quantified by the reduction in the rate of NADPH oxidation in its presence.[1]

Materials:

  • Purified human DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Test compounds (this compound, Methotrexate) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation: Prepare fresh solutions of DHF and NADPH in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • DHFR Assay Buffer

    • Test compound at various concentrations (a serial dilution is recommended). Include wells for a positive control (e.g., Methotrexate) and a negative control (solvent only).

    • Purified DHFR enzyme solution.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the NADPH solution to all wells.

  • Measurement: Immediately after adding NADPH, initiate the reaction by adding the DHF solution. Start measuring the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the DHFR inhibitors on the proliferation and viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plate

  • Test compounds (this compound, Methotrexate)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include untreated control wells. Incubate for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Abs_treated / Abs_control) * 100.

    • Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value for cytotoxicity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative evaluation of DHFR inhibitors.

Experimental_Workflow Comparative DHFR Inhibitor Evaluation Workflow start Start: Compound Selection (e.g., Methotrexate, Quinazoline) enzymatic_assay DHFR Enzyme Inhibition Assay start->enzymatic_assay cell_assay Cell-Based Cytotoxicity Assay (MTT) start->cell_assay data_analysis_enzyme Data Analysis: Calculate IC50 / Ki enzymatic_assay->data_analysis_enzyme data_analysis_cell Data Analysis: Calculate Cytotoxicity IC50 cell_assay->data_analysis_cell comparison Comparative Analysis data_analysis_enzyme->comparison data_analysis_cell->comparison conclusion Conclusion: Efficacy & Potency Assessment comparison->conclusion

Caption: Workflow for comparing DHFR inhibitors from initial assays to final efficacy assessment.

Conclusion

Methotrexate is a highly potent, tight-binding inhibitor of human DHFR, and its efficacy is well-documented. The quinazoline scaffold represents a versatile class of DHFR inhibitors, with the potential for high potency depending on the substitutions at the 2 and 4 positions. While this compound itself is not expected to be a strong inhibitor due to the lack of key interacting moieties, more complex derivatives have shown potencies comparable to or even exceeding that of some established drugs.[8] The experimental protocols provided herein offer a standardized framework for researchers to evaluate and compare novel DHFR inhibitors, contributing to the development of next-generation therapeutics.

References

evaluating the selectivity of 2,4-dimethylquinazoline for different kinases

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the methodologies and data presentation for assessing the kinase selectivity of novel chemical entities. While this guide uses the structural framework of 2,4-dimethylquinazoline as a representative novel compound, it must be noted that as of late 2025, there is no publicly available experimental data on the kinase selectivity of this compound itself. Therefore, this document serves as a template, outlining the necessary experimental protocols and data presentation formats for such an evaluation.

Introduction to Kinase Selectivity Profiling

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, making them significant targets for drug discovery, particularly in oncology and immunology. The human genome contains over 500 protein kinases, many of which share structural similarities in their ATP-binding sites. Consequently, a critical aspect of developing a kinase inhibitor is to determine its selectivity – its potency against the intended target kinase versus its activity against other kinases in the kinome.

Poor selectivity can lead to off-target effects and potential toxicity. Conversely, in some cases, multi-target inhibitors can offer therapeutic advantages. Therefore, a thorough evaluation of a compound's kinase selectivity profile is a fundamental step in its preclinical development. This guide provides a standardized approach to generating and presenting such data.

Data Presentation: Kinase Inhibition Profile

Quantitative data on the inhibitory activity of a test compound against a panel of kinases is typically presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%). This data should be summarized in a clear and structured table to allow for easy comparison of potency and selectivity.

Table 1: Hypothetical Kinase Inhibition Profile for Compound X (e.g., this compound)

Kinase FamilyKinase TargetIC50 (nM)
Tyrosine Kinase EGFR>10,000
HER2>10,000
VEGFR2850
ABL1>10,000
Serine/Threonine Kinase AKT15,200
BRAF>10,000
CDK21,500
MEK1980
p38α (MAPK14)450
ROCK1>10,000
PI3K PI3Kα>10,000
PI3Kβ>10,000
PI3Kδ7,800
PI3Kγ6,500

Note: The data presented in this table is hypothetical and for illustrative purposes only. No such data has been published for this compound.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental results. Below is a representative protocol for an in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.

2. Materials:

  • Recombinant human kinases (e.g., from commercial vendors).

  • Kinase-specific peptide substrates.

  • ATP (Adenosine 5'-triphosphate).

  • Test compound (e.g., this compound) dissolved in DMSO.

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • White, opaque 384-well assay plates.

  • Plate reader capable of luminescence detection.

3. Methods:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO, typically starting from 10 mM. These are then further diluted in the kinase assay buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or DMSO (as a vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for each specific kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from the luminescent kinase assay kit according to the manufacturer's instructions. This typically involves a two-step process: first, adding an ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP, and second, adding a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate the plate as per the manufacturer's protocol to allow the luminescent signal to stabilize.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • The data is normalized to controls: 0% inhibition (vehicle control) and 100% inhibition (no enzyme or a known potent inhibitor).

    • The normalized data is then plotted against the logarithm of the inhibitor concentration.

    • The IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Diagrams are powerful tools for illustrating complex workflows and biological pathways.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Reaction_Setup Dispense Compound, Kinase, and Substrate to Plate Compound_Prep->Reaction_Setup Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Reaction_Setup Reaction_Start Initiate Reaction with ATP Reaction_Setup->Reaction_Start Incubation Incubate at Room Temperature Reaction_Start->Incubation Reaction_Stop Stop Reaction & Deplete ATP Incubation->Reaction_Stop Signal_Generation Generate Luminescent Signal Reaction_Stop->Signal_Generation Read_Plate Measure Luminescence Signal_Generation->Read_Plate Data_Normalization Normalize Data to Controls Read_Plate->Data_Normalization Curve_Fitting Fit Dose-Response Curve Data_Normalization->Curve_Fitting IC50_Determination Determine IC50 Value Curve_Fitting->IC50_Determination

Figure 1: General workflow for an in vitro kinase inhibition assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR2) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K Ligand Growth Factor (e.g., VEGF) Ligand->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Cell_Response Cell Proliferation, Angiogenesis, Survival AKT->Cell_Response Transcription->Cell_Response Inhibitor Compound X Inhibitor->MEK

Figure 2: Hypothetical signaling pathway showing MEK inhibition.

Comparative QSAR Analysis: 2,4-Disubstituted Quinazolines vs. Alternative EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative Quantitative Structure-Activity Relationship (QSAR) analysis of 2,4-disubstituted quinazoline derivatives reveals critical structural determinants for their anticancer activity, primarily through the inhibition of the Epidermal Growth Factor Receptor (EGFR). While specific QSAR studies focusing exclusively on 2,4-dimethylquinazoline derivatives are not extensively documented in publicly available research, a broader analysis of 2,4-disubstituted quinazolines provides significant insights into their therapeutic potential. These compounds are often compared with other EGFR inhibitors, showcasing the versatility of the quinazoline scaffold in drug design.[1][2][3][4]

The quinazoline ring is a privileged scaffold in medicinal chemistry due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][5] In the context of cancer therapy, quinazoline derivatives have been successfully developed as inhibitors of protein kinases like EGFR, which are often overexpressed in various cancers.[3][6][7]

QSAR studies employ computational techniques to establish a relationship between the chemical structure of a compound and its biological activity.[1][2] For quinazoline derivatives, these studies have identified key molecular descriptors that influence their EGFR inhibitory activity.

A comparison between different QSAR models highlights the importance of various descriptors in predicting the anticancer potency of quinazoline derivatives. For instance, genetic algorithm-partial least squares has been identified as an effective model for this class of compounds.[1][2] Significant parameters often include constitutional, functional, chemical, and 2D autocorrelation descriptors.[1][2]

QSAR Model TypeKey Findings for Quinazoline DerivativesStatistical Significance (Example)Reference
2D-QSAR (MLR)Importance of specific atom-centered fragments and estate contribution descriptors. Electron-withdrawing groups at certain positions can enhance activity.r² = 0.884, q² = 0.800[8]
2D-QSAR (MLR)Estate contribution descriptors and the presence of electron-withdrawing groups are crucial for inhibitory activity against ErbB-2.r² = 0.956, q² = 0.915[9][10]
3D-QSAR (CoMFA)Steric and electrostatic fields are significant predictors of activity.q² = 0.757, r² = 0.925[6][11]
3D-QSAR (CoMSIA)In addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and acceptor fields contribute to the model.q² = 0.524, r² = 0.855[6][11]
  • r² (Correlation Coefficient): A measure of the goodness of fit of the model.

  • q² (Cross-validated Correlation Coefficient): A measure of the predictive ability of the model.

  • MLR: Multiple Linear Regression.

  • CoMFA: Comparative Molecular Field Analysis.

  • CoMSIA: Comparative Molecular Similarity Indices Analysis.

Experimental Protocols

The development of QSAR models is reliant on robust experimental data. The following are generalized protocols for key experiments cited in the analysis of quinazoline derivatives.

In Vitro Cytotoxicity Assays (e.g., MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds (e.g., 2,4-disubstituted quinazoline derivatives) and a positive control (e.g., a known anticancer drug) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

EGFR Kinase Inhibition Assay
  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.

  • Procedure: The EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP are incubated with varying concentrations of the test compounds in an assay buffer.

  • Detection: The amount of phosphorylated substrate is quantified, often using methods like ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays.

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Molecular Docking
  • Protein and Ligand Preparation: The 3D structure of the target protein (e.g., EGFR) is obtained from a protein data bank. The structures of the quinazoline derivatives are drawn and optimized using molecular modeling software.

  • Docking Simulation: A docking program is used to predict the binding mode and affinity of the ligands within the active site of the protein.

  • Analysis: The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and the calculated binding energy are analyzed to understand the molecular basis of inhibition.

Visualizations

Logical Workflow for QSAR Analysis

QSAR_Workflow cluster_Data Data Collection & Preparation cluster_Model Model Development cluster_Validation Model Validation Data Dataset of Quinazoline Derivatives with Biological Activity Data Split Split into Training and Test Sets Data->Split Descriptors Calculate Molecular Descriptors Split->Descriptors Model_Building Build QSAR Model (e.g., MLR, PLS) Descriptors->Model_Building Internal Internal Validation (e.g., Cross-validation q²) Model_Building->Internal External External Validation (Test Set r²_pred) Internal->External Interpretation Interpretation of the Model (Identify Key Structural Features) External->Interpretation

Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.

Simplified EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT STAT STAT Pathway EGFR->STAT Ligand EGF Ligand Ligand->EGFR Binds and Activates Quinazoline Quinazoline Derivative (Inhibitor) Quinazoline->EGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

References

Comparative ADMET Properties of Quinazoline-Based EGFR Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Quinazoline derivatives represent a prominent class of small-molecule kinase inhibitors, with several compounds, including gefitinib, erlotinib, and lapatinib, gaining regulatory approval for the treatment of various cancers.[1] These agents typically target the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in cell proliferation and survival.[2] The clinical success and therapeutic window of these inhibitors are intrinsically linked to their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. Understanding these properties is paramount for drug development professionals to optimize lead compounds, predict in vivo behavior, and mitigate potential safety liabilities. This guide provides a comparative overview of the ADMET properties of three key quinazoline-based inhibitors, supported by experimental data and detailed methodologies for key in vitro assays.

Comparative ADMET Data of Selected Quinazoline-Based Inhibitors

The following table summarizes key ADMET parameters for gefitinib, erlotinib, and lapatinib, compiled from various preclinical and clinical studies. These parameters are crucial for evaluating the drug-like properties of these inhibitors.

ADMET PropertyGefitinibErlotinibLapatinib
Aqueous Solubility Sparingly soluble at pH 1, practically insoluble above pH 7[3]pH-dependent; max solubility of ~0.4 mg/mL at pH ~2[4]0.007 mg/mL in water[5]
Permeability (Caco-2) Data not availableHigh (BCS Class II)[6]Low[7]
Metabolic Stability (t½ in HLM) Metabolized by CYP3A4, CYP3A5, CYP1A1[8]Metabolized by CYP3A4, CYP1A2, CYP1A1[9]Extensively metabolized by CYP3A4/CYP3A5; effective t½ of ~24h[7]
hERG Inhibition (IC₅₀) Data not availableConsidered relatively low risk for cardiac events[10]Potential for QTc interval prolongation[11]
Plasma Protein Binding >90%~93-95%[12][13][14]>99%[7][15]
Oral Bioavailability (Human) ~60%[3]~60% (fasted), up to 100% (with food)[4][12]Variable; significantly increased with food[7]

Experimental Protocols

Detailed methodologies for key in vitro ADMET assays are provided below. These protocols are fundamental for generating reliable and reproducible data to compare drug candidates.

Caco-2 Permeability Assay

This assay is widely used to predict in vivo drug absorption across the intestinal epithelium.[16]

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on permeable Transwell® inserts and cultured for 21-28 days to form a differentiated and polarized monolayer.[15]

  • Assay Procedure:

    • The Caco-2 monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • For apical to basolateral (A→B) permeability, the test compound is added to the apical (donor) compartment, and fresh buffer is added to the basolateral (receiver) compartment.

    • For basolateral to apical (B→A) permeability, the compound is added to the basolateral compartment.

    • The plates are incubated at 37°C for a defined period (e.g., 2 hours).[15]

    • Samples are collected from both donor and receiver compartments at the end of the incubation.

  • Data Analysis: The concentration of the test compound in the samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[15] The efflux ratio (ER = Papp(B→A) / Papp(A→B)) is calculated to assess the potential for active efflux. An ER greater than 2 suggests the involvement of efflux transporters.[16]

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

  • Materials: Liver microsomes (human or animal), test compounds, NADPH regenerating system, and buffer solutions.

  • Assay Procedure:

    • A reaction mixture is prepared containing the microsomal solution, the NADPH regenerating system, and the test compound (e.g., 1 µM to 10 µM).

    • The reaction is initiated by incubating the mixture at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 10, 30, and 60 minutes).

    • The reaction is terminated at each time point by adding an ice-cold solvent like acetonitrile to precipitate the proteins.

  • Data Analysis: The concentration of the remaining parent compound at each time point is determined by LC-MS/MS. The in vitro half-life (t½) is calculated from the rate of disappearance of the compound.

hERG Inhibition Assay

This assay is critical for assessing the risk of drug-induced cardiac arrhythmia (Torsades de Pointes).

  • Methodology: The assay is typically performed using whole-cell patch-clamp electrophysiology on a cell line stably expressing the hERG potassium channel (e.g., HEK293 or CHO cells).

  • Assay Procedure:

    • Electrophysiological recordings are made from single cells.

    • The cells are held at a holding potential of -80mV, then depolarized to +40mV, followed by a repolarizing step to -40mV to elicit the hERG tail current.

    • A concentration-response curve is generated by cumulative addition of the test compound.

  • Data Analysis: The inhibition of the hERG current at each compound concentration is measured, and the IC₅₀ value (the concentration at which 50% of the channel activity is inhibited) is determined.

Visualizations

The following diagrams illustrate key concepts in ADMET profiling and the mechanism of action of quinazoline-based inhibitors.

ADMET_Workflow cluster_Discovery Early Discovery cluster_Development Preclinical Development In Silico\nPrediction In Silico Prediction In Vitro\nScreening In Vitro Screening In Silico\nPrediction->In Vitro\nScreening Prioritization In Vivo\nPharmacokinetics In Vivo Pharmacokinetics In Vitro\nScreening->In Vivo\nPharmacokinetics Candidate Selection Toxicology\nStudies Toxicology Studies In Vivo\nPharmacokinetics->Toxicology\nStudies Safety Assessment Clinical Trials Clinical Trials Toxicology\nStudies->Clinical Trials

Caption: General workflow for ADMET profiling in drug discovery.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibition ATP ATP ATP->EGFR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation EGF EGF EGF->EGFR

Caption: Simplified EGFR signaling pathway targeted by quinazoline inhibitors.

References

Safety Operating Guide

Proper Disposal of 2,4-Dimethylquinazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential procedural guidance for the safe and compliant disposal of 2,4-Dimethylquinazoline, ensuring the safety of laboratory personnel and adherence to environmental regulations. The following instructions are intended for researchers, scientists, and drug development professionals engaged in handling this chemical compound.

Immediate Safety and Hazard Summary

This compound is classified as a hazardous substance. Based on available safety data for quinazoline derivatives, appropriate precautions must be taken to mitigate risks.[1][2] All personnel handling this compound must be equipped with appropriate personal protective equipment (PPE).

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Body Protection: A properly fitted laboratory coat and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[1][3]

Hazard Data Summary

The following table summarizes the known and potential hazards associated with this compound and related quinoline compounds.

Hazard CategoryGHS Classification & Statements
Skin Corrosion/Irritation H315: Causes skin irritation.[1]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[1][4]
Specific Target Organ Toxicity H335: May cause respiratory irritation.[1]
Acute Toxicity (Oral) Harmful if swallowed (for some quinoline derivatives).[2]
Reproductive Toxicity May damage the unborn child (for some quinoline derivatives).[4]

Operational Plan for Waste Management

The required and primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[5] All materials that have come into contact with this compound, including glassware, pipette tips, and gloves, are to be treated as hazardous chemical waste.[2][5]

Step-by-Step Disposal Procedure
  • Segregation and Containerization:

    • Isolate all waste containing this compound, whether in solid, solution, or contaminated material form.

    • Collect this waste in a dedicated, sealable, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste streams to prevent unforeseen reactions.[2][3]

  • Labeling:

    • The container must be clearly marked with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the appropriate hazard pictograms (e.g., exclamation mark for irritation).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.[5]

    • Maintain a detailed log of the waste generated, including dates and quantities.

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify this compound Waste (Solid, Solution, Contaminated Labware) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Segregate from Other Waste Streams B->C D Place in a Dedicated, Sealed Hazardous Waste Container C->D E Label Container: 'Hazardous Waste' 'this compound' D->E F Store in a Secure, Ventilated Satellite Accumulation Area E->F G Maintain Waste Generation Log F->G H Contact EHS or Licensed Hazardous Waste Contractor G->H I Schedule and Complete Waste Pickup for Incineration H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,4-Dimethylquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,4-Dimethylquinazoline in a laboratory setting. The following information is critical for researchers, scientists, and professionals in drug development to ensure personal safety and regulatory compliance.

Hazard Assessment

While a specific Safety Data Sheet (SDS) for this compound was not identified, data from structurally related quinazoline compounds indicate significant potential hazards. These compounds are often classified as causing severe skin burns and eye damage, skin irritation, and may be harmful if swallowed or inhaled.[1] Therefore, it is imperative to handle this compound with a high degree of caution, adhering to the stringent safety measures outlined below.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses, chemical safety goggles, or a face shield should be worn.
Skin Protection - Gloves: Chemically resistant, impervious gloves (e.g., nitrile or neoprene) are required. Always inspect gloves before use and use proper removal techniques.[2][3] - Protective Clothing: An impervious lab coat or gown is mandatory. For tasks with a higher risk of splashes, a chemically resistant apron should be used.[3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] If a fume hood is not available or if dust generation is likely, a dustproof gas mask or a NIOSH-approved respirator is necessary.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Review the Safety Data Sheet (SDS) for a closely related compound to understand the potential hazards.

    • Designate a specific handling area, such as a chemical fume hood.[3]

    • Ensure an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before starting.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer:

    • Handle the solid compound carefully to avoid creating dust.

    • Use appropriate tools, such as a spatula, for transfers.

    • If transferring a solution, use a pipette or syringe with caution to prevent splashes.

  • During the Experiment:

    • Keep all containers with this compound clearly labeled and sealed when not in use.[3]

    • Avoid direct contact with skin, eyes, and clothing.

    • In case of accidental contact, follow the first aid procedures outlined below.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.[3]

    • Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.[2][3]

    • Wash hands and face thoroughly after handling.

Emergency Procedures and First Aid

Exposure RouteFirst Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water. If skin irritation or a rash occurs, seek medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Chemical Waste:

    • All waste containing this compound, including excess reagents, reaction mixtures, and contaminated materials (e.g., gloves, pipette tips), should be collected in a designated, labeled, and sealed hazardous waste container.[3]

    • Do not mix with incompatible waste streams.[3]

  • Container Management:

    • Before disposing of the used container, ensure its contents are completely removed.

  • Regulatory Compliance:

    • Disposal must be in accordance with all local, state, and national regulations.

    • It is recommended to entrust the disposal to a licensed waste disposal company.

Experimental Protocols

No specific experimental protocols for handling this compound were found in the provided search results. The procedural guidance above is based on safety data for structurally similar compounds. Researchers should develop specific standard operating procedures (SOPs) for their experimental work that incorporate these safety and handling guidelines.

Workflow for Safe Handling of this compound

prep Preparation - Review SDS - Designate Area - Check Emergency Equipment ppe Don PPE - Goggles/Face Shield - Impervious Gloves - Lab Coat prep->ppe handling Handling - Weigh & Transfer Carefully - Keep Containers Sealed - Avoid Contact ppe->handling post_exp Post-Experiment - Decontaminate Surfaces - Doff PPE Correctly - Wash Hands handling->post_exp emergency Emergency Procedures - Follow First Aid - Use Eyewash/Shower - Seek Medical Attention handling->emergency In case of spill/exposure disposal Waste Disposal - Collect in Labeled Container - Follow Regulations - Use Licensed Disposal Company post_exp->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.